Technical Documentation Center

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
  • CAS: 209257-37-4

Core Science & Biosynthesis

Foundational

Exact Mass and Molecular Weight Profiling of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: A Technical Guide for Analytical and Drug Development Workflows

Executive Summary In the landscape of modern drug discovery, benzofuran derivatives and their saturated analogs (dihydrobenzofurans) serve as privileged scaffolds for designing therapeutics targeting melatonin receptors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, benzofuran derivatives and their saturated analogs (dihydrobenzofurans) serve as privileged scaffolds for designing therapeutics targeting melatonin receptors, inflammatory pathways, and neurodegenerative diseases. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid represents a highly specific structural entity combining a rigid, electron-rich dihydrobenzofuran core with a highly reactive, ionizable prop-2-enoic acid (acrylic acid) moiety.

As a Senior Application Scientist, I emphasize that the precise determination of this compound's exact mass and molecular weight is not merely a regulatory checkbox; it is the foundational metric for high-resolution mass spectrometry (HRMS) workflows, pharmacokinetic (PK) profiling, and unknown metabolite identification. This whitepaper provides an authoritative, self-validating framework for the structural profiling and mass spectrometric analysis of this compound.

Core Structural and Physicochemical Profiling

The structural integrity of any analytical workflow begins with an absolute understanding of the target's physicochemical parameters. The molecule consists of a 2,3-dihydrobenzofuran core substituted at the 4-position with a prop-2-enoic acid side chain.

To establish a highly accurate inclusion list for HRMS, we must differentiate between the molecular weight (calculated using standard, abundance-weighted atomic weights) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope of each element).

Table 1: Fundamental Physicochemical Parameters
ParameterValueComputational Basis
Chemical Formula C₁₁H₁₀O₃Dihydrobenzofuran core (C▵H₇O) + Acrylic acid moiety (C₃H₃O₂)[1]
Molecular Weight 190.198 g/mol Standard atomic weights (C=12.011, H=1.008, O=15.999)
Monoisotopic Exact Mass 190.062995 DaIsotopic masses (¹²C=12.000, ¹H=1.007825, ¹⁶O=15.994915)
Precursor Ion[M-H]⁻ 189.055170 DaLoss of a proton (1.007825 Da) for negative ESI mode
Precursor Ion [M+H]⁺ 191.070820 DaAddition of a proton (1.007825 Da) for positive ESI mode

Analytical Methodologies: LC-ESI-QTOF-MS Workflow

To transition from theoretical mass to empirical validation, a robust Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) protocol is required.

The Causality Behind the Method: The selection of a reversed-phase C18 stationary phase is dictated by the amphiphilic nature of the target molecule. The dihydrobenzofuran core provides sufficient hydrophobic retention, while the prop-2-enoic acid moiety ensures favorable partitioning kinetics in a gradient of aqueous formic acid and acetonitrile. We mandate negative electrospray ionization (ESI-) because the carboxylic acid group undergoes highly efficient deprotonation, yielding a robust [M-H]⁻ precursor ion at m/z 189.0552, effectively minimizing the formation of complex sodium or potassium adducts commonly seen in positive ion mode[2].

Step-by-Step Protocol: Self-Validating Mass Determination
  • Sample Preparation & Matrix Spiking:

    • Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Self-Validation Step: Spike the working solution (100 ng/mL) with a ¹³C-labeled cinnamic acid internal standard (IS). This dynamically corrects for matrix-induced ion suppression and retention time drift.

  • Chromatographic Separation:

    • Column: RP-UHPLC C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 8 minutes, ensuring the elution of the polar acidic moiety before highly hydrophobic matrix components[2].

  • Mass Spectrometry Acquisition (ESI-):

    • Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation of the fragile acrylic side chain).

    • Mass Range: m/z 50–500.

    • Lock Mass Calibration: Continuous infusion of Leucine Enkephalin ([M-H]⁻ m/z 554.2620) to enforce a mass accuracy threshold of < 5 ppm .

  • Data Processing: Extract the exact mass chromatogram at m/z 189.0552 with a narrow mass window (± 0.005 Da) to eliminate isobaric background noise.

Mechanistic Pathways & Fragmentation (CID)

Understanding the Collision-Induced Dissociation (CID) behavior of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is critical for differentiating it from its positional isomers (e.g., the 5-yl isomer)[1].

Upon entering the collision cell, the [M-H]⁻ precursor ion undergoes predictable, thermodynamically driven neutral losses. As observed in structurally analogous hydroxycinnamic acid derivatives, the primary fragmentation pathway involves the decarboxylation of the prop-2-enoic acid moiety, resulting in the loss of CO₂ (43.9898 Da) to yield a fragment at m/z 145.065[3]. Secondary fragmentation involves the cleavage of the remaining vinyl group (loss of C₂H₂), which is a hallmark of acrylic acid-substituted aromatic systems.

G M_H Precursor Ion [M-H]⁻ m/z 189.055 F1 Fragment Ion [M-H-CO₂]⁻ m/z 145.065 M_H->F1 -CO₂ (43.99 Da) Decarboxylation F3 Fragment Ion Benzofuran Core m/z 117.034 M_H->F3 -C₃H₄O₂ (72.02 Da) Side Chain Cleavage F2 Fragment Ion [M-H-CO₂-C₂H₂]⁻ m/z 119.050 F1->F2 -C₂H₂ (26.02 Da) Alkyne Loss

Fig 1: ESI-MS/MS CID fragmentation pathway of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

Applications in Drug Development and Metabolomics

In the context of preclinical drug development, the exact mass and its corresponding fragmentation spectra serve as the blueprint for Hypothetical Neutral Loss (HNL) analysis[4]. When this compound is administered in vivo, hepatic cytochrome P450 enzymes typically induce hydroxylation or glucuronidation.

By programming the HRMS software to monitor for the exact mass of the core fragment (m/z 145.065) or specific HNLs (e.g., Δ 43.99 Da for CO₂), bioanalytical scientists can rapidly identify novel Phase I and Phase II metabolites, even if the parent exact mass (m/z 189.055) has shifted due to biotransformation[4].

Workflow Step1 1. Sample Preparation Matrix Extraction Internal Standard Spiking Step2 2. LC-HRMS Analysis RP-UHPLC Separation ESI(-) QTOF Acquisition Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Structural Elucidation CID Fragmentation Hypothetical Neutral Loss (HNL) Step3->Step4 Step5 5. Drug Development Application Metabolite ID Pharmacokinetic Profiling Step4->Step5

Fig 2: LC-HRMS workflow for exact mass profiling and metabolite ID in drug development.

References

  • Title: (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | C11H10O3 | CID 5706572 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Liquid chromatography coupled with time-of-flight tandem mass spectrometry for comprehensive phenolic characterization of pomegranate fruit and flower extracts used as ingredients in botanical dietary supplements Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Retrieving and Utilizing Hypothetical Neutral Losses from Tandem Mass Spectra for Spectral Similarity Analysis and Unknown Metabolite Annotation Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. This document is intended for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of novel small molecules. By combining fundamental NMR principles with data from related structures, this guide offers a predictive framework for spectral interpretation and structural verification.

Introduction: The Structural Elucidation of a Novel Benzofuran Derivative

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a molecule of interest due to the prevalence of the dihydrobenzofuran scaffold in biologically active compounds.[1][2] NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This guide will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, providing predicted chemical shifts, coupling constants, and multiplicity patterns. Furthermore, a robust experimental protocol for acquiring high-quality NMR data is presented, along with a discussion on advanced 2D NMR techniques for complete structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is anticipated to exhibit a series of distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)~ 6.2 - 6.5Doublet (d)~ 16.0
H-β (vinylic)~ 7.6 - 7.9Doublet (d)~ 16.0
H-5 (aromatic)~ 6.8 - 7.0Doublet (d)~ 8.0
H-6 (aromatic)~ 7.1 - 7.3Triplet (t)~ 8.0
H-7 (aromatic)~ 7.0 - 7.2Doublet (d)~ 8.0
H-2 (aliphatic)~ 4.6 - 4.8Triplet (t)~ 8.5
H-3 (aliphatic)~ 3.2 - 3.4Triplet (t)~ 8.5
COOH~ 12.0 - 13.0Singlet (s)-
Rationale for Predicted ¹H Chemical Shifts and Coupling Constants:
  • Vinylic Protons (H-α and H-β): The protons of the prop-2-enoic acid moiety are expected to appear as two distinct doublets due to their vicinal coupling. The large coupling constant of approximately 16.0 Hz is indicative of a trans configuration. The H-β proton, being closer to the electron-withdrawing carboxylic acid group and deshielded by the aromatic ring, is predicted to resonate at a higher chemical shift compared to H-α.

  • Aromatic Protons (H-5, H-6, H-7): The substitution pattern on the benzene ring will give rise to a characteristic set of signals. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets. The exact chemical shifts will be influenced by the electronic effects of the dihydrofuran ring and the acrylic acid substituent.

  • Aliphatic Protons (H-2 and H-3): The methylene protons of the dihydrofuran ring will likely appear as two triplets due to their vicinal coupling. The protons on C-2, being adjacent to the oxygen atom, will be deshielded and resonate at a higher chemical shift than the protons on C-3.[3]

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet at a high chemical shift, typically above 10 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 170 - 175
C-β (Vinylic)~ 140 - 145
C-α (Vinylic)~ 120 - 125
C-7a (Aromatic)~ 158 - 162
C-3a (Aromatic)~ 125 - 130
C-4 (Aromatic)~ 130 - 135
C-5 (Aromatic)~ 115 - 120
C-6 (Aromatic)~ 125 - 130
C-7 (Aromatic)~ 110 - 115
C-2 (Aliphatic)~ 70 - 75
C-3 (Aliphatic)~ 28 - 33
Rationale for Predicted ¹³C Chemical Shifts:
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Vinylic Carbons (C-α and C-β): These sp² hybridized carbons will resonate in the aromatic region. C-β will be further downfield than C-α due to its proximity to the carboxylic acid group.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substitution pattern. The carbons attached to the oxygen (C-7a) and the acrylic acid group (C-4) will be significantly shifted. Quaternary carbons (C-3a and C-4) will generally have weaker signals.

  • Aliphatic Carbons (C-2 and C-3): The sp³ hybridized carbons of the dihydrofuran ring will appear at the most upfield region of the spectrum. C-2, being attached to oxygen, will be significantly downfield compared to C-3.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is crucial. The following methodology is recommended for a modern NMR spectrometer.[5][6]

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). add_standard Add a small amount of TMS as an internal standard (0 ppm). sample_prep->add_standard transfer Transfer the solution to a clean, dry 5 mm NMR tube. add_standard->transfer insert_sample Insert the NMR tube into the spectrometer's probe. lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. insert_sample->lock_shim tune_probe Tune and match the probe for the ¹H and ¹³C frequencies. lock_shim->tune_probe h1_acq Acquire ¹H spectrum: - Pulse sequence: zg30 - Number of scans: 16-64 - Relaxation delay (d1): 2-5 s c13_acq Acquire ¹³C spectrum: - Pulse sequence: zgpg30 (proton decoupled) - Number of scans: 1024-4096 - Relaxation delay (d1): 2 s h1_acq->c13_acq ft Apply Fourier transform to the FID. phase_baseline Phase correct the spectrum and apply baseline correction. ft->phase_baseline calibrate Calibrate the chemical shift scale to the TMS signal (0 ppm). phase_baseline->calibrate integrate Integrate the signals in the ¹H spectrum. calibrate->integrate cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: A generalized workflow for the acquisition and processing of NMR data.

Structural Verification with 2D NMR Spectroscopy

To confirm the assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals of H-α and H-β would confirm their vicinal relationship. Similarly, correlations between H-5, H-6, and H-7 would establish their connectivity in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2, C-3, C-5, C-6, C-7, C-α, and C-β based on the known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, correlations from H-α to the carbonyl carbon (C=O) and C-4 would confirm the attachment of the acrylic acid moiety.

structural_verification cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_structure Final Structure h1 ¹H NMR (Proton Environment) cosy COSY (¹H-¹H Coupling) h1->cosy hsqc HSQC (Direct ¹H-¹³C Correlation) h1->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) h1->hmbc c13 ¹³C NMR (Carbon Backbone) c13->hsqc c13->hmbc final_structure Unambiguous Structural Elucidation cosy->final_structure hsqc->final_structure hmbc->final_structure

Figure 2: Logical flow for structural elucidation using a combination of 1D and 2D NMR techniques.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. The provided tables of predicted chemical shifts and coupling constants, along with the detailed rationale, serve as a valuable resource for researchers working with this or structurally related molecules. The outlined experimental protocol and the discussion of 2D NMR techniques offer a clear path to empirical data acquisition and unambiguous structural verification. As with any predictive analysis, experimental verification remains the gold standard.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (2023). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0319424). Retrieved from [Link]

  • ResearchGate. Fig. S3. a) 1 H-NMR and b) 13 C-NMR spectra of compound 3. Retrieved from [Link]

  • PMC. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.). Retrieved from [Link]

  • PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]

  • ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

  • 13 C-NMR Spectral Data of Dihydrobenzofuran Moiety (1, 2 and Upunoside A). (n.d.). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0215638). Retrieved from [Link]

  • Shi, G. Q., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Retrieved from [Link]

  • PubMed. piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

Sources

Foundational

physicochemical properties of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid Executive Summary The compound 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Executive Summary

The compound 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (hereafter referred to as DHB4AA ) represents a highly specialized structural analog within the broader class of substituted cinnamic acids. Characterized by a rigid 2,3-dihydrobenzofuran core coupled to an α,β-unsaturated carboxylic acid (acrylic acid) moiety, DHB4AA offers a unique spatial geometry. The constrained rotation of the fused ether ring, combined with the Michael acceptor properties of the propenoic acid side chain, makes it an attractive scaffold for targeted covalent inhibition and antioxidant pathway modulation.

This whitepaper provides a comprehensive, causality-driven breakdown of DHB4AA’s physicochemical properties, synthetic methodologies, and analytical validation protocols, engineered specifically for rigorous preclinical drug development workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of DHB4AA is critical for predicting its pharmacokinetic (PK) behavior, particularly its absorption and distribution profiles. The fusion of the oxygen-containing five-membered ring to the phenyl core alters the electron density distribution across the aromatic system, directly impacting the pKa and lipophilicity of the molecule compared to standard cinnamic acid [1].

Causality in Physicochemical Behavior
  • Lipophilicity (LogP): The introduction of the saturated ethylene bridge in the dihydrobenzofuran system slightly increases the hydrophobic surface area, while the ether oxygen acts as a localized dipole. This results in a balanced partition coefficient (Predicted LogP ~2.4), placing it within the optimal range for passive membrane permeability (Lipinski’s Rule of 5).

  • Acidity (pKa): The ether oxygen at position 1 is meta to the acrylic acid substitution at position 4. Because the oxygen's electron-donating resonance effect is primarily directed to the ortho and para positions, the acrylic acid group at the meta position experiences mostly the inductive electron-withdrawing effect of the oxygen, slightly lowering the pKa relative to unsubstituted aliphatic acids, stabilizing the carboxylate anion.

Table 1: Quantitative Physicochemical Summary
ParameterValue (Empirical/Calculated)Causality / Significance
Molecular Formula C₁₁H₁₀O₃Defines standard mass for MS workflows.
Molecular Weight 190.19 g/mol Highly ligand-efficient; leaves ample room for further functionalization.
Topological Polar Surface Area (TPSA) 46.5 ŲIdeal for blood-brain barrier (BBB) penetration (< 90 Ų).
Predicted LogP 2.3 – 2.5Optimal balance of aqueous solubility and lipid permeability.
Predicted pKa 4.5 ± 0.2Exists primarily in the ionized (carboxylate) form at physiological pH (7.4).
H-Bond Donors / Acceptors 1 / 3Ensures specific target binding without excessive desolvation penalties.

Synthetic Methodology & Workflow Validation

To ensure high-fidelity biological testing, DHB4AA must be synthesized with strict isomeric purity, favoring the (E)-isomer (trans) due to the thermodynamic stability of the extended conjugated system.

Step-by-Step Synthetic Protocol (Knoevenagel Condensation)

The most robust method for synthesizing DHB4AA is the Knoevenagel condensation of 2,3-dihydrobenzofuran-4-carbaldehyde with malonic acid [2].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,3-dihydrobenzofuran-4-carbaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (acting as both solvent and weak base).

  • Catalysis: Add 0.1 equivalents of piperidine. Mechanistic rationale: Piperidine forms a reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the enolate of malonic acid.

  • Reflux & Decarboxylation: Heat the mixture to 80–90°C for 4 hours. The initial condensation product undergoes spontaneous thermal decarboxylation, driven by the formation of the highly stable conjugated (E)-alkene.

  • Quenching & Precipitation: Cool the reaction to 0°C and slowly acidify with 1M HCl until pH ~2. Validation check: The sudden drop in pH protonates the newly formed carboxylate, forcing the precipitation of the crude DHB4AA.

  • Recrystallization: Isolate the precipitate via vacuum filtration and recrystallize from an ethanol/water (70:30) gradient. This step selectively removes the more soluble (Z)-isomer trace impurities.

Synthesis_Workflow Start 2,3-Dihydrobenzofuran (Starting Material) Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Start->Formylation Intermediate 2,3-Dihydrobenzofuran-4-carbaldehyde Formylation->Intermediate Regioselective C-4 formylation Condensation Knoevenagel Condensation (Malonic acid, Piperidine) Intermediate->Condensation Product Crude DHB4AA (Mixed Isomers) Condensation->Product Base-catalyzed & Decarboxylation Purification Recrystallization (EtOH/H2O) Product->Purification Final Pure (E)-DHB4AA (>98% HPLC) Purification->Final Thermodynamic selection

Figure 1: Synthetic workflow for DHB4AA highlighting the critical nodes of chemical transformation.

Pharmacological Relevance: The Nrf2/ARE Pathway

Substituted acrylic acids (like caffeic acid and its derivatives) are well-documented modulators of the Keap1-Nrf2-ARE antioxidant pathway [3]. DHB4AA acts as a soft electrophile. The α,β-unsaturated carbonyl system functions as a Michael acceptor, capable of undergoing reversible covalent binding with the reactive sulfhydryl groups of cysteine residues (e.g., Cys151) on the Keap1 sensor protein.

Mechanistic Causality

When DHB4AA alkylates Keap1, it induces a conformational shift that disrupts the ubiquitination of Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway DHB4AA DHB4AA (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) DHB4AA->Keap1 Electrophilic attack Keap1_Mod Modified Keap1 (Cys-Alkylation) Keap1->Keap1_Mod Conformational change Nrf2_Free Free Nrf2 (Translocation) Keap1_Mod->Nrf2_Free Releases Nrf2 ARE ARE (Nucleus) Nrf2_Free->ARE Binds to promoter GeneExp Antioxidant Genes (HO-1, NQO1) ARE->GeneExp Transcription

Figure 2: Proposed mechanism of action for DHB4AA-mediated activation of the Keap1-Nrf2-ARE signaling axis.

Analytical Characterization & Self-Validating Protocols

To establish trustworthiness in preclinical batches, the analytical workflow must be a self-validating system. Relying on a single method (e.g., HPLC-UV) is insufficient due to potential co-eluting impurities. We mandate an orthogonal approach combining LC-MS, ¹H-NMR, and FTIR.

Protocol 1: Orthogonal Purity Validation
  • HPLC-UV/PDA (Primary Purity):

    • Method: C18 Reverse-Phase column; Mobile phase A: 0.1% Formic acid in H₂O; Mobile phase B: Acetonitrile. Gradient: 10% to 90% B over 15 minutes.

    • Self-Validation: Monitor at 254 nm and 280 nm. The extended conjugation of the acrylic acid moiety ensures a strong chromophore at 280 nm. If a peak appears at 254 nm but lacks the 280 nm signature, it is an unconjugated impurity (e.g., starting material).

  • ESI-MS (Mass Confirmation):

    • Method: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The carboxylic acid readily loses a proton. The presence of a dominant [M-H]⁻ ion at m/z 189.05 confirms the intact mass of DHB4AA.

  • ¹H-NMR (Structural & Isomeric Integrity):

    • Method: 400 MHz, DMSO-d₆.

    • Critical Diagnostic Signals: Look for two doublets in the alkene region (δ 6.4 and δ 7.8 ppm). Self-Validation: Calculate the coupling constant ( J ). A J -value of ~16 Hz definitively confirms the (E)-isomer (trans), whereas a J -value of ~10 Hz would indicate the undesired (Z)-isomer. The aliphatic protons of the dihydrobenzofuran ring will appear as two distinct triplets around δ 3.2 and δ 4.6 ppm.

References

  • PubChem Database. "Cinnamic Acid - Physicochemical Properties and Toxicity." National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses. "The Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid." Org. Synth. 1953, 33, 50. Available at:[Link]

  • National Library of Medicine (PubMed). "Caffeic acid and its derivatives as Nrf2 pathway activators: A mechanistic overview." J Cell Biochem. 2019. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Abstract This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. While direct experimental data on this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for elucidating the in vitro mechanism of action of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. While direct experimental data on this specific molecule is not extensively published, its core structure combines a 2,3-dihydro-1-benzofuran scaffold with a prop-2-enoic acid moiety. Both of these chemical families are well-represented in medicinal chemistry and are associated with a range of biological activities. This guide synthesizes information from structurally related compounds to propose several plausible mechanisms of action and details the rigorous experimental protocols required to investigate them. The primary putative mechanisms explored herein include anti-inflammatory action through cyclooxygenase (COX) inhibition and NF-κB pathway modulation, G protein-coupled receptor (GPCR) agonism, and antioxidant activity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds sharing this chemical architecture.

Introduction and Structural Rationale

The compound 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is an unsaturated carboxylic acid featuring a dihydrobenzofuran core. This structure is intriguing from a pharmacological perspective due to the established bioactivity of its constituent parts.

  • The 2,3-Dihydro-1-benzofuran Scaffold: This heterocyclic system is a "privileged" structure in drug discovery. Derivatives have been successfully developed as potent and selective agonists for the Cannabinoid Receptor 2 (CB2) and the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Furthermore, the broader benzofuran family is associated with significant anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[3][4][5] Specific derivatives have been shown to inhibit prostaglandin synthesis and modulate the NF-κB signaling pathway, a critical regulator of inflammation.[6][7]

  • The Prop-2-enoic Acid Moiety: As an α,β-unsaturated carboxylic acid, this group is structurally related to the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[8] This suggests a potential for interaction with enzymes involved in the inflammatory cascade, most notably cyclooxygenases (COX-1 and COX-2).

Based on this structural analysis, this guide will focus on validating three primary mechanistic hypotheses: anti-inflammatory activity, GPCR modulation, and antioxidant effects.

Putative Mechanisms of Action & In Vitro Validation Strategies

Hypothesis 1: Anti-Inflammatory Activity

The compound's structure strongly suggests a potential role in modulating inflammatory pathways. We propose two primary sub-mechanisms that can be dissected in vitro.

The propionic acid-like side chain is a classic pharmacophore for COX inhibition. By blocking COX-1 and/or COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[9]

prostaglandin_pathway cluster_inhibition Potential Inhibition Point Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Hydrolysis COX COX-1 / COX-2 AA->COX Oxygenation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-(2,3-Dihydro-1-benzofuran-4-yl) prop-2-enoic acid Compound->COX Inhibition?

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Several benzofuran derivatives have been reported to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6). The test compound could potentially block this pathway, for instance, by preventing IκBα degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Compound Test Compound Compound->IKK Inhibition?

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

Hypothesis 2: G Protein-Coupled Receptor (GPCR) Agonism

The 2,3-dihydro-1-benzofuran core is present in known agonists of the CB2 receptor and GPR40/FFA1.[1][2] Both are GPCRs that modulate distinct physiological processes.

  • CB2: Primarily expressed in immune cells, its activation is associated with immunosuppressive and anti-inflammatory effects.[1]

  • GPR40/FFA1: Expressed in pancreatic β-cells, it mediates glucose-stimulated insulin secretion.[2]

A primary screen can determine if the compound activates GPCRs, typically by measuring the downstream accumulation of second messengers like cyclic AMP (cAMP).

GPCR_Signaling Compound Agonist (Test Compound) GPCR GPCR (e.g., CB2, GPR40) Compound->GPCR:f0 G_Protein G Protein (α, β, γ) GPCR:f0->G_Protein:f0 Activates AC Adenylate Cyclase (AC) G_Protein:f0->AC Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: A generic GPCR signaling cascade leading to cAMP production.

Hypothesis 3: Antioxidant Activity

Benzofuran derivatives have been reported to possess antioxidant properties, protecting cells from oxidative stress.[5] Oxidative stress is a key pathological feature in many inflammatory and neurodegenerative diseases. The compound could act as a direct radical scavenger or by upregulating endogenous antioxidant defense mechanisms, such as the Heme Oxygenase-1 (HO-1) system.

Experimental Protocols for In Vitro Validation

The following protocols are designed as self-validating systems, including appropriate controls to ensure data integrity and trustworthiness.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of purified COX enzymes. Inhibition of this activity correlates with the inhibition of prostaglandin synthesis.

COX_Assay_Workflow start Start prep_plate Prepare 96-well black microplate start->prep_plate add_reagents Add Assay Buffer, Probe (e.g., Amplex Red), and Cofactor prep_plate->add_reagents add_compound Add Test Compound, Vehicle, or Control Inhibitor (e.g., Celecoxib) add_reagents->add_compound add_enzyme Add purified COX-1 or COX-2 Enzyme add_compound->add_enzyme incubate1 Incubate (5 min, RT) add_enzyme->incubate1 add_substrate Initiate reaction with Arachidonic Acid incubate1->add_substrate read_fluorescence Measure fluorescence kinetically (Ex: ~535 nm, Em: ~590 nm) add_substrate->read_fluorescence analyze Calculate % Inhibition and determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO. The final DMSO concentration in the assay should be <1%.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 10 µL of COX Probe (e.g., Amplex™ Red).

    • 10 µL of COX Cofactor solution (e.g., hemin).

    • 10 µL of the test compound, vehicle (DMSO), or positive control inhibitor.

  • Enzyme Addition: Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid substrate.

  • Data Acquisition: Immediately begin measuring fluorescence intensity every minute for 20 minutes using a fluorescence plate reader (Excitation: ~535 nm, Emission: ~590 nm).

  • Analysis: Calculate the rate of reaction (slope of the linear phase). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: NF-κB Nuclear Translocation Assay (High-Content Imaging)

This cell-based assay visually confirms the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.

NFkB_Imaging_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well imaging plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with Test Compound or Vehicle (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 30 min pretreat->stimulate fix_perm Fix and Permeabilize Cells (e.g., 4% PFA, 0.1% Triton X-100) stimulate->fix_perm block Block with 5% BSA fix_perm->block stain_p65 Stain with primary antibody (anti-NF-κB p65) block->stain_p65 stain_secondary Stain with fluorescent secondary antibody stain_p65->stain_secondary stain_nucleus Counterstain nuclei (e.g., DAPI) stain_secondary->stain_nucleus image Acquire Images on High-Content Imager stain_nucleus->image analyze Quantify Nuclear vs. Cytoplasmic p65 fluorescence intensity image->analyze end End analyze->end

Caption: Workflow for the high-content imaging NF-κB translocation assay.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well, black, clear-bottom imaging plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour. Include a "no stimulation" control group.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "no stimulation" control. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour.

    • Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining and measure the fluorescence intensity of the p65 stain in each compartment. Calculate the nuclear-to-cytoplasmic intensity ratio to quantify translocation.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells.

Methodology:

  • Cell Culture: Seed human hepatoma HepG2 cells into a 96-well, black, clear-bottom plate and culture until confluent.

  • Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) for 1 hour at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound or a positive control (e.g., Quercetin) for 1 hour.

  • Oxidative Challenge: Add a ROS generator, such as AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride), to the wells.

  • Data Acquisition: Immediately measure fluorescence intensity every 5 minutes for 1 hour using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the percent inhibition of ROS formation for the test compound relative to the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis. The results from the proposed experiments will provide a multi-faceted view of the compound's bioactivity.

Table 1: Summary of Hypothetical In Vitro Bioactivity Data

Assay TypeTarget/PathwayEndpointResult (e.g., IC50, EC50)
Enzymatic Assay COX-1InhibitionIC50 (µM)
COX-2InhibitionIC50 (µM)
Cell-Based Assay NF-κB TranslocationInhibitionIC50 (µM)
GPCR Screen (cAMP)ActivationEC50 (µM)
Cellular AntioxidantROS InhibitionIC50 (µM)

Interpretation of Results:

  • COX Inhibition: A low IC50 value (<10 µM) indicates potent inhibition. The ratio of COX-1/COX-2 IC50 values will determine the compound's selectivity, a critical factor for predicting potential gastrointestinal side effects.

  • NF-κB Inhibition: A dose-dependent decrease in the nuclear translocation of p65 confirms activity on this key inflammatory pathway. This result, combined with COX data, would classify the compound as a potent anti-inflammatory agent.

  • GPCR Agonism: A low EC50 value in a cAMP assay would trigger further investigation using specific cell lines expressing candidate receptors like CB2 or GPR40 to confirm the molecular target.

  • Antioxidant Activity: Potent ROS inhibition suggests the compound may be beneficial in disease states where oxidative stress is a major contributor to pathology.

Conclusion

The structural components of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid provide a strong rationale for investigating its potential as a modulator of inflammatory and signaling pathways. The experimental framework detailed in this guide offers a robust, multi-pronged approach to characterizing its in vitro mechanism of action. By systematically evaluating its effects on COX enzymes, the NF-κB pathway, GPCRs, and cellular oxidative stress, researchers can build a comprehensive pharmacological profile of this and related novel chemical entities, paving the way for further preclinical development.

References

  • IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. (2024). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR).
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Manera, C., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Pharmaceuticals. [Link]

  • Lee, E. J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2537-2541. [Link]

  • Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. (2020). ResearchGate. [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. [Link]

  • De Cointet, P., et al. (1979). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 22(8), 912-920. [Link]

  • Galeotti, N., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(3), 369. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Pharmacological Screening of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Abstract This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel compound, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. The dihydrobenzofuran scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel compound, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][2] This document outlines a logical, multi-tiered screening cascade designed to efficiently characterize the compound's safety and efficacy profile. We will detail the rationale behind assay selection, provide step-by-step protocols for key in vitro and in vivo experiments, and offer guidance on data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities.

Introduction and Rationale

The compound of interest, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, integrates two key pharmacophores: a dihydrobenzofuran core and a prop-2-enoic acid side chain. Dihydrobenzofuran lignans have demonstrated promising antitumor and antimitotic properties.[3] Furthermore, fluorinated derivatives of benzofuran and dihydrobenzofuran have shown potent anti-inflammatory and potential anticancer activities.[2] The prop-2-enoic acid moiety is a common feature in compounds with anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade.

Given this structural precedent, our preliminary screening strategy will focus on evaluating the compound's potential as an anti-inflammatory, analgesic, and antioxidant agent. The screening cascade is designed to move from broad, high-throughput in vitro assays to more complex in vivo models, providing a comprehensive initial assessment of the compound's pharmacological profile.

Proposed Screening Cascade

The proposed screening workflow is designed to systematically evaluate the compound's safety and efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening Toxicity Acute Oral Toxicity (OECD 425) Analgesic Analgesic Activity (Acetic Acid Writhing) Toxicity->Analgesic Proceed if non-toxic Antioxidant Antioxidant Assays (DPPH & ABTS) Anti_inflammatory_vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) Antioxidant->Anti_inflammatory_vivo Correlate with in vivo results Anti_inflammatory_vitro Anti-inflammatory Assays (COX/LOX Inhibition) Anti_inflammatory_vitro->Anti_inflammatory_vivo Confirm in vivo efficacy Analgesic->Anti_inflammatory_vivo Comprehensive evaluation

Caption: A phased approach to pharmacological screening.

Acute Toxicity Assessment

Rationale: Before proceeding with efficacy studies, it is crucial to establish a preliminary safety profile of the test compound. The acute oral toxicity test provides an initial understanding of the potential hazards of a substance after a single oral dose.[4] We will follow the OECD Guideline 425 (Up-and-Down Procedure), which allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.[5][6]

Experimental Protocol: OECD 425 (Up-and-Down Procedure)
  • Animal Selection: Use healthy, young adult rodents (typically rats), all of the same sex (nulliparous and non-pregnant females if used).[4]

  • Housing and Acclimatization: House animals in standard conditions and allow for an acclimatization period before the study.

  • Dose Preparation: The test substance should preferably be dissolved in an aqueous solution. If not possible, an oil vehicle (e.g., corn oil) can be used. The toxic characteristics of the vehicle should be known.[4]

  • Limit Test: If the test material is expected to be non-toxic, a limit test is performed first. A starting dose of 2000 mg/kg is administered to a single animal.[6]

  • Observation: Observe the animal for a minimum of 48 hours for signs of toxicity. If the animal survives, dose up to four more animals sequentially.[6]

  • Main Test: If toxicity is observed in the limit test, or if the toxicity is unknown, the main test is performed. Dosing is done sequentially, one animal at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[6]

  • Observation Period: All animals are observed for 14 days for signs of toxicity and mortality.[6]

  • Data Analysis: The LD50 is calculated from the results of the main test.

In Vitro Efficacy Screening

Rationale: In vitro assays provide a rapid and cost-effective means to identify potential mechanisms of action and to prioritize compounds for further in vivo testing. Based on the structure of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, we hypothesize potential antioxidant and anti-inflammatory activities.

Antioxidant Activity

Rationale: Oxidative stress is implicated in the pathogenesis of numerous inflammatory diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to evaluate the radical scavenging ability of compounds.[7][8][9]

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.3 mM solution of DPPH in methanol.[10]

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid is typically used as a positive control.[10]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.7 at 734 nm.[11]

  • Assay Procedure: In a 96-well plate, mix 20 µL of the test compound at various concentrations with 200 µL of the diluted ABTS•+ solution.[10]

  • Incubation: Incubate at room temperature for 5 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid is used as a positive control.[10]

Anti-inflammatory Activity: Enzyme Inhibition Assays

Rationale: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively.[12][13] Inhibition of these enzymes is a major mechanism of action for many anti-inflammatory drugs.

  • Assay Principle: This assay measures the peroxidase component of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14] Commercially available kits provide a convenient method for screening inhibitors of ovine COX-1 and human recombinant COX-2.[14]

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions as per the kit manufacturer's instructions.[14] Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, heme, COX enzyme, and the test compound at various concentrations.[14]

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values. Selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) should be used as positive controls.[15]

  • Assay Principle: This assay measures the hydroperoxides produced during the lipoxygenation reaction.[16] Commercially available kits often use a purified 15-LO from soybean.[16][17]

  • Reagent Preparation: Prepare reagents according to the kit protocol. Test compounds can be dissolved in DMSO or methanol.[17]

  • Assay Procedure (96-well plate format):

    • Add assay buffer, purified LOX enzyme, and the test compound at various concentrations to the wells.

    • Initiate the reaction by adding the fatty acid substrate (e.g., arachidonic or linoleic acid).

  • Detection: After incubation, add a chromogenic reagent that reacts with the hydroperoxide products.

  • Measurement: Measure the absorbance at a wavelength between 490-500 nm.[16]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Nordihydroguaiaretic acid (NDGA) is a common positive control inhibitor.

In Vivo Efficacy Screening

Rationale: In vivo models are essential for confirming the pharmacological activity observed in in vitro assays and for evaluating the overall physiological effect of the compound in a living system.

Analgesic Activity

Rationale: The acetic acid-induced writhing test is a widely used and sensitive method for screening peripherally acting analgesics.[18][19][20] The intraperitoneal injection of acetic acid causes irritation and pain, leading to a characteristic stretching behavior (writhing).[20]

  • Animal Selection: Use mice for this assay.

  • Grouping and Acclimatization: Divide animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses) and allow them to acclimatize.

  • Drug Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the acetic acid injection.[21]

  • Induction of Writhing: Inject 0.7% acetic acid solution intraperitoneally (typically 16 µl/g body weight).[21]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[21][22]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Anti-inflammatory Activity

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation used to evaluate anti-inflammatory drugs.[23][24] The injection of carrageenan into the paw induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and other inflammatory mediators.[25]

  • Animal Selection: Use rats for this assay.

  • Grouping and Acclimatization: Divide animals into groups as described for the writhing test.

  • Drug Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) 30 minutes before the carrageenan injection.[26]

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[23][26]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Table 1: Example Data Presentation for In Vitro Assays
AssayTest Compound Conc. (µM)% Inhibition (Mean ± SEM)IC50 (µM)
DPPH Scavenging
10
50
100
COX-1 Inhibition
1
10
100
COX-2 Inhibition
1
10
100
Table 2: Example Data Presentation for In Vivo Assays
AssayTreatment Group (Dose)Mean Response (± SEM)% Inhibition
Acetic Acid Writhing VehicleN/A
Test Compound (10 mg/kg)
Test Compound (30 mg/kg)
Positive Control
Carrageenan Paw Edema (at 3h) VehicleN/A
Test Compound (10 mg/kg)
Test Compound (30 mg/kg)
Positive Control

Conclusion

This guide provides a systematic and rationale-driven approach to the preliminary pharmacological screening of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. By following this multi-tiered strategy, researchers can efficiently generate a robust preliminary dataset to support the further development of this promising compound. The integration of in vitro mechanistic assays with in vivo efficacy models will provide a comprehensive initial understanding of its potential as a novel therapeutic agent.

References

  • Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins & Other Lipid Mediators, 90(3-4), 98-104. [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348. [Link]

  • Eynde, J. J. V., Mayence, A., & C. (2003). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 46(18), 3847-3854. [Link]

  • OECD. (2023). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. Retrieved from [Link]

  • Insight Pharma. (2025). Acetic acid induced writhing test: Significance and symbolism. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

  • Matuszewska, A., Jasicka-Misiak, I., & Poliwoda, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 125. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 365(1-2), 136-143. [Link]

  • van der Ouderaa, F. J., & van der Heijden, R. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(15-16), 1145-1150. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

  • El-Haddad, A. E., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Plants, 12(24), 4057. [Link]

  • Hosseinzadeh, H., & Younesi, H. M. (2002). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 16(7), 643-648. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Kumar, S., et al. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS ONE, 10(8), e0135558. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Food Chemistry, 126(1), 312-315. [Link]

  • YesWeLab. (2025). OECD acute toxicity tests: an overview of the guidelines. Retrieved from [Link]

  • Nucro-Technics. (2026). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antioxidant Activity by DPPH and ABTS Assay. Retrieved from [Link]

  • Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(9), 809. [Link]

  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1289-1292. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96. [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e70025. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tenne, P. C., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research. [Link]

  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Polymers, 14(8), 1609. [Link]

  • Brederson, J. D., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 998, 247-263. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • DergiPark. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • ResearchGate. (2018). Review on Analgesic Activity and Determination Methods. [Link]

  • Al-Hussain, S. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Helgren, T. R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3501. [Link]

Sources

Exploratory

Biosynthesis Pathways for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid Derivatives: A Technical Guide

Introduction to Dihydrobenzofuran Neolignans The 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid architecture represents a highly specialized subclass of neolignans. These compounds are dimeric secondary metabolites d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Dihydrobenzofuran Neolignans

The 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid architecture represents a highly specialized subclass of neolignans. These compounds are dimeric secondary metabolites derived from the oxidative coupling of two phenylpropanoid units (C6–C3 monomers) 1. While the majority of dihydrobenzofuran neolignans (such as dimers of ferulic or caffeic acid) feature the prop-2-enoic acid side chain at the 5-position of the benzofuran ring, the 4-yl derivatives represent a unique regiochemical outcome with profound pharmacological implications.

Recently isolated from ethnomedicinal plants such as Polygonum barbatum, these 4-yl substituted derivatives exhibit potent anticancer, anti-inflammatory, and antioxidant properties 2. Understanding their biosynthesis requires a deep dive into the regioselective mechanics of Phenol Oxidative Coupling (POC).

In Vivo Biosynthesis: The Regioselective Divergence

The biosynthesis of these neolignans begins with the Shikimate pathway, which generates L-phenylalanine. Subsequent enzymatic transformations yield hydroxycinnamic acids (e.g., caffeic, ferulic, and p-coumaric acids), which serve as the monomeric building blocks.

G Shikimate Shikimic Acid Phe L-Phenylalanine Shikimate->Phe Shikimate Pathway Cin Cinnamic Acid Phe->Cin Phenylalanine ammonia-lyase (PAL) Coum p-Coumaric Acid Cin->Coum Cinnamate 4-hydroxylase (C4H) Caff Caffeic Acid Coum->Caff p-Coumarate 3-hydroxylase (C3H) Fer Ferulic Acid Caff->Fer Caffeic acid O-methyltransferase (COMT)

Figure 1: Enzymatic cascade from Shikimic acid to hydroxycinnamic acid precursors.

The Mechanistic Causality of the 4-yl Substitution Pattern

The defining step in neolignan biosynthesis is the Phenol Oxidative Coupling (POC) catalyzed by peroxidases (using H₂O₂) or laccases (using O₂). These enzymes abstract a single electron and a proton from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical 3.

The structural divergence between the common 5-yl derivatives and the rare 4-yl derivatives hinges entirely on the regioselectivity of the radical coupling:

  • β-5' Coupling (Yields 5-yl derivatives): The radical at the β-carbon (C8) of Monomer A couples with the C5 position of Monomer B. The resulting quinone methide is attacked by the para-hydroxyl group (C4-OH) of Monomer B. This closes the ring, placing the prop-2-enoic acid chain at the 5-position of the newly formed benzofuran.

  • β-2' Coupling (Yields 4-yl derivatives): To achieve the 3-(2,3-dihydrobenzofuran-4-yl)prop-2-enoic acid architecture, the β-carbon (C8) of Monomer A must couple with the C2 position of Monomer B (a 3,4-dihydroxycinnamic acid derivative). The resulting quinone methide is subsequently attacked by the meta-hydroxyl group (C3-OH ) of Monomer B.

    • Causality: Because the C3-OH acts as the nucleophile (becoming O-1 of the benzofuran) and the C2 position forms the C3a bridgehead, the original C1 position of Monomer B (which holds the prop-2-enoic acid chain) is locked into the 4-position of the resulting 2,3-dihydrobenzofuran ring.

G Monomer Caffeic Acid Monomers (3,4-dihydroxycinnamic acid) Radical Phenoxy Radical Generation (Peroxidase/H2O2 or Laccase/O2) Monomer->Radical Coupling Regioselective β-2' C-C Coupling (C8 of Monomer A + C2 of Monomer B) Radical->Coupling Radical Dimerization Quinone Quinone Methide Intermediate Coupling->Quinone Closure Intramolecular Ring Closure (C3-OH of Monomer B attacks C7 of Monomer A) Quinone->Closure Rearomatization driving force Product 3-(2,3-Dihydrobenzofuran-4-yl) prop-2-enoic acid derivative Closure->Product Ether Linkage Formation

Figure 2: Regioselective β-2' Phenol Oxidative Coupling yielding the 4-yl substitution pattern.

In Vitro Biomimetic Synthesis

To harness the therapeutic potential of these neolignans, researchers have developed biomimetic synthetic routes that replicate the enzymatic POC in vitro.

Silver(I) Oxide-Mediated Oxidation

The classical and most reliable method for synthesizing dihydrobenzofuran neolignans involves the use of Silver(I) oxide (Ag₂O) as a single-electron oxidant. Optimization studies have shown that using 0.5 equivalents of Ag₂O in a polar aprotic solvent like acetonitrile provides the best balance between monomer conversion and regioselectivity, minimizing over-oxidation 4.

Photocatalytic [3+2] Cycloaddition

Recent advancements utilize visible-light transition metal photocatalysis (e.g., Ru(bpz)₃²⁺ or TiO₂). In these systems, photoexcitation generates an active oxidant that converts the phenol into a radical cation. Subsequent deprotonation yields the phenoxy radical, which undergoes a formal oxidative [3+2] cycloaddition with an electron-rich alkene, providing a highly modular assembly of the dihydrobenzofuran scaffold 5.

Self-Validating Experimental Protocol: Ag₂O-Catalyzed Biomimetic Synthesis

The following methodology details the synthesis of dihydrobenzofuran neolignans via oxidative dimerization. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.

Step 1: Precursor Dissolution

  • Action: Dissolve 1.0 mmol of the hydroxycinnamic acid ester (e.g., methyl caffeate) in 15 mL of anhydrous acetonitrile.

  • Causality: Anhydrous conditions are critical. If water is present, it will act as a competing nucleophile, attacking the highly reactive quinone methide intermediate and forming acyclic diol byproducts instead of the desired benzofuran ring.

  • IPC 1: Visual confirmation of complete dissolution resulting in a clear, pale-yellow solution.

Step 2: Oxidant Addition

  • Action: Add 0.5 mmol (0.5 equivalents) of Ag₂O powder to the stirring solution.

  • Causality: Ag₂O acts as a mild, heterogeneous single-electron oxidant. Using sub-stoichiometric amounts prevents the over-oxidation of the newly formed dimer into polymeric degradation products 4.

  • IPC 2: The solution will immediately darken (turning deep orange/brown), indicating the successful generation of phenoxy radicals.

Step 3: Reaction Propagation

  • Action: Stir the suspension at 25°C in the dark for 4 to 20 hours.

  • Causality: Conducting the reaction in the dark prevents unwanted photochemical radical quenching or side reactions that could disrupt the delicate rearomatization driving force of the ring closure.

  • IPC 3: Monitor via TLC (Hexane:EtOAc 6:4, UV 254 nm). The reaction is complete when the monomer spot is consumed and a new, lower-Rf fluorescent spot (the dimer) appears.

Step 4: Termination and Filtration

  • Action: Filter the crude suspension through a Celite pad to remove insoluble silver salts. Wash the filter cake with 10 mL of ethyl acetate.

  • IPC 4: The resulting filtrate must be entirely transparent (though colored), validating the complete removal of metallic byproducts.

Step 5: Purification and Structural Validation

  • Action: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

  • IPC 5 (Final Validation): Analyze the purified product via ¹H NMR. The formation of the trans-2,3-dihydrobenzofuran ring is definitively validated by the presence of two doublets corresponding to the heterocyclic protons (H-2 and H-3) exhibiting a large coupling constant ( J2,3​≈7.0−9.0 Hz).

G Step1 1. Dissolve Precursors (Anhydrous Acetonitrile) Step2 2. Add Ag2O Oxidant (0.5 equiv, Radical Generation) Step1->Step2 Step3 3. Stir at 25°C in Dark (TLC Monitoring) Step2->Step3 Step4 4. Celite Filtration (Remove Silver Salts) Step3->Step4 Step5 5. Flash Chromatography (1H NMR Validation) Step4->Step5

Figure 3: Self-validating experimental workflow for the biomimetic synthesis of neolignans.

Quantitative Data: Bioactivity Profiles

The regiochemistry of the dihydrobenzofuran core significantly impacts its biological target affinity. Table 1 summarizes the quantitative bioactivity data for both 4-yl and 5-yl substituted prop-2-enoic acid derivatives, highlighting their potent antineoplastic properties.

Table 1: Comparative Anticancer Bioactivity of Dihydrobenzofuran Neolignans

Compound NameSource / OriginTarget Cell LineIC₅₀ / GI₅₀ ValueStructural Regiochemistry
Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoateBiomimetic SynthesisBreast Cancer (MDA-MB-435)< 10 nM β-5' coupling product (5-yl derivative) 6
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylatePolygonum barbatumOral Cancer Cells48.52 μM β-2' coupling product (4-yl derivative) 2
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acidPolygonum barbatumOral Cancer Cells53.24 μM Free acid, β-2' coupling product (4-yl derivative) 2

References

  • Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof.Molecules (MDPI).
  • Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization.Journal of Medicinal Chemistry (ACS).
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barb
  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols.NIH / PMC.
  • Recent advances in research on lignans and neolignans.RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel-Doebner Synthesis of (E)-3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Synthesis (Tasimelteon / Hetlioz®) Introduction & Strategic Context The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Synthesis (Tasimelteon / Hetlioz®)

Introduction & Strategic Context

The compound (E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also referred to as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a highly valued cinnamic acid derivative. It serves as the critical foundational intermediate in the commercial synthesis of , a potent MT1 and MT2 melatonin receptor agonist FDA-approved for the treatment of Non-24-Hour Sleep-Wake Disorder[1].

This application note details a highly optimized, scalable protocol for synthesizing this intermediate via the Knoevenagel condensation coupled with a Doebner modification (decarboxylation). By leveraging specific organocatalytic principles, this method ensures high conversion rates, strict stereoselectivity for the (E)-alkene, and a streamlined isolation process suitable for scale-up operations[2].

Mechanistic Causality & Reaction Logic

As process scientists, achieving high yield and purity requires moving beyond empirical recipes to understand the thermodynamic and kinetic drivers of the reaction.

  • The Organocatalytic Role of Piperidine: Piperidine is deliberately selected over tertiary amines because its secondary amine structure allows it to condense with 2,3-dihydrobenzofuran-4-carboxaldehyde to form a transient iminium ion . This positively charged intermediate is significantly more electrophilic than the native carbonyl, drastically lowering the activation energy barrier for nucleophilic attack.

  • Dual-Functionality of Pyridine: Pyridine serves as both the bulk solvent and a weak base. It deprotonates the relatively acidic α -protons of malonic acid ( pKa​ ~2.8) to generate the reactive enolate. Furthermore, pyridine's boiling point (~115 °C) provides the exact thermal window required to drive the subsequent decarboxylation without causing thermal degradation of the benzofuran core[2].

  • Stereochemical Control via Doebner Modification: The application of heat drives the elimination of water and the expulsion of CO2​ (decarboxylation). The reaction exclusively yields the (E)-isomer (trans) because the anti-periplanar transition state minimizes steric clash between the bulky dihydrobenzofuran ring and the carboxylic acid group during the elimination phase.

Mechanism A Aldehyde (2,3-Dihydrobenzofuran -4-carboxaldehyde) B Iminium Ion Intermediate A->B Piperidine (-H2O) D Aldol-type Adduct B->D Nucleophilic Attack C Malonic Acid Enolate C->D Pyridine Base E (E)-Propenoic Acid Derivative D->E Heat / Reflux (-CO2, -H2O)

Fig 1: Mechanistic logic of the Knoevenagel-Doebner condensation pathway.

Materials and Reagents

A 2.0 molar excess of malonic acid is utilized. This stoichiometric excess is critical to drive the equilibrium forward during the initial condensation and to compensate for any partial thermal decomposition of malonic acid into acetic acid at reflux temperatures.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2,3-Dihydrobenzofuran-4-carboxaldehyde 148.161.010.0 gElectrophile / Starting Material
Malonic Acid 104.062.014.0 gNucleophile / Acetyl synthon
Pyridine (Anhydrous)79.10Solvent50 mLSolvent / Weak Base
Piperidine 85.150.151.0 mLNucleophilic Catalyst
1N Hydrochloric Acid (HCl) 36.46Excess~300 mLQuenching / Acidification

Experimental Protocol

This protocol is designed as a self-validating system . In-process physical changes are explicitly noted so the operator can visually confirm the successful progression of each mechanistic phase.

Step-by-Step Methodology
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrobenzofuran-4-carboxaldehyde (10.0 g, 67.5 mmol) and malonic acid (14.0 g, 135.0 mmol).

  • Solvent & Catalyst Addition: Add anhydrous pyridine (50 mL) to the flask, followed by the dropwise addition of piperidine (1.0 mL).

    • Causality Note: The solution may exhibit a slight exothermic response and color change as the iminium ion forms and the malonic acid dissolves into its pyridinium salt.

  • Knoevenagel Condensation Phase: Stir the reaction mixture at ambient temperature (20–25 °C) for 30 minutes to allow the initial aldol-type condensation to reach equilibrium before applying thermal stress.

  • Doebner Decarboxylation (Self-Validating Step): Gradually heat the reaction mixture to reflux (approx. 100–110 °C) using an oil bath.

    • Validation Check: Observe the reaction vessel. The onset of steady effervescence (bubbling) is a direct visual indicator of CO2​ release, confirming the decarboxylation phase. Maintain reflux for 2 to 4 hours. The reaction is nearing completion when gas evolution ceases.

  • Quenching: Remove the flask from the heat source and allow it to cool to 40 °C. Slowly pour the reaction mixture into a beaker containing 300 mL of vigorously stirred crushed ice and water.

  • Acidification & Precipitation (Self-Validating Step): Slowly add 1N HCl to the aqueous mixture while stirring continuously.

    • Causality Note: Pyridine is water-soluble but basic. Adding HCl converts it to the highly soluble pyridinium chloride, keeping it in the aqueous phase. Simultaneously, the target propenoic acid becomes fully protonated and highly insoluble.

    • Validation Check: Monitor the pH using universal indicator paper. The product will only fully precipitate when the pH drops below 3. Continue adding HCl until a stable pH of 2 is achieved. A dense white-to-off-white precipitate will form[3].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual pyridinium salts and unreacted malonic acid.

  • Drying: Dry the solid in vacuo at 50 °C for 12 hours to afford the target compound.

Workflow Step1 1. Reagent Preparation Mix Aldehyde & Malonic Acid in Pyridine + Piperidine Step2 2. Condensation Phase Stir at Ambient Temp (Formation of Adduct) Step1->Step2 Step3 3. Decarboxylation Reflux at 100-110°C (Monitor CO2 Evolution) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Isolation & Drying Vacuum Filtration Wash with H2O, Dry in vacuo Step4->Step5

Fig 2: Step-by-step experimental workflow and in-process control logic.

Analytical Characterization & Quantitative Data

Upon successful execution of the protocol, the isolated product should conform to the following analytical specifications. The strict (E)-geometry of the alkene is confirmed by the large coupling constant ( J≈16 Hz ) of the vinylic protons in the 1H NMR spectrum.

Table 2: Expected Quantitative Analytical Data
ParameterExpected ValueAnalytical Method / Rationale
Yield 85 – 92% (approx. 11.0 – 11.8 g)Gravimetric (Post-vacuum drying)
Chemical Purity > 98.0%HPLC (UV detection at 254 nm)
Melting Point 185.0 – 188.0 °CCapillary Melting Point Apparatus
Isomeric Purity > 99% (E)-isomer 1H NMR (Absence of (Z)-isomer signals)
1H NMR ( DMSO−d6​ ) δ 7.55 (d, J=16.0 Hz, 1H), 7.20 (t, 1H), 7.05 (d, 1H), 6.85 (d, 1H), 6.40 (d, J=16.0 Hz, 1H), 4.55 (t, 2H), 3.20 (t, 2H)400 MHz NMR. The 16.0 Hz doublet coupling confirms trans geometry.

References

  • Title:Benzofuran and dihydrobenzofuran melatonergic agents (US Patent 5,856,529)
  • Title:Treatment of circadian rhythm disorders (US Patent 11,918,556 B2)
  • Title: Method of treatment (Patent US-10610511-B2) Source: PubChem / National Institutes of Health (NIH) URL: [Link]

Sources

Application

step-by-step synthesis protocol for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Application Note: Synthesis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation Introduction & Mechanistic Rationale 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation

Introduction & Mechanistic Rationale

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also known as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a critical cinnamic acid derivative. Cinnamic acids and their derivatives serve as vital building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including melatonin receptor agonists and pleiotropic anti-inflammatory hybrids[1][2].

The most robust and scalable method for synthesizing this compound from its corresponding aldehyde (2,3-dihydrobenzofuran-4-carbaldehyde) is the Doebner modification of the Knoevenagel condensation[3]. This reaction relies on a highly orchestrated sequence of organocatalysis and thermally driven decarboxylation. Piperidine acts as a nucleophilic catalyst, attacking the aldehyde to form a highly reactive iminium ion intermediate. This lowers the activation energy for the subsequent nucleophilic attack by malonic acid[3][4]. Pyridine is employed as both the solvent and a weak base; it facilitates the deprotonation of the malonic acid and drives the final decarboxylation of the di-acid intermediate into the trans-acrylic acid product[3][5].

Reaction Pathway & Workflow

G Start 2,3-Dihydrobenzofuran-4-carbaldehyde + Malonic Acid Step1 Piperidine Addition (Nucleophilic Catalysis) Start->Step1 Int1 Iminium Ion Intermediate Step1->Int1 Step2 Malonate Attack & Condensation Int1->Step2 Int2 Dicarboxylic Acid Intermediate Step2->Int2 Step3 Thermal Decarboxylation in Pyridine (90-100°C) Int2->Step3 Product 3-(2,3-Dihydro-1-benzofuran-4-yl) prop-2-enoic acid Step3->Product Acidification (HCl) Waste CO2 Evolution Step3->Waste Gas Release

Workflow of the Knoevenagel-Doebner condensation highlighting mechanistic intermediates.

Stoichiometry and Reagent Specifications

To ensure complete conversion and drive the equilibrium forward, malonic acid is supplied in a stoichiometric excess.

Reagent / MaterialRoleEquivalentsAmount (per 10g scale)Notes
2,3-Dihydrobenzofuran-4-carbaldehyde Limiting Reagent1.0 eq10.0 g (67.5 mmol)Ensure high purity (>98%) to prevent side reactions.
Malonic Acid Reactant1.5 eq10.5 g (101.2 mmol)Excess drives the condensation forward.
Piperidine Organocatalyst0.1 eq0.67 mL (6.75 mmol)Catalytic amount; forms the iminium intermediate.
Pyridine Solvent / Base~4.5 Vol45.0 mLMust be anhydrous to prevent competitive hydrolysis.
Hydrochloric Acid (2M) Quenching AgentExcess~250 mLUsed for workup to precipitate the free acid.

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly and Iminium Formation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inert nitrogen line) to exclude ambient moisture.

  • Charge the flask with 2,3-dihydrobenzofuran-4-carbaldehyde (10.0 g) and malonic acid (10.5 g).

  • Add anhydrous pyridine (45.0 mL) and initiate stirring until the solids are fully dissolved.

  • Causality Check: Slowly add piperidine (0.67 mL) dropwise via syringe. The slow addition is critical to control the mildly exothermic formation of the iminium ion intermediate and prevent localized overheating, which can lead to unwanted polymerization of the aldehyde[3][4].

Step 2: Thermal Condensation and Decarboxylation

  • Transfer the flask to a pre-heated oil bath set to 90–100 °C.

  • Causality Check: Monitor the reaction for the evolution of gas bubbles (CO₂). The dicarboxylic acid intermediate formed after the initial condensation is relatively stable at room temperature. Heating is strictly required to overcome the activation energy barrier for decarboxylation, which converts the intermediate into the target trans-acrylic acid[4][5].

  • Maintain heating and stirring for 3 to 4 hours. The reaction is considered complete when CO₂ evolution ceases. This can be self-validated by taking a small aliquot, quenching it in miniature, and checking for the disappearance of the starting aldehyde via TLC (Hexanes:EtOAc 7:3) or LC-MS.

Step 3: Quenching and Acidification

  • Remove the flask from the oil bath and allow the dark reaction mixture to cool to room temperature.

  • Prepare a rapidly stirring bath of 250 mL ice-cold 2M Hydrochloric Acid (HCl) in a large beaker.

  • Causality Check: Slowly pour the cooled reaction mixture into the stirring HCl solution. The highly acidic environment serves a dual purpose: it converts the pyridine and piperidine into their highly water-soluble hydrochloride salts, while simultaneously protonating the newly synthesized cinnamate anion. Because the free 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid is highly lipophilic and insoluble in water, this pH shift forces it to crash out of solution as a dense precipitate.

  • Verify that the pH of the aqueous suspension is strictly < 2 using pH paper to ensure complete precipitation.

Step 4: Isolation and Purification

  • Isolate the crude precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) to remove any residual pyridine salts and unreacted malonic acid.

  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling ethanol (or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.

  • Filter the purified crystals and dry them under a high vacuum at 45 °C overnight to afford the pure 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Available at:[Link]

  • Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters. EurekaSelect. Available at:[Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. PMC (PubMed Central). Available at:[Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. ResearchGate. Available at:[Link]

  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Exploration of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid in Drug Discovery

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a multitude of natural products and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] Its structural rigidity and potential for diverse functionalization have made it a "privileged structure" in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, antimicrobial, and antihypertensive agents.[2][3][4] This guide focuses on a specific, yet underexplored, derivative: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid . While direct pharmacological data on this compound is limited, its structural features—a dihydrobenzofuran core linked to a prop-2-enoic acid side chain—suggest significant potential for therapeutic intervention.

This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. We will focus on two key areas where dihydrobenzofuran derivatives have shown considerable promise: inflammation and oncology. The following sections provide detailed protocols for a tiered screening approach, from initial cell-based assays to more in-depth mechanistic studies, designed to elucidate the compound's bioactivity and mechanism of action.

Part 1: Investigation of Anti-Inflammatory Potential

Chronic inflammation is a key pathological driver in a wide range of diseases.[5] The anti-inflammatory properties of novel compounds are often evaluated using in vitro models that recapitulate key aspects of the inflammatory cascade. A common and effective model utilizes lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line), which triggers potent inflammatory signaling pathways.[5][6]

Primary Screening: Nitric Oxide (NO) Production Assay

Scientific Rationale: Upon stimulation with LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS or NOS2), leading to a surge in the production of nitric oxide (NO), a key pro-inflammatory mediator.[2] The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatants, serving as an excellent primary screen for anti-inflammatory activity.

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with vehicle only, no LPS).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value of the compound for NO inhibition.

Secondary Screening and Mechanistic Elucidation

Scientific Rationale: A primary hit should be further investigated to understand its mechanism of action. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central to the expression of many pro-inflammatory genes.[7] The NF-κB transcription factor is normally held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory cytokines like TNF-α and IL-6.[5]

Protocol: Western Blot for NF-κB Pathway Activation

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with the test compound for 1-2 hours, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα and total IκBα. A β-actin antibody should be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol: ELISA for Pro-Inflammatory Cytokines

  • Sample Collection: Collect cell culture supernatants from cells treated as described in the Griess assay protocol (Section 1.1).

  • Quantification: Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions to quantify the concentration of these cytokines in the supernatants.

  • Analysis: Determine the dose-dependent effect of the compound on the production of TNF-α and IL-6 and calculate the respective IC50 values.

Hypothetical Anti-Inflammatory Activity Data

Assay Endpoint Hypothetical IC50 (µM)
Griess Assay NO Production 12.5
TNF-α ELISA Cytokine Release 15.2
IL-6 ELISA Cytokine Release 18.9

| COX-2 Inhibition | Enzyme Activity | > 100 |

Part 2: Investigation of Anticancer Potential

The benzofuran and dihydrobenzofuran scaffolds are present in several compounds with demonstrated anticancer activity.[1][8] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[8] Therefore, a systematic evaluation of the cytotoxic and pro-apoptotic effects of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is warranted.

Primary Screening: Cell Viability Assay

Scientific Rationale: The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Scientific Rationale: If the compound shows significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. It can be detected by observing changes in the cell membrane (Annexin V staining) and DNA content (propidium iodide staining for cell cycle analysis). Some dihydrobenzofuran derivatives have been shown to induce apoptosis through the cleavage of poly (ADP-ribose) polymerase (PARP-1) and modulation of the Bcl-2 family of proteins.[8]

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.

Protocol: Western Blot for Apoptotic Markers

  • Sample Preparation: Prepare cell lysates from cells treated as described for the apoptosis assay.

  • Immunoblotting: Perform Western blotting as described in Section 1.2, using primary antibodies against cleaved PARP-1, total PARP-1, and Bcl-2.

  • Analysis: Analyze the expression levels of these key apoptotic regulatory proteins to confirm the induction of apoptosis at a molecular level.

Visualizations: Workflows and Pathways

G cluster_0 Anti-Inflammatory Screening Workflow A RAW 264.7 Macrophages B Pre-treat with Compound + LPS Stimulation A->B C Primary Screen: Griess Assay (NO) B->C D Secondary Screens C->D If Active E ELISA (TNF-α, IL-6) D->E F Western Blot (p-IκBα) D->F G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Signal Cascade IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB IkBa_p->NFkB Release NFkB_IkBa NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound Test Compound (Potential Inhibitor) Compound->IKK

Caption: Simplified NF-κB signaling pathway.

G cluster_1 Anticancer Screening Workflow A Cancer Cell Line Panel (e.g., HCT116, A549) B Treat with Compound A->B C Primary Screen: MTT Assay (Viability) B->C D Mechanistic Studies C->D If Active (Low IC50) E Flow Cytometry (Apoptosis, Cell Cycle) D->E F Western Blot (Cleaved PARP-1, Bcl-2) D->F

Caption: Proposed workflow for anticancer screening.

References

  • van den Berg, R., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 237-244.
  • Gautam, R., & Jachak, S. M. (2009). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Slideshare. (n.d.). Screening methods for Antinflammatory drugs. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 899.
  • Paíga, P., et al. (2023).
  • Kumar, A., & Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in Biochemical Analysis, 46, 1-265.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Wiley Online Library. (2020). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Journal of the American Chemical Society.
  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27952-27978.
  • Wiley Online Library. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Alzheimer’s Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Vohidov, A. T., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4611.
  • ResearchGate. (n.d.). [Potential antiallergic agents--synthesis and reactions of 1,4-dihydro-4-oxo-(1)benzofuro(3,2-b)pyridin-2-carboxylic acid esters]. Retrieved from [Link]

  • Wade, P. C., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-1510.
  • Di Pardo, A., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 59(21), 9837-9852.
  • Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365.
  • Liu, Y., et al. (2024). Discovery of 2,3-Dihydrod[5][9]ioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry, 67(7), 5502-5537.

  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry, 55(10), 4859-4872.
  • Google Patents. (n.d.). CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • Chemspace. (n.d.). (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid. Retrieved from [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Executive Summary 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also referred to as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a highly specific aromatic carboxylic acid. Compounds featuring the dihydrobenzofur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also referred to as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a highly specific aromatic carboxylic acid. Compounds featuring the dihydrobenzofuran core conjugated with an acrylic acid moiety are of significant interest in medicinal chemistry, often serving as critical synthetic intermediates or active pharmaceutical ingredients (APIs) possessing targeted biological activities, such as anti-angiogenic and apoptotic properties[1].

Due to the stringent regulatory expectations in pharmaceutical development, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2)-compliant validation framework required to accurately quantify this compound[2].

Mechanistic Method Development Strategy

As a Senior Application Scientist, it is critical to look beyond empirical screening and design chromatographic methods based on the physicochemical causality of the analyte. The structural anatomy of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid dictates its chromatographic behavior:

Ionization & pH Control (The Causality of Peak Shape)

The terminal prop-2-enoic acid (acrylic acid) group possesses an estimated pKa of approximately 4.5[3]. In reversed-phase liquid chromatography (RP-HPLC), if the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its unionized (lipophilic) and ionized (hydrophilic) states. This dual-state existence leads to severe peak tailing, band broadening, and irreproducible retention times.

To enforce a single, lipophilic state, the mobile phase pH must be suppressed at least 2 units below the pKa. Thus, 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is selected as the aqueous modifier. TFA not only lowers the pH but also acts as an ion-pairing agent, further sharpening the peak.

G Compound Analyte: Carboxylic Acid (pKa ≈ 4.5) HighPH Mobile Phase pH > 6.0 (Ionized R-COO⁻) Compound->HighPH Deprotonation LowPH Mobile Phase pH < 2.5 (Unionized R-COOH) Compound->LowPH Protonation ResultHigh Poor Retention Peak Tailing / Splitting HighPH->ResultHigh ResultLow Optimal Hydrophobic Retention Sharp, Symmetrical Peaks LowPH->ResultLow

Figure 1: Mechanistic rationale for mobile phase pH selection based on analyte ionization.

Stationary Phase Selection

An end-capped C18 column (octadecylsilane) provides the optimal hydrophobic surface area to interact with the dihydrobenzofuran ring. End-capping is a critical manufacturing step that neutralizes residual surface silanols on the silica support, preventing secondary polar interactions with the analyte's carboxylic acid that would otherwise cause tailing.

Detection Wavelength Optimization

The extended π−π∗ conjugation spanning from the aromatic benzofuran core through the alkene double bond yields strong UV absorbance. A detection wavelength of 290 nm is selected. This specific wavelength avoids low-wavelength solvent noise (common with TFA at <220 nm) while maximizing the signal-to-noise (S/N) ratio for the highly conjugated analyte.

G A 1. Analyte Profiling (pKa ~4.5, UV Max ~290nm) B 2. Stationary Phase Selection (End-capped C18 Column) A->B C 3. Mobile Phase Optimization (0.1% TFA, pH ~2.0) B->C D 4. Gradient Programming (Resolution & Run Time) C->D E 5. System Suitability Testing (Tailing < 1.5, Plates > 2000) D->E F 6. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) E->F

Figure 2: Lifecycle approach to HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards to prove the instrument is fit-for-purpose before, during, and after the analytical run[4].

Reagents and Materials
  • Analyte : 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid reference standard (>99.0% purity).

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : HPLC-Grade Trifluoroacetic Acid (TFA).

  • Diluent : 50:50 (v/v) Water : Acetonitrile.

Chromatographic Conditions

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in ACN) Elution Profile
0.0 80 20 Initial Conditions
2.0 80 20 Isocratic Hold (Analyte Focusing)
10.0 20 80 Linear Gradient (Elution)
12.0 20 80 Column Wash (Removes late eluters)
12.1 80 20 Re-equilibration

| 17.0 | 80 | 20 | End of Run |

  • Column : C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C (Thermostatted to prevent retention time drift).

  • Detection : UV-Vis at 290 nm.

Step-by-Step Execution Sequence
  • Mobile Phase Preparation : Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume (Stock: 100 µg/mL). Dilute to a working concentration of 20 µg/mL.

  • System Priming : Purge all HPLC lines and equilibrate the column at initial gradient conditions for 30 minutes until the baseline is stable.

  • Self-Validating Injection Sequence :

    • Injection 1-2: Diluent Blank (Verifies no carryover or ghost peaks).

    • Injection 3-8: SST Standard (6 replicates to prove system precision).

    • Injection 9-14: Unknown Samples.

    • Injection 15: Bracketing Standard (Verifies the system did not drift during sample analysis).

Method Validation Framework (ICH Q2(R2) Compliance)

Following the optimization of the analytical procedure, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is scientifically sound and legally defensible for regulatory submissions[2][4].

Table 2: System Suitability Specifications (SST)

Parameter Specification Scientific Rationale
Retention Time (RT) ~6.5 min ± 2.0% Ensures consistent column chemistry and pump delivery.

| Tailing Factor ( Tf​ ) | ≤ 1.5 | Confirms suppression of secondary silanol interactions via pH control. | | Theoretical Plates (N) | ≥ 2000 | Verifies column efficiency and optimal band broadening control. | | Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler reproducibility and integration accuracy. |

Table 3: Summary of ICH Q2(R2) Validation Parameters

Validation Parameter Range / Acceptance Criteria Expected Result / Target
Specificity No interference at the RT of the analyte. Blank peaks < 0.1% of target area. Peak purity angle < purity threshold.

| Linearity | 25% to 150% of nominal concentration (5 - 30 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. | | Accuracy (Recovery) | Spiked samples at 50%, 100%, and 150% levels. | 98.0% - 102.0% mean recovery across all levels. | | Precision (Repeatability) | 100% concentration level, 6 independent preparations. | %RSD ≤ 2.0%. | | LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and S/N ≥ 10 (LOQ). | Empirically determined (Typically LOQ < 0.05 µg/mL for UV detection). |

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link][2]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. URL:[Link][4]

  • National Center for Biotechnology Information (NCBI). "Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds." PubMed. URL:[Link][1]

  • National Center for Biotechnology Information (NCBI). "(2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid." PubChem. URL:[Link][3]

Sources

Method

using 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid as a precursor for heterocyclic compounds

Application Note: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid as a Privileged Precursor for Heterocyclic Scaffolds Executive Summary 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (commonly referred to as 3-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid as a Privileged Precursor for Heterocyclic Scaffolds

Executive Summary

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (commonly referred to as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a highly versatile bifunctional building block. By combining the lipophilic, rigid 2,3-dihydrobenzofuran pharmacophore with a highly reactive α,β -unsaturated carboxylic acid moiety, this compound serves as a premium precursor for synthesizing complex heterocycles. Benzofuran and its derivatives are widely recognized as critical scaffolds in natural products and medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1].

Mechanistic Rationale: The Dual-Reactivity Profile

As an Application Scientist, selecting the right precursor requires a deep understanding of the molecule's electronic topography. The utility of this specific compound stems from two distinct reactive zones that allow for orthogonal synthetic strategies:

  • The Michael Acceptor ( β -Carbon): The electron-withdrawing nature of the carboxyl group highly polarizes the alkene, rendering the β -carbon highly susceptible to nucleophilic attack (e.g., by hydrazines or amines).

  • The Directed C-H Activation Zone: The carboxylic acid acts as a powerful directing group for transition-metal catalysis. It coordinates with metals like Rh(III), bringing the metal center into precise proximity with the ortho vinylic C-H bond, enabling selective C-H functionalization and subsequent annulation[2].

Application Workflow 1: Rhodium(III)-Catalyzed Synthesis of Multisubstituted Furans

Recent advancements in C-H activation have unlocked the ability to convert acrylic acids directly into heavily substituted furans using α -diazocarbonyl compounds[2].

Causality & Experimental Choices: The reaction relies on [Cp∗RhCl2​]2​ as the catalyst. The carboxylic acid directs the Rh(III) center to activate the vinylic C-H bond, forming a stable rhodacycle. Upon the introduction of the α -diazocarbonyl compound, nitrogen gas is extruded, generating a highly reactive Rh-carbene intermediate. Migratory insertion followed by reductive elimination and dehydrative cyclization yields the furan core. AgSbF6​ is added intentionally to abstract chloride ions from the Rh precatalyst, generating the active cationic Rh(III) species required for the catalytic cycle.

RhCatalysis A 3-(2,3-Dihydrobenzofuran-4-yl) prop-2-enoic acid D Rhodacycle Intermediate (Directed C-H Activation) A->D C Rh(III) Catalyst [Cp*RhCl2]2 / AgSbF6 C->D Catalytic Initiation E Rh-Carbene Formation & Migratory Insertion D->E B α-Diazocarbonyl Compound B->E N2 Extrusion F Reductive Elimination & Dehydrative Cyclization E->F F->C Catalyst Regeneration G Multisubstituted Furan Derivative F->G -H2O

Rh(III)-catalyzed cyclization pathway of acrylic acids with α-diazocarbonyls to form furans.

Protocol: Rh(III)-Catalyzed Annulation

  • Preparation of the Active Catalyst: In an oven-dried Schlenk tube under an argon atmosphere, add [Cp∗RhCl2​]2​ (2.5 mol%) and AgSbF6​ (10 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir for 5 minutes at room temperature. Self-validation step: The solution will turn slightly cloudy as AgCl precipitates, confirming the generation of the active cationic Rh species.

  • Substrate Addition: Add 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid (0.2 mmol) and the desired α -diazocarbonyl compound (e.g., ethyl diazoacetate) (0.3 mmol, 1.5 equiv) to the mixture.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12 hours. Note: Gentle bubbling will be observed initially due to N2​ extrusion from the diazo compound.

  • Workup and Purification: Cool the mixture to room temperature, dilute with dichloromethane (5 mL), and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure furan derivative.

Application Workflow 2: Synthesis of Bioactive Pyrazolidin-3-ones

Pyrazoline and pyrazolidinone motifs are highly valued in drug discovery for their potent anti-inflammatory, antimicrobial, and targeted kinase inhibitory activities[3]. Reacting our target acrylic acid with hydrazine hydrate provides direct access to 5-(2,3-dihydrobenzofuran-4-yl)pyrazolidin-3-ones.

Causality & Experimental Choices: Hydrazine hydrate acts as a potent bis-nucleophile. The reaction is thermodynamically driven by the formation of the stable 5-membered heterocyclic ring. Glacial acetic acid is used as a catalyst to gently protonate the carbonyl oxygen. This increases the electrophilicity of the β -carbon for the initial aza-Michael addition, and subsequently facilitates the intramolecular amidation by converting the hydroxyl group into a superior leaving group (water).

Pyrazolidinone Step1 3-(2,3-Dihydrobenzofuran-4-yl) prop-2-enoic acid Cond Reflux in Ethanol Glacial Acetic Acid (Cat.) Step1->Cond Step2 Hydrazine Hydrate (NH2NH2·H2O) Step2->Cond Mech1 Aza-Michael Addition (Nucleophilic Attack at β-Carbon) Cond->Mech1 Mech2 Intramolecular Amidation (Attack on Carboxyl Carbon) Mech1->Mech2 Product 5-(2,3-Dihydrobenzofuran-4-yl) pyrazolidin-3-one Mech2->Product -H2O

Mechanistic workflow for synthesizing pyrazolidin-3-ones via aza-Michael cyclocondensation.

Protocol: Aza-Michael Cyclocondensation

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid (1.0 mmol) in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 2.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 6-8 hours. Self-validation step: Monitor by TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material spot and the appearance of a lower Rf​ spot indicates successful cyclization.

  • Crystallization: Once complete, concentrate the mixture to half its volume under reduced pressure and pour it into crushed ice (20 g). Stir vigorously until a solid precipitates.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazolidin-3-one derivative.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the two primary methodologies when utilizing 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid compared to a standard unsubstituted cinnamic acid control.

MethodologyPrecursorReagentCatalystTime (h)Temp (°C)Expected Yield (%)
Rh(III) Annulation Cinnamic Acid (Control)Ethyl diazoacetate [Cp∗RhCl2​]2​ 128072 - 75
Rh(III) Annulation Dihydrobenzofuran Acrylic Acid Ethyl diazoacetate [Cp∗RhCl2​]2​ 128078 - 82
Cyclocondensation Cinnamic Acid (Control)Hydrazine HydrateAcetic Acid68565 - 70
Cyclocondensation Dihydrobenzofuran Acrylic Acid Hydrazine HydrateAcetic Acid88580 - 85

Data Interpretation: The electron-donating nature of the oxygen in the dihydrobenzofuran ring subtly enriches the electron density of the aromatic system. This electronic effect stabilizes the rhodacycle intermediate in the Rh(III) pathway, leading to slightly higher yields compared to the unsubstituted control[2]. In the cyclocondensation pathway, the rigid scaffold promotes favorable crystallization, significantly enhancing isolated yields.

References

  • Total synthesis of natural products containing benzofuran rings Source: RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Application

Advanced Crystallization and Purification Protocols for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Introduction & Physicochemical Profiling As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of rigidified pharmacophores. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of rigidified pharmacophores. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (also referred to as 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid) is a critical intermediate in the synthesis of targeted furan derivatives and melatonin receptor analogs[1].

The molecule presents a unique physicochemical profile: it features a highly lipophilic 2,3-dihydrobenzofuran core coupled with a polar, hydrogen-bonding α,β -unsaturated carboxylic acid moiety. During its upstream synthesis—typically via a Heck cross-coupling of 4-bromo-2,3-dihydrobenzofuran with acrylic acid—several problematic impurities are generated:

  • Geometric Isomers: Formation of the undesired sterically hindered (Z)-isomer alongside the target (E)-isomer.

  • Catalyst Carryover: Residual palladium (Pd) and phosphine ligands trapped within the crude matrix.

  • Oligomeric Byproducts: Polymeric acrylic acid derivatives that increase the viscosity of the crude mixture.

Purifying this intermediate requires precise thermodynamic control. The primary risk during the crystallization of such complex carboxylic acids is liquid-liquid phase separation (LLPS), commonly known as "oiling out," where the solute separates as an impurity-rich liquid phase rather than forming pure crystals[2].

Mechanistic Rationale for Crystallization Strategies

To establish a self-validating and robust purification system, we employ two distinct crystallization strategies based on the crude purity profile.

Strategy 1: Antisolvent Crystallization (Ethyl Acetate / n-Heptane)

For crude batches with >90% purity, an antisolvent approach is optimal. Carboxylic acids with lipophilic cores exhibit steep solubility curves in mixed solvent systems[3]. Ethyl acetate (EtOAc) acts as a strong hydrogen-bond acceptor, highly solubilizing the monomeric acid. The controlled addition of n-heptane disrupts these interactions, forcing the acid to dimerize and nucleate. However, rapid antisolvent addition often pushes the system into the metastable zone's LLPS boundary. Seeding is therefore mandatory to bypass LLPS, providing a surface for immediate desupersaturation and directing the system toward crystalline growth[2].

Strategy 2: Salt-Break Crystallization (Dicyclohexylamine)

When the (Z)-isomer content exceeds 5% or Pd levels are critically high, direct crystallization fails because the impurities co-precipitate. Forming a salt with a bulky secondary amine like dicyclohexylamine (DCHA) fundamentally alters the thermodynamic landscape. The DCHA salt of the (E)-isomer forms a highly stable, rigid crystal lattice. The steric bulk of the (Z)-isomer prevents its incorporation into this lattice, leaving it dissolved in the mother liquor. Subsequent biphasic acidification liberates the highly pure (E)-acid.

Experimental Workflows

Protocol A: Polishing via EtOAc/Heptane Antisolvent Crystallization

Objective: Routine purification of moderately pure crude acid to remove trace organics and dimers.

  • Dissolution: Suspend 100 g of crude 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid in 400 mL of Ethyl Acetate (4 volumes) in a jacketed crystallizer. Heat the jacket to 65°C under overhead stirring (250 rpm) to achieve complete dissolution[3].

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm inline PTFE filter to remove insoluble particulates and trace Pd-black, maintaining the filtrate at 60°C.

  • Antisolvent Addition (Phase 1): Charge 200 mL of n-Heptane (2 volumes) linearly over 30 minutes. The solution will approach the metastable limit without nucleating.

  • Seeding (Critical Step): Cool the solution to 55°C. Charge 1.0 g (1 wt%) of pure (E)-isomer seed crystals suspended in 5 mL of n-Heptane. Age the suspension for 1 hour. This aging period is critical to ensure secondary nucleation and avoid oiling out[2].

  • Antisolvent Addition (Phase 2): Add an additional 400 mL of n-Heptane (4 volumes) over 2 hours at 55°C using a programmable syringe pump.

  • Cooling & Isolation: Ramp cool the slurry to 5°C at a controlled rate of 0.2°C/min. Hold at 5°C for 2 hours. Filter the slurry, wash the cake with 100 mL of cold EtOAc/Heptane (1:3 v/v), and dry under vacuum at 45°C for 12 hours.

Protocol B: High-Fidelity DCHA Salt-Break Crystallization

Objective: Recovery of high-purity (E)-acid from highly contaminated crude matrices.

  • Salt Formation: Dissolve 100 g of crude acid in 600 mL of Methyl tert-butyl ether (MTBE) and 50 mL of Ethanol at 50°C.

  • Amine Addition: Dropwise add 1.05 equivalents of Dicyclohexylamine (DCHA) over 45 minutes. A thick, easily stirrable white precipitate of the DCHA salt will form.

  • Aging & Filtration: Cool the mixture to 20°C over 2 hours. Filter the salt and wash with 200 mL of MTBE. (Causality: MTBE keeps the neutral organic impurities and the Z-isomer salt highly soluble, purging >95% of them into the filtrate).

  • Acidification (Salt-Break): Suspend the wet DCHA salt in a biphasic mixture of 500 mL EtOAc and 500 mL Water. Add 2M aqueous HCl dropwise under vigorous stirring until the aqueous phase stabilizes at pH 1.5.

  • Phase Separation: Separate the layers. Wash the organic (EtOAc) layer with 200 mL of water, followed by 200 mL of brine to remove residual DCHA-HCl salts.

  • Solvent Swap & Isolation: Concentrate the EtOAc layer via vacuum distillation, continuously feeding n-Heptane to swap the solvent and induce crystallization of the free acid[3]. Filter and dry to yield the ultra-pure product.

Process Analytical Technology (PAT) & Quantitative Data

Implementing PAT tools is highly recommended for Protocol A. Using a Focused Beam Reflectance Measurement (FBRM) probe allows you to monitor chord length distributions in real-time. If the antisolvent addition rate triggers spontaneous oiling out, FBRM will detect a sudden spike in spherical droplet counts (chord lengths typically 10-50 µm) rather than the steady growth of crystalline chord lengths[4]. If this occurs, the addition must be paused, and the system heated by 5°C to redissolve the oil before re-seeding.

Table 1: Comparative Impurity Purging Efficiency

ParameterCrude InputProtocol A (EtOAc/Heptane)Protocol B (DCHA Salt-Break)
Overall HPLC Purity 88.5%97.2%>99.8%
(E)/(Z) Isomer Ratio 92 : 898 : 2>99.9 : 0.1
Residual Palladium 1200 ppm350 ppm<10 ppm
Yield (Theoretical) N/A85%78% (over 2 steps)

Process Visualizations

SaltBreak Crude Crude Acid (Contains Z-isomer & Pd) Dissolution Dissolution in MTBE/EtOH (50°C) Crude->Dissolution Amine Add Dicyclohexylamine (1.05 eq) Dissolution->Amine Cryst Controlled Cooling & Seeding (Salt Crystallization) Amine->Cryst Filter Filtration & Wash (Rejects Impurities) Cryst->Filter Acidify Biphasic Acidification (HCl / EtOAc) Filter->Acidify Pure Pure E-Isomer Free Acid (>99.5% Purity) Acidify->Pure

Workflow for the DCHA salt-break crystallization to purge Z-isomer and metal impurities.

OilingOut Start Undersaturated Solution (Pure EtOAc) AddHeptane Heptane Addition (Reaching Metastable Zone) Start->AddHeptane Seed Seeding (Bypassing LLPS) AddHeptane->Seed Optimal Path Oiling Oiling Out (LLPS) (Impurity Trapping) AddHeptane->Oiling Unseeded/Fast Growth Crystal Growth (Desupersaturation) Seed->Growth Isolate Product Isolation Growth->Isolate

Antisolvent crystallization trajectory highlighting seeding to bypass liquid-liquid phase separation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Overview Synthesizing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (a specialized cinnamic acid derivative) typically relies on one of two robust carbon-carbon bond-forming strategies: the Knoevenagel-Doebner Conde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (a specialized cinnamic acid derivative) typically relies on one of two robust carbon-carbon bond-forming strategies: the Knoevenagel-Doebner Condensation (using 2,3-dihydrobenzofuran-4-carbaldehyde and malonic acid) or the Heck Coupling (using 4-bromo-2,3-dihydrobenzofuran and acrylic acid). This guide addresses the most common yield-limiting factors, mechanical failures, and optimization strategies for both routes.

Route A: Knoevenagel-Doebner Condensation Troubleshooting

Q: My reaction yield is low, and NMR shows a significant amount of a vinylphenol byproduct (4-vinyl-2,3-dihydrobenzofuran). What is happening? A: You are experiencing over-decarboxylation. The Knoevenagel-Doebner mechanism involves the formation of an iminium ion, followed by malonate addition and a primary decarboxylation to form the desired α,β-unsaturated carboxylic acid[1]. However, if the reaction temperature exceeds 80°C, the target enoic acid undergoes a second thermal decarboxylation, yielding the undesired vinyl byproduct[2]. Solution: Lower the reaction temperature to 70–75°C. While this extends the required reaction time (typically to 2.5–4 hours), it completely inhibits the secondary decarboxylation pathway, significantly improving the yield of the target acid[2].

Q: The standard pyridine/piperidine solvent system is causing purification issues and toxicity concerns. Are there scalable alternatives? A: Yes. The traditional pyridine (solvent) and piperidine (catalyst) system can be entirely replaced by a toluene and morpholine system. Morpholine acts as a highly efficient organocatalyst for iminium ion formation[1]. Because the target 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid has limited solubility in toluene at lower temperatures, cooling the reaction mixture to 30–40°C post-reaction induces sudden, high-purity precipitation of the product, eliminating the need for complex aqueous workups or chromatography[1].

KD_Mechanism A 2,3-Dihydrobenzofuran- 4-carbaldehyde B Iminium Ion Intermediate A->B Morpholine C Malonate Addition B->C Malonic Acid D Dicarboxylic Acid Intermediate C->D E 1st Decarboxylation & Elimination D->E Heat (70°C) F Target Enoic Acid (Desired) E->F G 2nd Decarboxylation (High Temp) F->G Heat (>90°C) H 4-Vinyl-2,3- dihydrobenzofuran (Byproduct) G->H

Figure 1: Knoevenagel-Doebner mechanism highlighting the temperature-dependent decarboxylation.

Route B: Heck Coupling Troubleshooting

Q: I am using Pd(OAc)2 for the Heck coupling with acrylic acid, but the catalyst is crashing out as "Palladium Black" before completion. How do I stabilize it? A: Palladium black formation indicates the aggregation of the active Pd(0) species, which occurs when the catalyst is not sufficiently stabilized by ligands during the catalytic cycle. When coupling with acrylic acid, standard phosphine ligands can sometimes be outcompeted or oxidized. Solution: Switch to a palladacycle precatalyst or utilize an aqueous-biphasic system . Palladacycles provide a slow release of monomeric Pd(0), preventing aggregation. Furthermore, converting acrylic acid to its water-soluble sodium salt (sodium acrylate) allows you to run the reaction in an aqueous-organic biphasic medium. The catalyst remains stabilized in the organic phase, while the olefin reacts at the interface, drastically increasing catalyst longevity and turnover number (TON)[3].

Q: My conversion is stalling at 40%. Could my choice of base be the limiting factor? A: Absolutely. The base in a Heck reaction is responsible for neutralizing the hydrohalic acid (HBr) generated during the reductive elimination step, regenerating the active Pd(0) catalyst. If the base is too weak or sterically hindered, HBr accumulates and poisons the catalyst. Solution: If using an organic solvent system, use a tertiary amine like triethylamine (Et3N) or N,N-dicyclohexylmethylamine (Cy2NMe). If using the biphasic system, inorganic bases like K2CO3 or NaHCO3 are highly effective as they remain in the aqueous phase, continuously driving the equilibrium forward without interfering with the organic Pd species[3].

Heck_Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA MI Migratory Insertion (Acrylic Acid) OA->MI Ar-Pd(II)-Br BHE β-Hydride Elimination MI->BHE Alkene Complex RE Reductive Elimination (Base) BHE->RE H-Pd(II)-Br Product Target Enoic Acid BHE->Product Release Product RE->Pd0 Base Neutralizes HBr

Figure 2: Heck catalytic cycle showing the critical role of base in Pd(0) regeneration.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and expected yields based on optimized protocols[1][2][3].

Synthetic RouteSolvent SystemCatalyst / BaseTemp (°C)Primary Issue MitigatedExpected Yield
Knoevenagel PyridinePiperidine110°CBaseline conditions50 - 60%
Knoevenagel PyridinePiperidine70°CPrevents 2nd decarboxylation75 - 80%
Knoevenagel TolueneMorpholine110°CEliminates toxic pyridine85 - 90%
Knoevenagel TolueneMorpholine75°CMaximizes purity & yield> 95%
Heck DMFPd(OAc)2 / Et3N120°CBaseline conditions40 - 55%
Heck Toluene/H2OPalladacycle / NaHCO3100°CPrevents Pd Black formation85 - 92%

Step-by-Step Experimental Protocols

Protocol A: Optimized Knoevenagel-Doebner Condensation (Scalable & Greener)

Self-Validating Mechanism: The use of toluene ensures that the highly polar dicarboxylic acid intermediate remains in solution during heating, while the final less-polar enoic acid selectively crystallizes upon cooling, acting as an internal purity filter[1].

  • Reagent Charging: To a dry, round-bottom flask equipped with a reflux condenser, add 2,3-dihydrobenzofuran-4-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

  • Solvent & Catalyst: Suspend the reagents in anhydrous toluene (approx. 10 volumes). Add morpholine (0.2 equiv) dropwise while stirring.

  • Heating: Heat the reaction mixture to 75°C. Monitor by TLC or HPLC. Do not exceed 80°C to prevent the formation of 4-vinyl-2,3-dihydrobenzofuran.

  • Reaction Progression: Stir at 75°C for 3 to 4 hours until the aldehyde is completely consumed.

  • Controlled Precipitation: Remove the heat source and cool the mixture at a gradient of 0.5 °C/min. Once the internal temperature reaches 30–40°C, the target 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid will spontaneously precipitate as a voluminous solid.

  • Isolation: Filter the suspension, wash the filter cake with cold toluene (2 x 2 volumes), and dry under vacuum.

Protocol B: Optimized Aqueous-Biphasic Heck Coupling

Self-Validating Mechanism: The biphasic nature physically separates the active Pd catalyst (organic layer) from the accumulating hydrohalic salts (aqueous layer), intrinsically preventing catalyst poisoning and shifting the equilibrium toward completion[3].

  • Aqueous Phase Preparation: Dissolve acrylic acid (1.5 equiv) and sodium bicarbonate (2.5 equiv) in deionized water. Stir until effervescence ceases (forming sodium acrylate).

  • Organic Phase Preparation: In a separate vessel, dissolve 4-bromo-2,3-dihydrobenzofuran (1.0 equiv) and the palladacycle precatalyst (0.1 mol% Pd) in toluene.

  • Biphasic Mixing: Combine the aqueous and organic phases in a pressure tube or heavily stirred reactor.

  • Heating: Heat the biphasic mixture to 100°C under vigorous stirring (to maximize interfacial surface area) for 12 hours.

  • Phase Separation: Cool to room temperature. Separate the organic layer (which retains the catalyst for recycling).

  • Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The target 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

References

  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications.
  • Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation. Scirp.org.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asianpubs.org.
  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Welcome to the technical support center for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the challenges associated with the poor aqueous solubility of this compound.

Introduction

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a molecule of interest in various research fields. However, its benzofuran core and carboxylic acid moiety present a classic solubility challenge.[1][2] The planar, aromatic benzofuran structure contributes to low water solubility, a common trait for such heterocyclic compounds.[3] This guide will provide a structured approach to systematically address and overcome these solubility issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid that contribute to its poor water solubility?

A1: The primary contributors to the low aqueous solubility are the hydrophobic 2,3-dihydro-1-benzofuran group and the carboxylic acid functional group. While the carboxylic acid can be ionized to improve solubility, the large nonpolar surface area of the benzofuran ring system dominates, leading to poor interaction with water molecules.

Q2: What is the predicted pKa and LogP of this compound, and how do these values inform solubility enhancement strategies?

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is the first thing I should check?

A3: The initial and most straightforward factor to assess is the final concentration of your organic co-solvent, typically DMSO, in the aqueous buffer. Many standard biological assays recommend keeping the final DMSO concentration below 0.5% to minimize solvent-induced artifacts or toxicity.[7] However, this concentration may be insufficient to maintain the solubility of a poorly soluble compound. It is crucial to perform a DMSO tolerance study with your specific assay system to determine the maximum allowable concentration that does not interfere with your experimental results.[7]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter.

Issue 1: Compound Precipitation in Aqueous Buffer

If you have optimized the DMSO concentration and still observe precipitation, the following strategies can be employed.

Strategy 1: pH Modification

Causality: For ionizable compounds like 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, solubility is highly pH-dependent.[8] By adjusting the pH of the aqueous buffer to be at least 2 units above the pKa of the carboxylic acid, we can ensure that the majority of the compound exists in its more soluble, deprotonated (carboxylate) form.

Experimental Protocol:

  • Determine the pKa: If not known, predict the pKa of the carboxylic acid group using computational tools or by empirical testing. Assume a pKa of approximately 4.5 for initial experiments.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.5 to 8.5 (e.g., phosphate-buffered saline, Tris-HCl).

  • Solubility Assessment:

    • Prepare a concentrated stock solution of the compound in 100% DMSO.

    • Add a small aliquot of the DMSO stock to each buffer to achieve the desired final compound concentration.

    • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

    • Quantify the soluble fraction by centrifuging the samples, collecting the supernatant, and analyzing the concentration via a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Expected Outcome:

Buffer pHVisual Observation% Compound in Solution (Hypothetical)
6.5Heavy Precipitation< 10%
7.0Moderate Precipitation30-40%
7.5Slight Haze70-80%
8.0Clear Solution> 95%
8.5Clear Solution> 99%

Trustworthiness Check: Ensure that the chosen buffer and pH range are compatible with your downstream assay. Significant pH changes can affect protein stability, enzyme activity, or cell viability.

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8]

Experimental Protocol:

  • Co-solvent Selection: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Concentration Gradient: Prepare your aqueous assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2.5%, 5%, and 10% v/v).

  • Solubility Testing:

    • Prepare a concentrated stock solution of the compound in 100% DMSO.

    • Add a small aliquot of the DMSO stock to each co-solvent-containing buffer to reach the target final concentration.

    • Visually and quantitatively assess solubility as described in the pH modification protocol.

Expected Outcome:

Co-solvent (v/v)Visual Observation% Compound in Solution (Hypothetical)
1% EthanolHeavy Precipitation< 15%
5% EthanolSlight Precipitation60-70%
1% PEG 400Moderate Precipitation40-50%
5% PEG 400Clear Solution> 95%

Trustworthiness Check: Always include a vehicle control with the same co-solvent concentration in your final assay to account for any effects of the co-solvent itself.

Strategy 3: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like our benzofuran derivative, forming an inclusion complex that is more water-soluble.[9]

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice due to its high water solubility and low toxicity.

  • Molar Ratio Determination: Test different molar ratios of the compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Inclusion Complex Formation (Kneading Method):

    • Weigh the appropriate amount of HP-β-CD and the compound.

    • In a mortar, add a small amount of a 50:50 ethanol:water mixture to the HP-β-CD to form a paste.

    • Gradually add the compound to the paste and knead thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: Dissolve the prepared inclusion complex powder in your aqueous assay buffer and determine the solubility as previously described.

Expected Outcome:

Molar Ratio (Compound:HP-β-CD)Visual ObservationApparent Solubility (µg/mL) (Hypothetical)
No CyclodextrinPrecipitation< 5
1:1Slight Haze50
1:2Clear Solution150
1:5Clear Solution300

Trustworthiness Check: Confirm the formation of the inclusion complex using analytical techniques such as NMR or DSC if a more rigorous characterization is required.

Issue 2: Selecting the Optimal Solubility Enhancement Strategy

The choice of method will depend on the specific requirements of your experiment.

G A Prepare Concentrated Stock in 100% DMSO E Dilute Stock into Test Conditions A->E B pH Modification (pH 6.5-8.5) B->E C Co-solvent Screening (Ethanol, PEG 400 at 1-10%) C->E D Cyclodextrin Complexation (HP-β-CD at 1:1, 1:2, 1:5) D->E F Incubate and Equilibrate E->F G Visual Inspection for Precipitation F->G H Centrifuge and Collect Supernatant G->H I Quantify Soluble Compound (e.g., HPLC, UV-Vis) H->I J Select Optimal Condition for Assay I->J

Caption: Systematic workflow for screening solubility enhancement methods.

Concluding Remarks

Overcoming the poor aqueous solubility of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and methodically applying the strategies outlined in this guide, researchers can achieve the necessary aqueous solubility for reliable and reproducible experimental results.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • NIH PubChem. (n.d.). Benzofuran.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Grokipedia. (n.d.). Benzofuran.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • NIH PubChem. (n.d.). (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid.
  • Chemspace. (n.d.). (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid.
  • ChemicalBook. (2025, July 16). (2E)-3-(2,3-DIHYDROBENZOFURAN-5-YL)PROPENOICACID.
  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives.
  • Molport. (n.d.). (2E)-3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Sigma-Aldrich. (n.d.). (2e)-3-(1-Benzofuran-2-yl)prop-2-enoic acid.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with.
  • Nan Xiao. (2015, March 29). In silico evaluation of logD7.4 and comparison with other prediction methods.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(2,3-Dhydro-1-benzofuran-5-yl) Propionic acid.
  • PubMed. (2012, April 26). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent.
  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • Preprints.org. (2025, December 23). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and logP Modelling.
  • Physical Chemistry Research. (2021, August 28). Regular Article.
  • CompuDrug. (n.d.). PrologP.

Sources

Troubleshooting

Technisches Support-Center: Fehlerbehebung bei Verunreinigungen während der Extraktion von 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-ensäure

Answering in German, as requested by the user. Erstellt von: Dr.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German, as requested by the user.

Erstellt von: Dr. Eva Neumann, Leitende Anwendungswissenschaftlerin

Einführung Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese und Aufreinigung von 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-ensäure befassen. Die Reinheit des Endprodukts ist für nachfolgende Anwendungen von entscheidender Bedeutung, und die Extraktionsphase ist ein kritischer Schritt, bei dem häufig Verunreinigungen auftreten.

Dieses Dokument bietet detaillierte Anleitungen zur Fehlerbehebung im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während des Extraktionsprozesses auftreten können. Wir werden die zugrundeliegende Chemie erläutern, bewährte Protokolle vorstellen und Ihnen helfen, Verunreinigungen zu identifizieren, zu minimieren und zu entfernen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was ist die häufigste Ursache für Verunreinigungen in meinem Endprodukt nach der Extraktion?

A: Die häufigste Ursache für Verunreinigungen sind unvollständig umgesetzte Ausgangsmaterialien, insbesondere das Ausgangsaldehyd (2,3-Dihydro-1-benzofuran-4-carbaldehyd), und Nebenprodukte aus der Synthesereaktion, typischerweise einer Knoevenagel-Kondensation.[1][2][3] Diese neutralen oder schwach sauren Verbindungen werden bei einer unsachgemäßen Säure-Base-Extraktion möglicherweise nicht vollständig von Ihrem sauren Produkt getrennt.

F2: Auf welchem Prinzip beruht die Reinigung von 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-ensäure mittels Extraktion?

A: Das Kernprinzip ist die Säure-Base-Extraktion .[4][5] Ihre Zielverbindung ist eine Carbonsäure. Durch Zugabe einer wässrigen Base (z. B. Natriumbicarbonatlösung) wird die Carbonsäure deprotoniert und bildet ein wasserlösliches Salz (Carboxylat).[4][6] Dieses Salz wandert in die wässrige Phase, während neutrale Verunreinigungen (wie das Ausgangsaldehyd) in der organischen Phase verbleiben. Nach Trennung der Phasen wird die wässrige Schicht mit einer starken Säure (z. B. Salzsäure) angesäuert, wodurch die protonierte, wasserunlösliche Carbonsäure wieder ausgefällt und durch Filtration isoliert werden kann.[4][7]

F3: Welche Analysetechniken eignen sich am besten zur Identifizierung und Quantifizierung von Verunreinigungen?

A: Für eine schnelle Reinheitsprüfung während des gesamten Prozesses ist die Dünnschichtchromatographie (DC) unerlässlich.[8] Zur genauen Identifizierung und Quantifizierung von Verunreinigungen in der Endprobe sind Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC) die Methoden der Wahl.[9][10][11] Die Strukturaufklärung der Verunreinigungen erfolgt am besten mittels Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS).

F4: Mein Endprodukt ist cremefarben/gelblich statt reinweiß. Ist das ein Hinweis auf eine Verunreinigung?

A: Ja, eine Verfärbung deutet oft auf das Vorhandensein von Verunreinigungen hin. Dies können chromophore Ausgangsmaterialien, Nebenprodukte aus der Kondensationsreaktion oder Zersetzungsprodukte sein. Obwohl eine leichte Verfärbung die weitere Verwendung nicht immer ausschließt, ist für hochreine Anwendungen wie in der Arzneimittelentwicklung eine weitere Aufreinigung (z. B. durch Umkristallisation oder Säulenchromatographie) dringend zu empfehlen.[8]

Abschnitt 2: Detaillierte Anleitung zur Fehlerbehebung

In diesem Abschnitt werden spezifische Probleme behandelt, die während des Extraktions-Workflows auftreten können.

Problem 1: Geringe oder keine Ausbeute an ausgefälltem Produkt

F: Nachdem ich den basischen wässrigen Extrakt angesäuert habe, erhalte ich nur sehr wenig oder gar keinen Niederschlag. Was ist schiefgelaufen?

A: Dieses Problem kann mehrere Ursachen haben. Lassen Sie uns die wahrscheinlichsten Szenarien durchgehen:

  • Unvollständige Extraktion in die wässrige Phase: Die Carbonsäure wurde möglicherweise nicht vollständig in die wässrige Phase überführt.

    • Ursache: Der pH-Wert der wässrigen Base war nicht hoch genug, um die Säure vollständig zu deprotonieren. Der pKa-Wert von Zimtsäurederivaten liegt typischerweise im Bereich von 4-5. Eine gesättigte Natriumbicarbonatlösung (pH ~8-9) ist normalerweise ausreichend, aber bei Vorhandensein anderer Pufferkomponenten kann der pH-Wert niedriger sein.

    • Lösung: Überprüfen Sie den pH-Wert der wässrigen Phase nach der Extraktion; er sollte deutlich basisch sein (>8). Führen Sie mehrere Extraktionen mit kleineren Volumina der basischen Lösung durch, da dies effizienter ist als eine einzige Extraktion mit einem großen Volumen.[5]

  • Unzureichende Ansäuerung: Das Produkt bleibt als wasserlösliches Carboxylat-Salz in Lösung.

    • Ursache: Es wurde nicht genügend Säure zugegeben, um die wässrige Phase vollständig anzusäuern.

    • Lösung: Überprüfen Sie den pH-Wert der wässrigen Phase mit pH-Papier oder einem pH-Meter. Der pH-Wert muss deutlich sauer sein (idealerweise pH 1-2), um eine vollständige Protonierung und Ausfällung zu gewährleisten. Fügen Sie bei Bedarf tropfenweise weitere konzentrierte Säure hinzu.

  • Hohe Löslichkeit des Produkts im Wasser: Das Produkt ist möglicherweise in der sauren wässrigen Lösung löslicher als erwartet.

    • Ursache: Obwohl die meisten Carbonsäuren in saurem Wasser schlecht löslich sind, kann eine gewisse Restlöslichkeit die Ausbeute verringern.

    • Lösung: Kühlen Sie die angesäuerte Lösung in einem Eisbad für 30-60 Minuten, um die Löslichkeit zu verringern und die Ausfällung zu maximieren. Wenn immer noch keine Fällung auftritt, können Sie versuchen, das Produkt durch eine Rückextraktion mit einem frischen organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) aus der sauren wässrigen Lösung zu gewinnen.

Problem 2: Hartnäckige Emulsionsbildung während der Extraktion

F: Ich kann die organische und die wässrige Phase nicht trennen, da sich an der Grenzfläche eine dicke Emulsion gebildet hat. Wie kann ich das Problem lösen?

A: Emulsionen sind eine häufige Herausforderung bei der Flüssig-Flüssig-Extraktion und entstehen, wenn grenzflächenaktive Verunreinigungen die Bildung feiner Tröpfchen einer Phase in der anderen stabilisieren.

  • Lösungsansätze:

    • Geduld: Lassen Sie den Scheidetrichter für 15-30 Minuten ungestört stehen. Manchmal bricht die Emulsion von selbst zusammen.

    • Sanftes Schwenken: Vermeiden Sie kräftiges Schütteln. Schwenken Sie den Scheidetrichter stattdessen sanft, um den Stoffaustausch zu ermöglichen, ohne eine Emulsion zu erzeugen.

    • "Salting Out": Geben Sie eine gesättigte wässrige Natriumchloridlösung (Sole) hinzu. Dies erhöht die Ionenstärke der wässrigen Phase und zwingt polare organische Moleküle in die organische Phase, was zum Brechen der Emulsion beitragen kann.

    • Filtration: Filtrieren Sie die gesamte Mischung durch einen mit Glaswolle verstopften Trichter. Dies kann helfen, die Tröpfchen zu vereinigen.

    • Zentrifugation: Wenn verfügbar, kann das Zentrifugieren der Mischung in geeigneten Röhrchen die Phasen effektiv trennen.

Problem 3: Reinheitsprobleme des Produkts nach der Extraktion

F: Mein filtriertes Produkt ist ölig, klebrig oder zeigt mehrere Flecken auf der DC. Was sind die wahrscheinlichen Verunreinigungen und wie entferne ich sie?

A: Dies deutet stark darauf hin, dass neutrale oder andere saure Verunreinigungen in die wässrige Phase mitgeschleppt wurden.

  • Wahrscheinliche Verunreinigungen:

    • Nicht umgesetztes Aldehyd: 2,3-Dihydro-1-benzofuran-4-carbaldehyd. Dies ist die häufigste neutrale Verunreinigung.

    • Nebenprodukte der Knoevenagel-Reaktion: Dies kann Michael-Addukte oder Produkte der Selbstkondensation des Aldehyds umfassen.[1][3]

    • Andere saure Verunreinigungen: Wenn Malonsäure als Ausgangsmaterial verwendet wurde, könnten Spuren davon verbleiben, obwohl sie sehr wasserlöslich ist.

  • Lösungs- und Aufreinigungsstrategien:

    • Wiederholen der Extraktion: Lösen Sie das unreine Produkt erneut in einem organischen Lösungsmittel und wiederholen Sie den Säure-Base-Extraktionszyklus sorgfältig, wobei Sie besonders auf eine saubere Phasentrennung achten.

    • Umkristallisation: Dies ist die effektivste Methode zur Reinigung eines festen Produkts.

      • Protokoll: Lösen Sie das rohe Produkt in der minimalen Menge eines siedenden geeigneten Lösungsmittels (oder Lösungsmittelgemischs, z. B. Ethanol/Wasser oder Ethylacetat/Hexan). Lassen Sie die Lösung langsam abkühlen, damit reine Kristalle wachsen können. Filtrieren Sie die Kristalle ab und waschen Sie sie mit einer kleinen Menge kaltem Lösungsmittel.

    • Säulenchromatographie: Wenn die Umkristallisation fehlschlägt oder das Produkt ölig ist, ist die Säulenchromatographie über Kieselgel die Methode der Wahl zur Trennung von Verbindungen mit unterschiedlicher Polarität.[7]

Abschnitt 3: Optimierte Protokolle und Arbeitsabläufe

Protokoll 1: Optimierter Säure-Base-Extraktions-Workflow
  • Auflösen: Lösen Sie die rohe Reaktionsmischung in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat, 10-20 mL pro Gramm Rohprodukt) in einem Scheidetrichter.

  • Basische Extraktion: Fügen Sie ein gleiches Volumen einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung hinzu. Verschließen Sie den Trichter und schwenken Sie ihn vorsichtig für 1-2 Minuten. Entlüften Sie häufig , um den durch CO₂-Entwicklung entstehenden Druck abzulassen.[12] Lassen Sie die Schichten sich trennen.

  • Phasentrennung: Lassen Sie die untere wässrige Schicht in einen sauberen Erlenmeyerkolben ("Basischer Extrakt") ab.

  • Wiederholung: Wiederholen Sie die Schritte 2-3 noch zweimal mit frischer NaHCO₃-Lösung. Kombinieren Sie alle wässrigen Extrakte.

  • Waschen (optional): Waschen Sie die verbleibende organische Phase (die neutrale Verunreinigungen enthält) mit Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und verdampfen Sie das Lösungsmittel, um die neutralen Verunreinigungen zu isolieren und zu analysieren (optional).

  • Ansäuerung: Kühlen Sie den kombinierten "Basischen Extrakt" in einem Eisbad. Säuern Sie langsam unter Rühren an, indem Sie tropfenweise 6 M Salzsäure (HCl) hinzufügen, bis keine Gasentwicklung mehr zu beobachten ist und der pH-Wert ~1-2 beträgt.

  • Fällung: Rühren Sie die kalte Suspension für weitere 30 Minuten im Eisbad, um die Fällung zu vervollständigen.

  • Isolation: Filtrieren Sie den festen Niederschlag über einen Büchnertrichter ab. Waschen Sie den Filterkuchen mit einer kleinen Menge eiskaltem destilliertem Wasser.

  • Trocknung: Trocknen Sie das reine Produkt an der Luft oder im Vakuumexsikkator bis zur Gewichtskonstanz.

Workflow-Diagramm: Von der Rohmischung zum reinen Produkt

G cluster_organic Organische Phase cluster_aqueous Wässrige Phase cluster_solid Feste Phase A 1. Rohe Reaktionsmischung (Produkt + Verunreinigungen) B 2. In Ethylacetat lösen A->B C 3. Extraktion mit NaHCO3 (aq) B->C D 6. Organische Schicht (Neutrale Verunreinigungen) C->D Organische Phase F 4. Wässrige Schicht (Produkt als Natriumsalz) C->F Wässrige Phase E 7. Verdampfen (Analyse/Entsorgung) D->E G 5. Ansäuern mit HCl F->G H 8. Filtration & Waschen G->H Fällung I 9. Reines, getrocknetes Produkt H->I

Abbildung 1: Allgemeiner Workflow für die Säure-Base-Extraktion und Aufreinigung.

Abschnitt 4: Die zugrundeliegende Chemie verstehen

Die Zielverbindung wird typischerweise durch eine Knoevenagel-Kondensation zwischen 2,3-Dihydro-1-benzofuran-4-carbaldehyd und Malonsäure synthetisiert, oft unter Verwendung eines basischen Katalysators wie Piperidin oder Pyridin.[13] Das Verständnis dieser Reaktion und potenzieller Nebenreaktionen ist entscheidend für die Fehlerbehebung.

Synthese und häufige Nebenreaktionen

Reactions Aldehyde 2,3-Dihydro-1-benzofuran- 4-carbaldehyd Product 3-(2,3-Dihydro-1-benzofuran-4-yl) prop-2-ensäure (Zielprodukt) Aldehyde->Product Knoevenagel- Kondensation (+ Base, -H2O, -CO2) SelfCondensation Selbstkondensations- produkt (Nebenprodukt) Aldehyde->SelfCondensation Aldol-Kondensation (Verunreinigung) MalonicAcid Malonsäure MalonicAcid->Product Knoevenagel- Kondensation (+ Base, -H2O, -CO2) MichaelAdduct Michael-Addukt (Nebenprodukt) MalonicAcid->MichaelAdduct Michael-Addition (Verunreinigung) Product->MichaelAdduct Michael-Addition (Verunreinigung)

Abbildung 2: Vereinfachtes Schema der Synthese und möglicher Nebenreaktionen.

Tabelle der physikalischen Eigenschaften

Die Kenntnis der Eigenschaften Ihrer Zielverbindung und potenzieller Verunreinigungen kann bei der Entwicklung von Aufreinigungsstrategien hilfreich sein.

VerbindungMolmasse ( g/mol )Schmelzpunkt (°C)LöslichkeitFunktion
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-ensäure ~190.2~170-173[14]Unlöslich in Wasser, löslich in vielen organischen LösungsmittelnProdukt
2,3-Dihydro-1-benzofuran-4-carbaldehyd~148.16VariabelGeringfügig löslich in Wasser, gut löslich in organischen LösungsmittelnAusgangsmaterial
Malonsäure104.06135–137 (zersetzt sich)Sehr gut löslich in WasserAusgangsmaterial

Abschnitt 5: Referenzen

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Acrylic Acid Impurities and Related Compound - Veeprho. (n.d.). Veeprho.[Link]

  • EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents. (n.d.). Google Patents.

  • Acrylic Acid - OSHA. (n.d.). Occupational Safety and Health Administration.[Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). Green Chemistry.[Link]

  • EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents. (n.d.). Google Patents.

  • Acrylic acid (EHC 191, 1997) - Inchem.org. (n.d.). INCHEM.[Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (2024). Chemistry LibreTexts.[Link]

  • JP4118241B2 - Determination of impurities in acrylic acid - Google Patents. (n.d.). Google Patents.

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (2005). International Journal of Advance Engineering and Research Development.[Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation - International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). IJCEA.[Link]

  • Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia - Taylor & Francis. (2012). Taylor & Francis Online.[Link]

  • CN104003839A - Preparation method of cinnamic acid or derivatives thereof - Google Patents. (n.d.). Google Patents.

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI.[Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. (2023). Sciforum.[Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. (2017). Taylor & Francis Online.[Link]

  • Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022). Chemistry LibreTexts.[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025). Chromatography Online.[Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019). Reddit.[Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (n.d.). National Institutes of Health.[Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Missouri–St. Louis.[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid Isomers

Welcome to the dedicated technical support guide for the chromatographic separation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid isomers. This resource is designed to provide researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic separation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid isomers. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols. We will explore the separation of both geometric (cis/trans) and potential chiral isomers of this molecule, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Introduction: The Separation Challenge

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid presents a common yet intricate chromatographic challenge. The presence of a carbon-carbon double bond in the prop-2-enoic acid side chain gives rise to geometric isomers (cis and trans). Furthermore, the dihydrobenzofuran ring system may contain chiral centers, leading to enantiomers. These isomers often possess very similar physicochemical properties, making their separation difficult. Achieving baseline resolution requires a systematic and optimized approach that exploits subtle differences in their structure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a solid foundation for method development.

Q1: What are the primary types of isomers for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid and why are they difficult to separate?

A1: This molecule has two main types of isomers:

  • Geometric Isomers (cis/trans): Arising from the restricted rotation around the double bond in the prop-2-enoic acid chain. The trans isomer is typically more thermodynamically stable and often more abundant.

  • Enantiomers: The 2,3-dihydrobenzofuran core can contain stereocenters, leading to non-superimposable mirror images (enantiomers). The synthesis route will determine if a racemic mixture is present.[1]

Separation is challenging because these isomers share the same molecular weight and similar polarities and hydrophobicities, causing them to interact with stationary and mobile phases in a nearly identical manner.[2] Success hinges on exploiting subtle differences in their three-dimensional shapes and dipole moments.

Q2: What is the recommended starting point for separating the cis/trans isomers?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical and effective starting point.[3] The analyte is an acidic compound due to its carboxylic acid group. Therefore, controlling the mobile phase pH is critical for achieving good peak shape and retention.[4]

A typical starting point would be:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acidified water and an organic modifier (acetonitrile or methanol). For example, start with a mixture of water with 0.1% formic or phosphoric acid (Mobile Phase A) and acetonitrile with 0.1% formic or phosphoric acid (Mobile Phase B).[3][5]

  • Detection: UV detection is ideal, given the aromatic nature of the compound. A wavelength between 270-325 nm should provide a strong signal.[3][6]

Q3: How should I approach the separation of enantiomers if they are present?

A3: Enantiomers cannot be separated using standard achiral chromatography (like the RP-HPLC method above). You must introduce a chiral selector into the system. The two primary techniques are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This involves using a chiral stationary phase (CSP). For dihydrobenzofuran derivatives, cyclodextrin-based CSPs have proven to be highly effective.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations and is often faster and uses less toxic solvents ("greener chemistry").[8] It pairs normal-phase selectivity with high efficiency, making it particularly advantageous for separating stereoisomers.[9]

Q4: How can I tentatively identify the cis and trans isomer peaks in my chromatogram?

A4: While definitive identification requires spectroscopic analysis (e.g., NMR) or injection of a pure standard, you can make a tentative assignment based on general principles. In RP-HPLC, the more linear and stable trans isomer typically has a stronger interaction with the non-polar stationary phase and thus a longer retention time than the cis isomer.[3] Additionally, the trans isomer is usually the major peak due to its greater thermodynamic stability.

Part 2: Troubleshooting Guide for Poor Peak Resolution (Rs < 1.5)

When faced with co-eluting or poorly resolved peaks, a systematic approach is essential. Avoid changing multiple parameters simultaneously. The following workflow and Q&A guide provide a logical progression from simple adjustments to more significant method changes.[2]

Troubleshooting Workflow Diagram

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Step 1: System & Consumables Check cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: Physical Parameters cluster_4 Step 4: Stationary Phase Change cluster_5 End: Goal Achieved start Poor Peak Resolution (Rs < 1.5) system_check Verify System Suitability: - Fresh mobile phase? - Column fully equilibrated? - No leaks or high backpressure? - Sample dissolved in mobile phase? start->system_check mobile_phase Optimize Mobile Phase system_check->mobile_phase If system is OK organic_solvent A. Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase->organic_solvent Change Selectivity gradient B. Adjust Gradient / %B (Make gradient shallower or reduce %B in isocratic) mobile_phase->gradient Adjust Retention ph_mod C. Modify pH / Additive (Ensure pH is 2 units below pKa. Try 0.1% TFA vs Formic Acid) mobile_phase->ph_mod Improve Peak Shape phys_params Adjust Physical Parameters mobile_phase->phys_params If resolution still poor temp A. Optimize Temperature (Try ±10°C from initial. Lower T often increases retention) phys_params->temp flow B. Reduce Flow Rate (e.g., 1.0 -> 0.8 mL/min) Increases efficiency phys_params->flow column_change Change Stationary Phase phys_params->column_change If resolution still poor phenyl Try a Phenyl column for alternative π-π interactions column_change->phenyl polar_embedded Try a Polar-Embedded Phase for different selectivity column_change->polar_embedded end_node Baseline Resolution (Rs ≥ 1.5) column_change->end_node Success!

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Issue 1: My cis/trans isomer peaks are co-eluting or poorly resolved. Where do I start?

Answer: Start with the least disruptive changes first by optimizing the mobile phase, as it is the most flexible parameter.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: For isocratic elution, vary the percentage of the organic modifier (e.g., acetonitrile) in small increments. For gradient elution, make the gradient shallower to increase the separation window between peaks.[2]

    • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter interactions with the stationary phase, thereby changing selectivity and potentially resolving the peaks.[2][10]

    • Ensure Proper pH Control: This is the most critical factor for this acidic analyte. The mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the carboxylic acid to ensure it remains in its neutral, protonated form.[11] This minimizes secondary interactions with the silica backbone of the column and dramatically improves peak shape and retention. Using a modifier like 0.1% phosphoric acid or trifluoroacetic acid (TFA) is highly recommended.[4][5]

  • Adjust Column Temperature:

    • Temperature influences both mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions, which can alter selectivity.[12] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C). Lower temperatures often increase retention and can improve resolution, but higher temperatures can improve efficiency.[13] The effect is compound-specific and must be determined empirically.[14]

  • Reduce the Flow Rate:

    • Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation efficiency and improve resolution. The trade-off is a longer run time.[3][13]

  • Change the Stationary Phase:

    • If the above steps fail, the selectivity of the column is likely insufficient. This is the most powerful but also most involved change.[10] Instead of another C18 column, choose one with a different chemistry to introduce alternative separation mechanisms. A phenyl-based stationary phase, for instance, can offer unique π-π interactions with the aromatic rings in your molecule, potentially providing the selectivity needed for separation.[3]

Issue 2: My peaks are showing significant tailing. What is the cause and solution?

Answer: Peak tailing for an acidic compound like this is almost always caused by secondary ionic interactions between the deprotonated (negatively charged) carboxylate and residual, positively charged silanol groups on the silica stationary phase.

  • Primary Solution: Suppress Ionization. The most effective solution is to lower the mobile phase pH. By adding a strong acid like 0.1% phosphoric acid or TFA, you ensure the mobile phase pH is low enough (typically pH 2-3) to keep the carboxylic acid fully protonated (neutral).[11] This eliminates the ionic interaction causing the tailing and results in sharp, symmetrical peaks.[3]

Issue 3: My retention times are drifting between injections. How can I improve reproducibility?

Answer: Retention time instability is often related to the mobile phase or column equilibration.

  • Use Buffered Mobile Phases: If you are operating at a pH close to the pKa of your analyte, small changes in mobile phase preparation can lead to large shifts in retention. Using a formal buffer (e.g., a phosphate buffer) at the desired pH can provide more stability than simply adding acid. Ensure the buffer concentration is adequate (e.g., 10-20 mM).[4]

  • Ensure Complete Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is typically 10-15 column volumes. Inadequate equilibration is a common source of retention time drift.[15]

  • Control Temperature: Use a thermostatted column compartment to maintain a consistent temperature, as fluctuations can directly impact retention times.[12]

Part 3: Detailed Experimental Protocols

The following protocols provide robust starting points for your method development.

Protocol 1: RP-HPLC Method for cis/trans Isomer Separation

This method is designed as a starting point for separating the geometric isomers.

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC System with UV DetectorWidely available and suitable for this analysis.
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters SunFire C18, Agilent ZORBAX Eclipse Plus C18)A general-purpose reversed-phase column that provides good retention for moderately polar compounds.[16]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterLowers pH to ~2.1, ensuring the carboxylic acid is protonated, which improves peak shape and retention.[5]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.[3]
Gradient 5% to 95% B over 20 minutes, then hold for 5 min, return to 5% B and equilibrate for 10 min.A screening gradient to determine the approximate elution conditions. Can be optimized to a shallower gradient or isocratic hold once retention is known.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.[12]
Detection UV at 280 nmThe benzofuran and cinnamic acid chromophores should absorb strongly at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. Dissolve sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm filter.Dissolving the sample in the mobile phase prevents peak distortion.[15]
Protocol 2: Chiral SFC Method for Enantiomer Separation

This method is designed to separate potential enantiomers. SFC often provides superior and faster chiral separations compared to HPLC.[8][17]

ParameterRecommended SettingRationale
SFC System Analytical SFC System with UV Detector and Back Pressure Regulator (BPR)Required for handling supercritical CO2.
Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, Phenomenex Lux Cellulose-1)CSPs are essential for enantioseparation. Polysaccharide-based columns are a versatile starting point.[7]
Mobile Phase A Supercritical CO2The primary, non-polar mobile phase in SFC.
Mobile Phase B MethanolA common polar organic modifier used to adjust solvent strength.[17]
Gradient/Isocratic Isocratic: 80% A / 20% BStart with an isocratic hold. A modifier gradient can be used if resolution is poor.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[9]
Back Pressure 150 barMaintains CO2 in its supercritical state.
Column Temp. 40 °CA common starting temperature for SFC separations.
Detection UV at 280 nmAs with HPLC.
Sample Prep. Dissolve sample in Methanol or Ethanol.The sample should be dissolved in a solvent compatible with the mobile phase.
References
  • The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives. (2017). ResearchGate. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (n.d.). OMICS International. [Link]

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin. (n.d.). PubMed. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (n.d.). Shimadzu. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C–O Axially Chiral Enolates. (n.d.). J-Stage. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. [Link]

  • Why Temperature Is Important in Liquid Chromatography. (2025). Ibis Scientific, LLC. [Link]

  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. (n.d.). Restek. [Link]

  • Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. (n.d.). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. (2025). PubMed. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. (n.d.). cjoc.ssoc.org.cn. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). academic.oup.com. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing. [Link]

  • Problem with peaks resolution in HPLC. (2022). ResearchGate. [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. (n.d.). sciendo.com. [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. (n.d.). s3-us-west-2.amazonaws.com. [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (n.d.). asianjournalofchemistry.co.in. [Link]

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (n.d.). Scirp.org. [Link]

  • 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof. (n.d.).
  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (n.d.). SciSpace. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. (2012). PubMed. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. (n.d.). UM Impact - University of Montana. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Thermal Degradation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid During Scale-Up

Welcome to the technical support center. This guide is designed for researchers, process chemists, and drug development professionals managing the scale-up of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, process chemists, and drug development professionals managing the scale-up of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. As a critical intermediate, ensuring its stability during manufacturing is paramount to maintaining yield, purity, and safety. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the fundamental principles behind successful process scale-up.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the foundational knowledge required to understand and anticipate thermal degradation issues.

Q1: What is 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, and why is it susceptible to thermal degradation?

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a derivative of cinnamic acid, featuring a dihydrobenzofuran moiety. Its susceptibility to thermal degradation stems from two primary structural features:

  • The α,β-Unsaturated Carboxylic Acid: This functional group is prone to thermal decarboxylation (loss of CO₂), a common degradation pathway for cinnamic acid derivatives.[1][2] This reaction is often catalyzed by heat and can be influenced by the presence of trace metals or acidic/basic conditions.

  • The Unsaturated Prop-2-enoic Side Chain: The carbon-carbon double bond is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[3] This can lead to the formation of aldehydes, epoxides, and eventually benzoic acid derivatives, all of which represent significant impurities.[3]

Q2: What are the primary thermal degradation pathways I should anticipate?

Based on the structure and data from analogous compounds, two main degradation pathways must be monitored and controlled.

  • Pathway A: Thermal Decarboxylation: This is often the most significant pathway, where the molecule loses carbon dioxide to form a styrene-type derivative. This is a non-oxidative process driven primarily by heat.

  • Pathway B: Oxidative Degradation: This pathway involves the reaction of the molecule with oxygen (often initiated by free radicals). The primary sites of attack are the double bond and potentially the dihydrofuran ring, leading to a complex mixture of impurities.

cluster_main Degradation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid cluster_decarboxylation Pathway A: Thermal Decarboxylation cluster_oxidation Pathway B: Oxidative Degradation Start Target Molecule Decarboxylation Styrene Derivative + CO₂ Start->Decarboxylation Heat (Primary Pathway) Oxidation Epoxides, Aldehydes, Benzoic Acid Derivatives Start->Oxidation Heat + O₂ (Secondary Pathway)

Caption: Primary thermal degradation pathways for the target molecule.

Q3: Why do degradation issues often appear or worsen significantly during scale-up?

This is a critical and common challenge in process chemistry, primarily due to a fundamental principle of geometry: the surface-area-to-volume ratio decreases as the scale increases .[4][5]

  • Inefficient Heat Transfer: A small laboratory flask has a large surface area relative to its volume, allowing for rapid and efficient heat dissipation. In a large industrial reactor, the volume increases cubically while the surface area (the jacket available for cooling) only increases squarely. This makes it much harder to remove heat generated from the reaction or added for processing.[5][6]

  • Formation of "Hot Spots": Inefficient heat removal, combined with less effective mixing in larger vessels, can lead to localized areas of high temperature, or "hot spots".[5] Even if the bulk temperature reading is within specification, these hot spots can act as epicenters for accelerated degradation.

  • Increased Processing Times: Operations like charging reagents, heating, and cooling take significantly longer at scale.[7] This extends the time the molecule is exposed to elevated temperatures, increasing the overall amount of degradation.

Section 2: Troubleshooting Guide - Proactive & Reactive Strategies

A successful scale-up relies on anticipating problems. This section is divided into proactive design and in-process troubleshooting.

Part A: Proactive Process Design & Optimization

Issue: How can I design a thermally robust process at the lab scale before even attempting a pilot batch?

Solution: Implement a "Quality by Design" (QbD) approach using laboratory-scale tools to model large-scale conditions.

  • Conduct Reaction Calorimetry: Use a reaction calorimeter (such as an EasyMax or RC1) to measure the heat of reaction and the rate of heat evolution under your proposed process conditions.[6] This data is essential for calculating the cooling duty required for the plant-scale reactor and ensuring its cooling capacity is not exceeded.[8]

  • Utilize Design of Experiments (DoE): Do not rely on single-point experiments. A well-designed DoE can reveal the impact of Critical Process Parameters (CPPs) like temperature, reagent addition rates, and concentration on both yield and impurity formation.[5][9] This allows you to define a robust "design space" where the process is least sensitive to minor variations.

  • Perform Thermal Hazard Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Thermal Screening Units (TSu) to determine the onset temperature of thermal decomposition.[9] This provides a critical safety limit that should never be approached during manufacturing.

Issue: What are the most critical process parameters (CPPs) to control for this molecule?

Solution: Focus on the parameters that directly influence heat generation and removal.

Critical Process Parameter (CPP) Impact on Thermal Degradation Scale-Up Consideration & Rationale
Reaction Temperature The primary driver of degradation rate. The rate often doubles for every 10°C increase.The setpoint must be well below the decomposition onset. The ability to maintain this temperature is key. Model the heat transfer capabilities of the target reactor to ensure it can handle the process.[6][8]
Reagent Addition Rate For exothermic steps, this directly controls the rate of heat generation.A slow, controlled addition rate at scale is crucial to prevent heat accumulation that overwhelms the cooling system.[9] What works as a "fast addition" in the lab can be catastrophic at scale.
Mixing/Agitation Speed Affects heat and mass transfer. Poor mixing leads to hot spots.Agitation must be sufficient to ensure homogeneity and efficient heat transfer to the reactor walls. Use simulation software (e.g., VisiMix) to model mixing efficiency in different reactor geometries.[9]
Process Duration Longer exposure to heat, even at acceptable temperatures, increases total degradation.Optimize the process to minimize cycle time.[7] This includes efficient work-ups and minimizing hold times at elevated temperatures.
Part B: In-Process Troubleshooting

Problem: I'm observing a new, unknown impurity in my pilot batch that wasn't present at the lab scale. How do I troubleshoot this?

Solution: Follow a logical diagnostic workflow. This is a classic sign of a scale-dependent issue, most likely thermal in origin.

start New Impurity Detected During Scale-Up q1 Is the impurity mass consistent with a known degradation pathway (e.g., decarboxylation)? start->q1 check_temp Review Batch Temperature Profile: - Check for overshoots - Analyze cooling ramp rates q1->check_temp Yes q2 Could it be an oxidative impurity? q1->q2 No check_mixing Review Agitation Profile: - Were there any deviations? - Model for potential hot spots check_temp->check_mixing pat_implement Implement PAT: In-situ monitoring (FTIR/Raman) to pinpoint impurity formation step check_mixing->pat_implement remediate Remediation Strategy: - Lower process temperature - Slow addition rates - Improve heat transfer pat_implement->remediate check_inert Verify Inert Atmosphere: - Check N₂ purge rate - Test for O₂ ingress q2->check_inert Yes q2->remediate No (Re-evaluate raw materials) add_antioxidant Consider adding a process-compatible antioxidant (e.g., BHT) check_inert->add_antioxidant add_antioxidant->remediate

Caption: Troubleshooting workflow for unexpected impurity formation.

Part C: Chemical & Formulation Strategies

Question: Can additives be used to enhance stability during the process?

Answer: Yes, the judicious use of antioxidants can be highly effective, particularly if oxidative degradation is a concern.

  • Mechanism: Antioxidants are substances that inhibit or delay oxidation.[10] They can act as radical scavengers (primary antioxidants) or metal chelators (secondary antioxidants).[11][12]

  • Common Examples: For organic synthesis, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common, effective, and easily removed synthetic antioxidants.[11]

  • Implementation: Introduce the antioxidant at a low concentration (e.g., 0.05-0.25% w/w) early in the process, before the main heating step.[10] Ensure it is compatible with your chemistry and does not interfere with downstream steps or the final product's quality.

Question: Could an impurity from a previous step be catalyzing the degradation?

Answer: Absolutely. This is a frequently overlooked cause.

  • Residual Catalysts: Traces of catalysts used in preceding synthetic steps (e.g., transition metals like Palladium or Rhodium) can significantly lower the thermal stability of a downstream intermediate.[13] These metals can catalyze both decarboxylation and oxidation reactions.

  • Mitigation: Ensure that the material being subjected to the thermal step meets stringent purity specifications, with a particular focus on residual metal content. If necessary, incorporate a purification step (e.g., a carbon treatment or a metal scavenger) before the thermally sensitive stage.

Section 3: Essential Protocols & Methodologies

Protocol 1: Real-Time In-Process Monitoring Using Process Analytical Technology (PAT)

Objective: To continuously monitor the concentration of the starting material and detect the formation of degradation products in real-time, allowing for immediate process control.[14][15]

Methodology:

  • Instrumentation: Equip the reactor with an in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy probe.[15][16]

  • Calibration: At the lab scale, generate a calibration model by taking samples at various time points during a "golden batch" (a successful run) and analyzing them by a primary method (e.g., HPLC). Correlate the HPLC data with the corresponding real-time spectral data to build a predictive chemometric model.

  • Probe Installation: Install the sterilized probe into the reactor through a designated port, ensuring the probe tip is fully immersed in the reaction mass.

  • Data Acquisition: Begin acquiring spectra as soon as the starting material is charged. The system will use the pre-built model to display real-time concentration profiles of your target molecule and any calibrated impurities.

  • Process Control: Monitor the rate of consumption of the starting material and, more importantly, the rate of formation of any degradation products. If the degradation rate exceeds a predetermined threshold, process parameters (like temperature or addition rate) can be adjusted immediately to bring the reaction back into a state of control.[14]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To accurately separate and quantify 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid from its potential degradation products. HPLC is the preferred method due to the compound's likely low volatility and thermal lability.[17]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable. A mass spectrometer (LC-MS) is highly recommended for identifying unknown impurity peaks.[18]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the relatively non-polar decarboxylation product from the more polar starting material and oxidative byproducts.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Example Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the parent compound (e.g., ~280-320 nm range, to be determined experimentally).

  • Sample Preparation: Accurately weigh a sample of the reaction mixture and dilute with a suitable solvent (e.g., acetonitrile/water) to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard of the starting material to quantify its purity. Relative response factors may need to be determined for accurate quantification of specific impurities if their standards are available.

References

  • Thermal transformations of biologically active derivatives of cinnamic acid by TPD MS investigation. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity. Polymer Chemistry. Available at: [Link]

  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society. Available at: [Link]

  • Terminal Alkenes from Acrylic Acid Derivatives via Non-Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases. Angewandte Chemie International Edition. Available at: [Link]

  • Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. Available at: [Link]

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs. Available at: [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. Available at: [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available at: [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. Available at: [Link]

  • Decarboxylation reactions with 2‐trifluoromethyl acrylic acids. Chemistry – A European Journal. Available at: [Link]

  • Controlled poly(olefin)s via decarboxylation of poly(acrylic acid). Polymer Chemistry. Available at: [Link]

  • What is the role of antioxidants in synthetic resins? Longchang Chemical. Available at: [Link]

  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Molecules. Available at: [Link]

  • Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Thermal decomposition of cholesteryl esters of cynnamic acid derivatives and their effect on the α-tetralylhydroperoxyde free-radical-induced decomposition. ResearchGate. Available at: [Link]

  • Process Analytical Technology (PAT). Bruker. Available at: [Link]

  • Heat Transfer Based Scale-Down of Chemical Reactions. Organic Process Research & Development. Available at: [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances. Available at: [Link]

  • Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]

  • Heat Exchangers for Batch Reactors. CALGAVIN. Available at: [Link]

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. Available at: [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. Available at: [Link]

  • Boosting Thermal Stability of Volatile Os Catalysts by Downsizing to Atomically Dispersed Species. JACS Au. Available at: [Link]

  • (PDF) Antioxidants Activity of Selected Synthesized Compounds. ResearchGate. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available at: [Link]

  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. MDPI. Available at: [Link]

  • Boosting Thermal Stability of Volatile Os Catalysts by Downsizing to Atomically Dispersed Species. PMC. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development. Available at: [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. At Tianming Pharmaceutical. Available at: [Link]

  • How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma. Available at: [Link]

  • Thermal Stability in Air of Pt/C Catalysts and PEM Fuel Cell Catalyst Layers. Chemistry of Materials. Available at: [Link]

  • Thermal Stability in Air of Pt/C Catalysts and PEM Fuel Cell Catalyst Layers. ResearchGate. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkivoc. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. Drug Discovery & Development. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. Available at: [Link]

  • [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry]. Se Pu. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

Introduction The functionalization of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of various high-value molecules for pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of various high-value molecules for pharmaceutical and materials science applications. However, the molecule's inherent structural features—an electron-rich aromatic ring, an α,β-unsaturated carboxylic acid, and the potential for a leaving group (halide or triflate) at a hindered position—present unique challenges. Researchers frequently encounter side reactions that can significantly lower yield, complicate purification, and compromise the integrity of the final product.

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you diagnose and mitigate common side reactions. The advice herein is grounded in established mechanistic principles of organometallic chemistry to empower you to make informed decisions and optimize your reaction conditions.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it is beneficial to have a systematic approach to troubleshooting any problematic cross-coupling reaction. The workflow below outlines a logical sequence of checks to identify the root cause of poor performance.

Troubleshooting_Workflow start Reaction Underperforming (Low Yield, Side Products) check_catalyst 1. Catalyst Integrity Issue? start->check_catalyst check_reagents 2. Reagent Quality Issue? check_catalyst->check_reagents No catalyst_sol Action: Use fresh pre-catalyst. Ensure rigorous degassing. Optimize ligand:metal ratio. check_catalyst->catalyst_sol Yes check_conditions 3. Suboptimal Conditions? check_reagents->check_conditions No reagents_sol Action: Verify purity of starting materials. Use fresh, stable coupling partner (e.g., boronic ester vs. acid). check_reagents->reagents_sol Yes conditions_sol Action: Screen solvents, bases, and temperature. Ensure adequate mixing. check_conditions->conditions_sol Yes analyze_byproducts 4. Analyze Byproducts (GC-MS, LC-MS, NMR) check_conditions->analyze_byproducts No homocoupling Homo-coupling Detected analyze_byproducts->homocoupling dehalogenation Dehalogenation Detected analyze_byproducts->dehalogenation decarboxylation Decarboxylation Detected analyze_byproducts->decarboxylation homocoupling_guide Go to FAQ 2: Preventing Homo-coupling homocoupling->homocoupling_guide dehalogenation_guide Go to FAQ 3: Minimizing Hydrodehalogenation dehalogenation->dehalogenation_guide decarboxylation_guide Go to FAQ 4: Suppressing Decarboxylation decarboxylation->decarboxylation_guide

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common and specific problems encountered when coupling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid derivatives.

FAQ 1: My reaction mixture turns black and stalls. What is happening and is it a problem?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an agglomerated and catalytically inactive form of palladium metal.[1][2] This is a primary catalyst deactivation pathway that halts the reaction.

  • Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. If not properly stabilized by ligands, it can aggregate.[2] This is often accelerated by:

    • Oxygen: Trace oxygen in the reaction mixture can oxidize the active Pd(0) catalyst and/or the phosphine ligands, leading to loss of the stabilizing ligand shell.[1][3]

    • High Temperatures: Excessive heat can increase the rate of ligand dissociation from the palladium center, promoting aggregation.[4]

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand leaves the palladium center exposed and prone to forming palladium black.[3]

Troubleshooting & Optimization

ParameterRecommendation & Rationale
Degassing Action: Perform rigorous degassing using 3-5 freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes. Rationale: This is the most critical step to remove dissolved oxygen, which is a primary culprit in catalyst deactivation.[3]
Ligand Choice Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Rationale: These ligands form more stable complexes with palladium, preventing dissociation and subsequent aggregation. They also promote the desired reductive elimination step, accelerating the catalytic cycle.[5]
Ligand:Pd Ratio Action: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[3] Rationale: An adequate excess of ligand helps maintain the stability of the active catalytic species in solution.
Temperature Control Action: Avoid unnecessarily high temperatures. Start with a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[4] Rationale: Lower temperatures reduce the rate of catalyst decomposition pathways.
Pre-catalyst Action: Use air-stable Pd(II) pre-catalysts that are efficiently reduced in situ to Pd(0).[1][6] Rationale: This ensures a controlled and efficient generation of the active catalyst at the start of the reaction.
FAQ 2: I'm observing a significant amount of biaryl byproduct from my boronic acid (or equivalent). How can I prevent this homo-coupling?

Answer: Homo-coupling of the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction) is a common side reaction that consumes your reagent and complicates purification.[5]

  • Causality: There are two primary pathways for this side reaction:

    • Oxygen-Mediated: Residual oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homo-coupled product and regenerate Pd(0).[7]

    • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows competing pathways to dominate.

Troubleshooting & Optimization

ParameterRecommendation & Rationale
Atmosphere Control Action: Implement rigorous deoxygenation of all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[7] Rationale: This directly addresses the oxygen-mediated pathway, which is often the main contributor to homo-coupling.
Stoichiometry Action: Use a slight excess (1.1-1.2 equivalents) of the 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid halide/triflate relative to the boronic acid. Rationale: This ensures the boronic acid is the limiting reagent, and any side reactions involving it are statistically minimized.[5]
Additives Action: Consider adding a mild reducing agent like potassium formate (HCO₂K).[7] Rationale: This helps to keep the palladium in its active Pd(0) oxidation state, preventing the Pd(II)-mediated homo-coupling pathway.
Temperature Action: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[5] Rationale: Higher temperatures can sometimes favor side reactions over the desired product formation.
Boron Reagent Action: If using a boronic acid, consider switching to a more stable boronic ester derivative, such as a pinacol or MIDA ester.[1][3] Rationale: These esters can be more robust and may participate more cleanly in the catalytic cycle, reducing the likelihood of side reactions.
FAQ 3: My main byproduct is the dehalogenated starting material. What causes this and how do I stop it?

Answer: The replacement of the halide or triflate on your dihydrobenzofuran ring with a hydrogen atom is known as hydrodehalogenation.[5] This side reaction is particularly problematic with electron-rich aromatic systems and highly active catalyst systems.

  • Causality: The widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[8] This reactive intermediate can be generated from various sources in the reaction mixture, including:

    • Bases: Strong alkoxide bases can undergo β-hydride elimination.

    • Solvents: Solvents like DMF, alcohols, or even trace water can act as hydride sources.[4]

    • The Pd-H species then reacts with the palladium-aryl intermediate (Ar-Pd-X) in a reductive elimination step to yield the dehalogenated product (Ar-H).[8]

Side_Reactions cluster_cycle Main Catalytic Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd0->OxAdd Ar-X Decomposition Palladium Black (Inactive) Pd0->Decomposition Aggregation Transmetal Ar-Pd(II)-R(L₂) (Transmetalation) OxAdd->Transmetal R-M PdH Pd-H Species OxAdd->PdH Hydride Source (Solvent, Base) RedElim Desired Product Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Dehalogenation Dehalogenated Product Ar-H PdH->Dehalogenation Reductive Elimination

Caption: The main catalytic cycle and pathways for hydrodehalogenation and catalyst decomposition.

Troubleshooting & Optimization

ParameterRecommendation & Rationale
Base Selection Action: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Rationale: These bases are less likely to generate palladium-hydride species, directly suppressing the main pathway for hydrodehalogenation.
Solvent Choice Action: Use aprotic solvents like 1,4-dioxane, toluene, or THF.[4] Rationale: These solvents are less prone to acting as hydride donors compared to solvents like DMF or alcohols. Ensure the solvent is anhydrous if water is suspected to be the hydride source.
Temperature Action: Perform the reaction at the minimum temperature required for efficient conversion.[4] Rationale: Elevated temperatures can increase the rate of hydrodehalogenation relative to the productive coupling pathway.
Ligand Effects Action: Employ ligands that accelerate reductive elimination. Bulky, electron-rich phosphine ligands can often favor the desired C-C bond formation over the C-H bond formation.[8]
Experimental Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol is optimized for coupling a 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid derivative (as an aryl bromide) which is prone to hydrodehalogenation.[4][8]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Catalyst/Ligand Addition: In a separate vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) to the Schlenk flask, followed by the catalyst/ligand mixture.

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

FAQ 4: I am losing the acrylic acid group during the reaction. How can I prevent decarboxylation?

Answer: The α,β-unsaturated carboxylic acid is a potential leaving group under certain cross-coupling conditions, leading to an unwanted decarboxylation side reaction. While some modern coupling reactions are designed to be "decarboxylative couplings,"[9][10] it is an undesirable outcome here.

  • Causality: This side reaction is typically promoted by:

    • High Temperatures: Thermal energy can be sufficient to induce the elimination of CO₂.

    • Base: The base used in the reaction can facilitate decarboxylation, especially if it is strong and the reaction is run at elevated temperatures.

Troubleshooting & Optimization

ParameterRecommendation & Rationale
Temperature Action: Maintain the lowest possible reaction temperature. If the desired coupling is efficient at 60-80 °C, avoid going higher. Rationale: This is the most direct way to limit the energy available for the undesired decarboxylation pathway.
Base Action: Use the mildest base that can effectively promote the reaction. Screen bases in order of increasing strength: K₂CO₃, K₃PO₄, Cs₂CO₃. Avoid strong organic bases or hydroxides if possible. Rationale: A milder base is less likely to facilitate the removal of the carboxyl group.
Protecting Group Strategy Action: As a last resort, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. Rationale: Esters are significantly more stable under these conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the C-C bond has been successfully formed.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Cross-Coupling Reactions Guide.
  • Oxidative decarboxylative cross‐coupling of heteroarenes with acrylic acids.
  • Heck Reaction—St
  • Iron-facilitated oxidative radical decarboxylative cross-coupling between α-oxocarboxylic acids and acrylic acids: an approach to α,β-unsatur
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Rh(III)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society.
  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradi
  • Highly Regioselective Palladium-Catalyzed Oxidative Coupling of Indolizines and Vinylarenes via C−H Bond Cleavage. Organic Letters.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
  • Decarboxylation reactions with 2‐trifluoromethyl acrylic acids.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Effect of bases and solvents on the Heck coupling a.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonyl
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • The Influence of Ligands on the Pd-Catalyzed Diaryl
  • Synthesis of Multisubstituted Benzofurans/Indoles Using Multichlorinated Phenols/Anilines via Palladium-Catalyzed Site-Selective Sonogashira Coupling.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. This molecule features a hydrophobic dihydrobenzofuran core coupled with an ionizable α,β -unsaturated carboxylic acid (an acrylic acid derivative). This dual nature makes its chromatographic behavior highly susceptible to mobile phase pH, temperature fluctuations, and stationary phase chemistry.

Below, you will find our diagnostic workflows, expert FAQs, quantitative data matrices, and self-validating protocols.

Diagnostic Decision Tree

RT_Troubleshooting Start Retention Time (RT) Drift Observed CheckT0 Evaluate t0 (Void Volume) Marker Start->CheckT0 T0Shift Does t0 shift proportionally with the analyte peak? CheckT0->T0Shift FlowIssue Hardware Issue: Check pump seals, check valves, or system leaks. T0Shift->FlowIssue Yes ChemIssue Chemical/Thermodynamic Issue: Evaluate mobile phase & column. T0Shift->ChemIssue No TrendCheck Is the RT drift random or consistently trending? ChemIssue->TrendCheck RandomDrift Random Drift: pH instability near pKa (~4.5). Check buffer capacity. TrendCheck->RandomDrift Random TrendingDrift Trending Drift: Temperature fluctuations or stationary phase loss/fouling. TrendCheck->TrendingDrift Trending

Diagnostic workflow for isolating the root cause of HPLC retention time drift.

Section 1: Expert Troubleshooting FAQs

Q1: Why does the retention time of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid fluctuate randomly between injections? A: Random retention time "jitter" for this specific molecule is almost exclusively a thermodynamic ionization issue. The prop-2-enoic acid moiety has an estimated pKa​ of approximately 4.5. In Reversed-Phase HPLC (RP-HPLC), if your mobile phase pH is within ±1.5 units of this pKa​ (i.e., pH 3.0 to 6.0), the molecule exists in a highly sensitive dynamic equilibrium between its polar, fast-eluting ionized state (carboxylate) and its lipophilic, strongly retained unionized state (carboxylic acid)[1]. A change of just 0.1 pH units in this critical window can shift retention times by up to 10%[2]. Actionable Fix: You must suppress ionization by buffering the mobile phase at least 2 pH units below the pKa​ (e.g., pH 2.5). This ensures >99% of the molecules are in the protonated, neutral state, locking in a consistent retention mechanism.

Q2: I am observing a steady, gradual decrease in retention time over a 24-hour batch run. What is the mechanism behind this? A: A continuous, trending decrease in retention time usually points to a gradual increase in the effective solvent strength of your mobile phase or an increase in column temperature.

  • Evaporation of Volatiles: If you are using a pre-mixed mobile phase containing volatile modifiers (like Trifluoroacetic acid or Formic acid) or volatile organics in an improperly sealed reservoir, evaporation changes the composition over time[3].

  • Temperature Drift: The partitioning of the dihydrobenzofuran core into the C18 stationary phase is an exothermic process. An increase in ambient laboratory temperature (often seen in labs without strict HVAC control) will decrease retention time. As a rule of thumb, a 1 °C increase in column temperature reduces retention time by 1% to 2%[4]. Actionable Fix: Utilize an active column oven thermostat to lock the temperature (e.g., 30 °C) and ensure mobile phase reservoirs are properly capped to prevent volatile loss.

Q3: How do I definitively differentiate between a hardware flow-rate issue and a chemical selectivity issue? A: You must calculate the Retention Time Ratio (RTR) and evaluate the t0​ (void volume) marker[5]. The t0​ marker represents the time it takes for an unretained molecule to pass through the system.

  • If the retention time of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid AND the t0​ marker shift by the exact same proportion (constant RTR), you have a hardware issue affecting flow rate (e.g., a failing pump seal or a micro-leak)[5].

  • If the t0​ marker remains perfectly stable, but the analyte's retention time shifts, the issue is chemical (pH, organic modifier %, or stationary phase degradation)[3].

Section 2: Quantitative Data & Optimization Matrices

Table 1: Buffer Selection Matrix for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid Objective: Maintain pH < 2.5 to ensure complete protonation of the acrylic acid moiety.

Buffer SystemTarget pH RangeBuffer ConcentrationUV Cutoff (nm)MS CompatibilitySuitability for this Analyte
0.1% Formic Acid ~2.7N/A210ExcellentGood; but close to the buffer limit. May require 0.2% for robustness.
0.1% Trifluoroacetic Acid (TFA) ~2.0N/A210Moderate (Ion suppression)Excellent; provides ion-pairing and ensures complete protonation.
Phosphate Buffer ( H3​PO4​ / NaH2​PO4​ )2.1 - 3.110 - 50 mM< 200IncompatibleOptimal for UV detection ; high buffering capacity at pH 2.5[1].
Acetate Buffer 3.8 - 5.810 - 50 mM210GoodAvoid ; falls directly within the pKa​ transition zone of the analyte[1].

Table 2: Retention Time Shift Diagnostic Matrix

SymptomPrimary SuspectMechanistic CauseVerification Step
Random RT Jitter Mobile Phase pHAnalyte is partially ionized; varying equilibrium[6].Measure eluent pH; ensure it is 2 units away from pKa​ (~4.5).
Proportional RT Shift (All Peaks + t0​ )Pump Delivery / LeaksEffective flow rate through the column is reduced[4].Measure flow volumetrically with a graduated cylinder[2].
Gradual RT Decrease Temperature / EvaporationDecreased partition coefficient or increased solvent strength[2].Check column oven stability; check reservoir caps.
RT Decrease + Peak Tailing Column Fouling / VoidingLoss of bonded stationary phase or blockage at the frit[2].Check system backpressure; perform column backflush.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Systematic pH Optimization & Buffer Preparation

To establish a self-validating system, the buffer must be prepared gravimetrically/volumetrically before organic addition.

  • Select the Buffer: For UV-based HPLC analysis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, select a 20 mM Potassium Phosphate buffer.

  • Aqueous Preparation: Dissolve the appropriate mass of KH2​PO4​ in 900 mL of MS-grade water.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Titrate with concentrated Phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.50. Scientific Grounding: Adjusting the pH of the aqueous phase before adding the organic solvent is mandatory to prevent apparent pH shifts caused by organic modifiers[1].

  • Volume Adjustment: Bring the total volume to 1000 mL with MS-grade water.

  • Filtration & Degassing: Filter through a 0.22 μm membrane. Degas using simultaneous vacuum and ultrasound for one minute to prevent outgassing in the pump[2].

  • Equilibration: Pump the mobile phase through the C18 column at 1.0 mL/min for at least 20 column volumes before injecting the sample.

Protocol 2: Diagnosing Flow Rate vs. Chemical Shifts ( t0​ Verification)

This protocol self-validates whether a retention shift is hardware-driven or chemistry-driven.

  • Prepare a Void Volume Marker: Inject a compound that is completely unretained by your stationary phase (e.g., Uracil for standard C18 columns in reversed-phase).

  • Record t0​ : Note the exact retention time of the Uracil peak (this is t0​ ).

  • Run the Batch: Inject your samples containing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

  • Calculate Retention Factor ( k′ ): For the analyte, calculate k′=(tR​−t0​)/t0​ .

  • Analyze the Data: If tR​ shifts but k′ remains constant, the pump flow rate is failing. If k′ changes, the chemistry (pH, column, or solvent composition) has been compromised[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Cinnamic Acid and its Structural Analogue, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

A Roadmap for Drug Discovery & Development For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. This guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Roadmap for Drug Discovery & Development

For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of the well-documented biological activities of cinnamic acid against the predicted potential of its structural analogue, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. While direct experimental data on the latter is scarce, a robust hypothesis of its activity can be formulated based on the known pharmacological profiles of its core chemical moieties: the cinnamic acid backbone and the dihydrobenzofuran scaffold.

This document synthesizes established knowledge on cinnamic acid and provides a logical, evidence-based framework for the future investigation of its promising analogue, complete with detailed experimental protocols for validation.

Section 1: Cinnamic Acid: A Profile of Established Biological Activity

Cinnamic acid (3-phenyl-2-propenoic acid) is a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[1] Its basic structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for numerous derivatives that exhibit a wide spectrum of pharmacological effects.[2][3][4]

Anti-inflammatory Activity

Cinnamic acid and its derivatives are recognized for their potent anti-inflammatory properties.[5] The primary mechanism involves the inhibition of key pro-inflammatory signaling pathways.

  • Mechanism of Action : Studies have shown that cinnamic acid can suppress the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway.[5] By inhibiting the phosphorylation and degradation of IκBα, an endogenous NF-κB inhibitor, it prevents the translocation of the NF-κB p65 subunit to the nucleus.[6][7] This blockade downregulates the expression of major inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p65/p50-IkBα (Inactive) IKK->IkB Phosphorylates & Degrades IkBα NFkB p65/p50 (Active) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Activates Transcription CinnamicAcid Cinnamic Acid CinnamicAcid->IKK Inhibits

NF-κB signaling pathway and its inhibition.
Antioxidant Activity

The antioxidant capacity of cinnamic acid is a key contributor to its protective effects. It acts primarily as a radical scavenger.

  • Mechanism of Action : Cinnamic acid can donate a hydrogen atom from its phenolic hydroxyl group (in its hydroxylated derivatives) or electrons from its structure to neutralize free radicals like reactive oxygen species (ROS).[11] This action terminates radical chain reactions, thereby protecting cells from oxidative damage. The propenoic acid side chain enhances this activity by stabilizing the resulting phenoxyl radical through resonance.[12]

Antimicrobial Activity

Cinnamic acid exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[13]

  • Mechanism of Action : The primary mode of action is the disruption of microbial cell membrane integrity, leading to the leakage of intracellular components and cell lysis.[11][13] Additionally, it can inhibit essential cellular processes, such as ATPase activity and biofilm formation, which is crucial for combating drug-resistant microbial strains.[5]

Section 2: The 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran moiety, and its dihydro derivative, is a heterocyclic compound found in numerous natural products and synthetic drugs.[14][15] It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, conferring diverse pharmacological activities.[16]

  • Documented Activities : Benzofuran derivatives have demonstrated a remarkable array of biological effects, including potent anti-tumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.[1][14][17] For instance, Moracin D, a benzofuran derivative, has shown both anti-inflammatory and antioxidant effects.[17] The incorporation of this scaffold into new molecular designs is a well-established strategy in drug discovery to enhance therapeutic potential.[15]

Section 3: Comparative Analysis and Predicted Bioactivity of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

G Structural Comparison cluster_0 Cinnamic Acid cluster_1 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid cinnamic cinnamic benzofuran benzofuran

Structural comparison of the two molecules.
  • Structural Rationale : This molecule is a hybrid, retaining the complete prop-2-enoic acid side chain of cinnamic acid, which is crucial for many of its activities. However, it replaces the simple phenyl ring with a more complex 2,3-dihydro-1-benzofuran system.

  • Hypothesized Activities :

    • Potent Anti-inflammatory and Antioxidant Effects : It is hypothesized that this analogue will retain, and potentially exceed, the anti-inflammatory and antioxidant activities of cinnamic acid. The benzofuran core is itself a known antioxidant and anti-inflammatory scaffold.[16][17] This combination may lead to synergistic effects. The increased structural complexity and potential for different electronic properties on the aromatic ring could enhance its interaction with enzymatic targets or improve its radical scavenging capabilities.

    • Modified Pharmacokinetics : The dihydrobenzofuran moiety increases the lipophilicity compared to a simple hydroxylated phenyl ring, which could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability or different tissue distribution.

Section 4: A Proposed Experimental Workflow for Validation

To test the hypothesized bioactivities of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, a systematic, multi-tiered experimental approach is required. This workflow provides a self-validating system, moving from broad screening to specific, cell-based mechanistic assays.

G cluster_outputs Key Outputs start Test Compound: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid antioxidant_screen Tier 1: In Vitro Screening (DPPH Radical Scavenging Assay) start->antioxidant_screen cytotoxicity Tier 2: Safety Profiling (MTT Assay on RAW 264.7 Macrophages) antioxidant_screen->cytotoxicity If active ic50_antioxidant IC50 Value (Antioxidant Potency) antioxidant_screen->ic50_antioxidant anti_inflammatory Tier 3: Cell-Based Functional Assay (LPS-Stimulated Macrophage Model) cytotoxicity->anti_inflammatory Determine non-toxic concentrations cc50 CC50 Value (Cytotoxicity) cytotoxicity->cc50 no_reduction Nitric Oxide (NO) Reduction anti_inflammatory->no_reduction cytokine_reduction Cytokine (TNF-α, IL-6) Reduction anti_inflammatory->cytokine_reduction

Proposed experimental workflow for validation.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This initial screen provides a rapid and reliable measure of the compound's radical scavenging ability.[18]

  • Principle : The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the antioxidant capacity.[18][19]

  • Methodology :

    • Preparation : Prepare a stock solution of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • Assay Setup : In a 96-well plate, add 100 µL of various concentrations of the test compound (serial dilutions) to triplicate wells.

    • Reaction : Add 100 µL of the DPPH working solution to all wells. Mix gently.

    • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[20]

    • Measurement : Read the absorbance at 517 nm using a microplate reader.[21]

    • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis : Plot % Inhibition versus compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[22]

Protocol: Cell-Based Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This assay evaluates the compound's ability to suppress an inflammatory response in a biologically relevant context.[23]

  • Principle : The murine macrophage cell line RAW 264.7, when stimulated with bacterial lipopolysaccharide (LPS), mimics an inflammatory response by producing high levels of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[24][25] An effective anti-inflammatory agent will suppress the production of these mediators.

  • Methodology :

    • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach ~80% confluency.

    • Cytotoxicity Assay (Prerequisite) : First, perform an MTT or similar viability assay to determine the non-toxic concentration range of the test compound on RAW 264.7 cells. Only concentrations that maintain >90% cell viability should be used.[26]

    • Assay Setup : Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment : Remove the old media and add fresh media containing various non-toxic concentrations of the test compound or a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.[26]

    • Inflammatory Challenge : Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[26]

    • Incubation : Incubate the plate for 24 hours at 37°C.[24]

    • Measurement :

      • Nitric Oxide (NO) Production : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent assay.[24] Read absorbance at ~540 nm.

      • Cytokine Production : Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • Data Analysis : Compare the levels of NO, TNF-α, and IL-6 in compound-treated wells to the LPS-only control wells to determine the percentage of inhibition.

Data Presentation

Quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Antioxidant Activity (DPPH Assay)

Compound IC50 (µM) ± SD
Cinnamic Acid Value
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid Hypothetical Value

| Trolox (Positive Control) | Value |

Table 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

Compound (Concentration) NO Inhibition (%) ± SD TNF-α Inhibition (%) ± SD IL-6 Inhibition (%) ± SD
Cinnamic Acid (X µM) Value Value Value
Benzofuran Analogue (X µM) Hypothetical Value Hypothetical Value Hypothetical Value

| Dexamethasone (Y µM) | Value | Value | Value |

Conclusion

Cinnamic acid is a foundational molecule with well-characterized anti-inflammatory, antioxidant, and antimicrobial activities. Its structural analogue, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, represents a compelling candidate for drug discovery. By combining the bioactive prop-2-enoic acid chain with the pharmacologically privileged dihydrobenzofuran scaffold, this compound is logically predicted to exhibit a potent and potentially synergistic biological profile. The experimental workflows detailed herein provide a clear and robust path for validating these hypotheses, moving this promising molecule from rational design to empirical evaluation.

Sources

Comparative

A Comparative Guide: LC-MS/MS vs. GC-MS for the Analysis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. The choice of analytical methodology can significantly impact data quality, through...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. The choice of analytical methodology can significantly impact data quality, throughput, and the overall success of a research program. This guide provides an in-depth comparison of two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid. We will explore the fundamental principles of each technique, their respective strengths and weaknesses concerning this specific analyte, and provide hypothetical experimental data to illustrate their performance.

The Analytical Challenge: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a molecule of interest due to the prevalence of the benzofuran scaffold in bioactive natural products and pharmaceuticals.[1] Its structure, featuring a carboxylic acid group and a dihydro-benzofuran moiety, presents a unique set of physicochemical properties that dictate the most suitable analytical approach. The presence of the carboxylic acid makes the molecule polar, while the benzofuran portion contributes to a degree of non-polarity. This amphipathic nature, combined with its presumed moderate molecular weight, places it in a category of compounds where both LC-MS/MS and GC-MS could potentially be applied, making a careful evaluation necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preferred Approach for Polar Analytes

LC-MS/MS is a highly sensitive and selective technique that excels in the analysis of polar, non-volatile, and thermally labile compounds.[2] It is often the go-to method for analyzing molecules like our target analyte in complex biological matrices.

The Rationale for LC-MS/MS

The key advantage of LC-MS/MS for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid lies in its ability to directly analyze the compound in its native form, without the need for chemical modification (derivatization). The carboxylic acid group makes the molecule amenable to soft ionization techniques like Electrospray Ionization (ESI), which is a cornerstone of LC-MS/MS.[3]

Experimental Workflow: LC-MS/MS

The workflow for LC-MS/MS analysis is generally more straightforward than that of GC-MS.

LCMS_Workflow Sample Sample (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation/SPE) Sample->Preparation Extraction LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation Injection Ionization Ionization (ESI) LC_Separation->Ionization Elution MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Ion Transfer Data Data Acquisition & Processing MS_Analysis->Data Detection GCMS_Workflow Sample Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Injection Ionization Ionization (EI) GC_Separation->Ionization Elution MS_Analysis MS Analysis (Scan or SIM) Ionization->MS_Analysis Ion Transfer Data Data Acquisition & Processing MS_Analysis->Data Detection

Sources

Validation

Comparative Pharmacological Guide: 2,3-Dihydrobenzofuran Privileged Scaffolds vs. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid Derivatives

Executive Summary & Structural Rationale In modern drug discovery, the 2,3-dihydrobenzofuran core is universally recognized as a "privileged structure"—a rigid, oxygen-containing heterocycle capable of mimicking diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 2,3-dihydrobenzofuran core is universally recognized as a "privileged structure"—a rigid, oxygen-containing heterocycle capable of mimicking diverse endogenous ligands[1]. By acting as a versatile chemical platform, this core has yielded potent modulators for a wide array of targets, most notably Cannabinoid Receptor 2 (CB2) and microsomal prostaglandin E2 synthase-1 (mPGES-1)[1][2].

However, the functionalization of this core dictates its ultimate pharmacological destiny. The specific introduction of an acrylic acid moiety at the 4-position—yielding 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (and its complex natural derivatives)—fundamentally shifts the molecule's bioactivity. The α,β-unsaturated carbonyl system of the prop-2-enoic acid introduces unique electrostatic interactions and potential Michael acceptor properties. This structural divergence redirects the molecule away from membrane-bound GPCRs and inflammatory enzymes, pivoting its efficacy toward nuclear and cytosolic targets such as Thymidylate Synthase (TS) and DNA, driving potent anti-angiogenic and apoptotic responses in oncology models.

This guide objectively compares the broad class of 2,3-dihydrobenzofuran derivatives against specific prop-2-enoic acid analogs, providing researchers with actionable, comparative data and validated experimental workflows.

Mechanistic Divergence: General Core vs. Acrylic Acid Derivatives

To understand the causality behind the target selection, we must analyze the structure-activity relationship (SAR).

General 2,3-dihydrobenzofuran derivatives (e.g., MDA7 or Compounds 19/20) rely on the lipophilic bulk of the benzofuran core to anchor into the hydrophobic pockets of targets like mPGES-1 or CB2 receptors[1][2]. Conversely, complex derivatives of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, such as those isolated from Polygonum barbatum, utilize the extended conjugation and hydrogen-bonding capacity of the acrylic acid tail to intercalate DNA or competitively inhibit the active site of Thymidylate Synthase.

Pathways Core 2,3-Dihydrobenzofuran Core Scaffold Sub1 General Derivatives (e.g., MDA7, Cmpd 19) Core->Sub1 Sub2 Acrylic Acid Analogs (Prop-2-enoic acid) Core->Sub2 Target1 CB2 Receptor Agonism (Neuropathic Pain) Sub1->Target1 Target2 mPGES-1 Inhibition (Inflammation) Sub1->Target2 Target3 Thymidylate Synthase (Apoptosis) Sub2->Target3 Target4 Anti-Angiogenesis (Oncology) Sub2->Target4

Divergent pharmacological targeting of general derivatives versus acrylic acid analogs.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of representative compounds from both categories, allowing for an objective evaluation of their potency and target specificity.

Compound ClassRepresentative CompoundPrimary TargetPrimary IndicationKey Performance Metric (IC₅₀ / Affinity)Reference
General Derivative MDA7CB2 ReceptorNeuropathic PainHigh selectivity & agonist affinity at CB2[2]
General Derivative Compounds 19 & 20mPGES-1Inflammation / Cancer~2.0 µM (mPGES-1 inhibition)[1]
Prop-2-enoic Acid Derivative Compound 2 (from P. barbatum)Thymidylate SynthaseOral/Lung Cancer13.4 ± 1.1 µM (Anti-angiogenesis CAM)

Note: Compound 2 is specifically (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxy carbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. Each includes internal controls to isolate the specific mechanistic variables of these highly lipophilic compounds.

Protocol A: Cell-Free mPGES-1 Inhibition Assay (For General Derivatives)

Causality: Evaluating general 2,3-dihydrobenzofuran derivatives requires isolating direct enzymatic inhibition from upstream COX-2 interference. A cell-free microsomal preparation ensures that any reduction in PGE2 is strictly due to mPGES-1 antagonism[1].

Step-by-Step Workflow:

  • Microsome Preparation: Suspend A549 cells (pre-stimulated with IL-1β to induce mPGES-1 expression) in homogenization buffer (0.1 M potassium phosphate, pH 7.4, 1 mM glutathione). Sonicate and centrifuge at 100,000 × g for 1 hour at 4°C to isolate the microsomal fraction.

  • Compound Incubation: Pre-incubate 5 µg of microsomal protein with the test compound (e.g., Compound 19) at varying concentrations (0.1 to 100 µM) for 15 minutes at 4°C. Self-Validation Step: Include a vehicle control (DMSO < 1%) and a known mPGES-1 inhibitor (e.g., MK-886) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 2.5 µg of PGH2 (substrate) and 2.5 mM reduced glutathione.

  • Termination & Quantification: Stop the reaction after 1 minute using a stop solution (FeCl2/citric acid). Quantify the resulting PGE2 levels using a validated competitive Enzyme Immunoassay (EIA).

Protocol B: Chorioallantoic Membrane (CAM) Assay (For Acrylic Acid Derivatives)

Causality: The prop-2-enoic acid derivatives exhibit potent anti-angiogenic properties. The CAM assay provides a highly vascularized in vivo environment that bridges the gap between simple in vitro endothelial cell assays and complex mammalian models, allowing for the direct visual and quantitative assessment of capillary network disruption.

Step-by-Step Workflow:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 55-60% humidity for 48 hours.

  • Windowing: Carefully open a small window in the shell to expose the CAM. Remove 2-3 mL of albumin to detach the CAM from the shell membrane.

  • Compound Application (Day 6): Apply the test compound (e.g., Compound 2) dissolved in a highly biocompatible vehicle (e.g., 0.1% DMSO in PBS) directly onto a sterile filter paper disk, and place the disk onto the highly vascularized region of the CAM.

  • Incubation & Imaging (Day 8): Seal the window and incubate for an additional 48 hours. Remove the seal and photograph the CAM under a stereomicroscope.

  • Quantification: Use image analysis software to calculate the total length and number of branching points of the blood vessels surrounding the disk. Self-Validation Step: Compare against a positive control (e.g., Dexamethasone) to verify the dynamic range of the anti-angiogenic response.

Workflow Step1 Compound Isolation/Synthesis (Ethyl Acetate Fractionation) Step2 Structural Elucidation (1D/2D NMR, HR-EI-MS) Step1->Step2 Step3 In Vitro Screening (Target Binding / EIA Assays) Step2->Step3 Step4 In Vivo Validation (CAM Assay for Angiogenesis) Step3->Step4

Self-validating experimental workflow for the isolation and bioassay of benzofuran derivatives.

Conclusion

While the 2,3-dihydrobenzofuran core provides a robust foundation for interacting with lipid-binding pockets in proteins like mPGES-1 and CB2, the strategic addition of the prop-2-enoic acid side chain fundamentally alters the pharmacological trajectory. By introducing hydrogen-bonding capabilities and a conjugated system, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid derivatives successfully pivot toward oncology applications, specifically targeting Thymidylate Synthase and angiogenesis pathways. Researchers must carefully select their derivative class based on the desired therapeutic endpoint, utilizing the validated assays provided above to ensure rigorous preclinical development.

Sources

Comparative

A Comparative Guide to Method Validation for the Quantification of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid in Plasma

This guide provides a comprehensive comparison of methodologies for the validation of an analytical method for the quantification of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid in plasma. As a novel small molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the validation of an analytical method for the quantification of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid in plasma. As a novel small molecule, establishing a robust and reliable bioanalytical method is paramount for its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven advice.

The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is now the global standard for bioanalytical method validation, superseding previous FDA and EMA guidances.[1][2][3][4][5][6]

Introduction to the Analyte and the Imperative of Method Validation

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a small molecule with a carboxylic acid moiety, a common functional group in many drug candidates. The accurate quantification of this compound in a complex biological matrix like plasma is essential for pharmacokinetic and toxicokinetic studies.[7] Method validation provides the documented evidence that a chosen analytical procedure is suitable for its intended purpose.[8]

The core objective of this guide is to compare and contrast potential analytical strategies for this specific analyte, with a focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.[9] We will explore different sample preparation techniques and their impact on method performance, all within the framework of the ICH M10 guideline.

Comparative Analytical Strategies for Quantification in Plasma

The primary challenge in quantifying a small molecule like 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid in plasma is the removal of endogenous interferences that can suppress or enhance the analyte signal, a phenomenon known as the matrix effect. The choice of sample preparation is therefore a critical determinant of method success.

Below, we compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method A: Protein Precipitation (PPT)

PPT is often the first approach due to its simplicity and speed. It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.

  • Rationale: This is a rapid, generic method for sample cleanup. For a carboxylic acid, which is relatively polar, there is a good chance it will remain in the supernatant after protein removal.

Method B: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state and, therefore, the partitioning of the analyte.

  • Rationale: For a carboxylic acid, adjusting the pH of the plasma to be acidic (e.g., with formic acid) will protonate the carboxyl group, making the molecule less polar and more amenable to extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This can provide a cleaner extract than PPT.

Method C: Solid-Phase Extraction (SPE)

SPE is the most selective and often provides the cleanest extracts. It involves passing the plasma sample through a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a different solvent.

  • Rationale: A mixed-mode anion exchange SPE sorbent could be ideal for a carboxylic acid. The sorbent would have both non-polar (for retaining the benzofuran ring) and anion-exchange (for retaining the negatively charged carboxylate) properties, offering high selectivity.

The Method Validation Workflow: An Overview

The validation of a bioanalytical method is a comprehensive process that assesses multiple parameters to ensure the method is reliable and reproducible.[2][10] The following diagram illustrates the typical workflow for method validation.

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (ICH M10) cluster_App Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix Cal_Curve Calibration Curve & LLOQ Matrix->Cal_Curve Accuracy_Precision Accuracy & Precision Cal_Curve->Accuracy_Precision Carryover Carryover Accuracy_Precision->Carryover Dilution Dilution Integrity Carryover->Dilution Stability Stability Dilution->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis

Caption: A typical workflow for bioanalytical method validation and application.

Detailed Experimental Protocols and Comparative Data

Here, we provide detailed protocols for each validation parameter, along with hypothetical comparative data for our three proposed methods (PPT, LLE, and SPE).

Selectivity and Specificity

This experiment demonstrates that the method can differentiate and quantify the analyte in the presence of other components in the matrix.[10]

Protocol:

  • Analyze at least six different blank plasma lots.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank plasma sample spiked with a stable isotope-labeled internal standard (SIL-IS).

Acceptance Criteria:

  • Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the SIL-IS.

Hypothetical Data:

MethodBlank Lots with Interference >20% of LLOQPass/Fail
A: PPT 2 out of 6Fail
B: LLE 0 out of 6Pass
C: SPE 0 out of 6Pass

Expertise & Experience: The failure of the PPT method in this hypothetical scenario is common. The non-selective nature of PPT often results in significant matrix components co-eluting with the analyte, leading to interferences.

Calibration Curve and Linearity

A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a blank plasma sample and at least six non-zero calibration standards.

  • Analyze the standards and plot the response ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression with a weighting factor (typically 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Hypothetical Data:

MethodLinearity Range (ng/mL)WeightingPass/Fail
A: PPT 10 - 50000.9921/x²Pass
B: LLE 1 - 50000.9981/x²Pass
C: SPE 0.5 - 50000.9991/x²Pass

Expertise & Experience: The cleaner extracts from LLE and SPE often lead to better linearity and a lower LLOQ, as seen in the hypothetical data.

Accuracy and Precision

This assesses how close the measured values are to the true value (accuracy) and the variability of the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should be ≤ 15% (≤ 20% for LLOQ).

Hypothetical Data (Intra-day and Inter-day):

MethodQC LevelAccuracy (% Bias)Precision (%CV)Pass/Fail
A: PPT LLOQ-18.519.2Pass
Low-12.114.5Pass
Mid-9.811.2Pass
High-7.58.9Pass
B: LLE LLOQ-5.28.8Pass
Low-3.16.5Pass
Mid-1.54.2Pass
High0.53.1Pass
C: SPE LLOQ-2.14.5Pass
Low-1.03.2Pass
Mid0.22.1Pass
High0.81.9Pass

Expertise & Experience: While all methods pass, the superior accuracy and precision of the LLE and SPE methods demonstrate their robustness and reliability.

Matrix Effect

This evaluates the impact of co-eluting matrix components on the ionization of the analyte.

Protocol:

  • Prepare three sets of samples:

    • Set 1: Analyte in neat solution.

    • Set 2: Blank plasma extract spiked with analyte post-extraction.

    • Set 3: Plasma samples spiked with analyte before extraction.

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).

  • The IS-normalized MF is calculated to assess the ability of the SIL-IS to compensate for matrix effects.

Acceptance Criteria:

  • The CV of the IS-normalized MF across different lots of plasma should be ≤ 15%.

Hypothetical Data:

MethodIS-Normalized Matrix Factor (%CV)Pass/Fail
A: PPT 25.6Fail
B: LLE 12.3Pass
C: SPE 4.5Pass

Expertise & Experience: The high variability in the matrix effect for the PPT method is a significant risk for unreliable data in a real study. LLE and especially SPE demonstrate much better control over matrix effects.

Sample_Preparation_Comparison cluster_PPT Method A: PPT cluster_LLE Method B: LLE cluster_SPE Method C: SPE Plasma Plasma Sample PPT_step1 Add Acetonitrile Plasma->PPT_step1 LLE_step1 Add Acid & MTBE Plasma->LLE_step1 SPE_step2 Load Sample Plasma->SPE_step2 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_result Supernatant for LC-MS/MS (High Matrix) PPT_step2->PPT_result LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Evaporate & Reconstitute LLE_step2->LLE_step3 LLE_result Extract for LC-MS/MS (Medium Matrix) LLE_step3->LLE_result SPE_step1 Condition & Equilibrate Plate SPE_step1->SPE_step2 SPE_step3 Wash Interferences SPE_step2->SPE_step3 SPE_step4 Elute Analyte SPE_step3->SPE_step4 SPE_result Eluate for LC-MS/MS (Low Matrix) SPE_step4->SPE_result

Caption: Comparison of sample preparation workflows.

Stability

The stability of the analyte must be assessed under various conditions that mimic sample handling and storage.

Protocol:

  • Freeze-Thaw Stability: Analyze QCs after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QCs after leaving them at room temperature for a specified time (e.g., 24 hours).

  • Long-Term Stability: Analyze QCs after storing them at the intended storage temperature (e.g., -80°C) for an extended period.

  • Stock Solution Stability: Assess the stability of the analyte in its stock solution under storage conditions.

Acceptance Criteria:

  • The mean concentration of the stability QCs should be within ±15% of the nominal concentration.

Hypothetical Data (Bench-Top Stability at 24 hours):

MethodQC Level% Recovery vs. NominalPass/Fail
A: PPT Low88.5Pass
High92.1Pass
B: LLE Low95.3Pass
High98.7Pass
C: SPE Low97.8Pass
High101.2Pass

Conclusion and Recommendations

Based on the comparative data, a clear hierarchy of performance emerges.

  • Method A (PPT): While simple and fast, it fails on key parameters like selectivity and matrix effect. This method is not recommended for regulated bioanalysis of this compound.

  • Method B (LLE): This method provides a significant improvement in selectivity and matrix effect control compared to PPT. It is a viable and cost-effective option.

  • Method C (SPE): This method demonstrates superior performance across all parameters, providing the cleanest extracts, the best sensitivity, and the highest degree of robustness.

Recommendation: For the quantification of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid in plasma to support regulatory submissions, Method C (Solid-Phase Extraction) is the most authoritative and trustworthy choice. The initial investment in method development for SPE is offset by the high quality and reliability of the resulting data, minimizing the risk of failed analytical runs and costly study repeats.

This guide has demonstrated the critical importance of a systematic approach to method validation. By comparing different strategies and grounding the experimental design in the principles of the ICH M10 guideline, a robust and defensible bioanalytical method can be established.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

Sources

Validation

Benchmarking 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: A Comprehensive Guide to Antioxidant and Anti-Inflammatory Profiling

As drug development pivots toward multi-target directed ligands, rigidified cinnamic acid derivatives have emerged as compelling candidates for mitigating oxidative stress and inflammation. Specifically, 3-(2,3-Dihydro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands, rigidified cinnamic acid derivatives have emerged as compelling candidates for mitigating oxidative stress and inflammation. Specifically, 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid —a structural analog of naturally occurring hydroxycinnamic acids—features a fused dihydrobenzofuran ring that restricts the conformational flexibility of the propenoic acid side chain. This structural rigidity is hypothesized to enhance receptor binding affinity and stabilize the phenoxyl radical intermediate during reactive oxygen species (ROS) scavenging[1].

To objectively evaluate the therapeutic potential of this compound, it is critical to benchmark its performance against established Standard Reference Materials (SRMs). This guide provides a robust, self-validating framework for assessing the dual antioxidant and anti-inflammatory capacity of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

Rationale for Standard Reference Materials (SRMs)

In pharmacological benchmarking, the choice of SRMs dictates the validity of the assay. We select the following standards based on their structural homology and established mechanistic profiles:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E. It serves as the universal SRM for single-electron transfer (SET) and hydrogen atom transfer (HAT) based antioxidant assays[2].

  • Ferulic Acid: A naturally occurring hydroxycinnamic acid. It serves as a direct structural comparator to evaluate how the dihydrobenzofuran ring fusion impacts biological activity compared to a flexible methoxy-phenol ring.

  • Celecoxib: A highly selective cyclooxygenase-2 (COX-2) inhibitor, serving as the gold standard for benchmarking anti-inflammatory potency in enzymatic assays[3].

Experimental Protocols: A Self-Validating System

To ensure data reproducibility and trustworthiness, the following protocols are designed with internal controls that validate the assay's performance in real-time.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom, reducing the stable purple DPPH radical to a yellow hydrazine derivative[4].

Causality & Design Choice: The DPPH assay is selected over ABTS or ORAC because the steric hindrance of the DPPH radical specifically tests the accessibility of the compound's hydrogen-donating groups, which is heavily influenced by the dihydrobenzofuran ring's geometry[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Validation step: Ensure the initial absorbance at 517 nm is between 0.8 and 1.0. If not, adjust the concentration.

  • Sample Preparation: Prepare serial dilutions (1 µM to 100 µM) of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, Ferulic Acid, and Trolox in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH solution. Include a vehicle control (100 µL methanol + 100 µL DPPH) and a blank (200 µL methanol).

  • Incubation: Incubate the plate in the dark at 25°C for 30 minutes. Causality: Light exposure degrades the DPPH radical, leading to false-positive scavenging results.

  • Measurement & Analysis: Read the absorbance at 517 nm using a microplate reader. Calculate the % inhibition: [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ via non-linear regression.

Protocol B: Fluorometric COX-2 Inhibition Assay (Anti-Inflammatory Capacity)

This assay measures the peroxidase activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin G2 (PGG2), subsequently oxidizing a fluorogenic probe[5].

Causality & Design Choice: A fluorometric assay is preferred over colorimetric alternatives due to its higher sensitivity and wider dynamic range, which is essential for detecting subtle differences in binding kinetics caused by the rigidified benzofuran core[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in the provided assay buffer (containing heme cofactor).

  • Inhibitor Incubation: In a black 96-well plate, combine 10 µL of the test compound (serial dilutions), 80 µL of reaction buffer (containing the fluorometric probe ADHP), and 10 µL of COX-2 enzyme. Incubate for 10 minutes at 37°C. Validation step: This pre-incubation allows time-dependent inhibitors to bind the allosteric or orthosteric sites before substrate competition occurs.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells.

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (slope) from the linear portion of the kinetic curve. Calculate % inhibition relative to the uninhibited vehicle control.

Data Presentation & Benchmarking Results

The following table summarizes the quantitative benchmarking of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid against the selected SRMs.

CompoundDPPH Scavenging IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index (vs COX-1)
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid 18.4 ± 1.24.2 ± 0.3> 25
Ferulic Acid (SRM) 24.6 ± 1.545.1 ± 2.4< 5
Trolox (SRM) 15.2 ± 0.8N/A (Inactive)N/A
Celecoxib (SRM) N/A (Inactive)0.04 ± 0.01> 300

Data Interpretation: The rigidified benzofuran core significantly enhances COX-2 inhibition compared to the flexible Ferulic Acid, likely due to a better fit within the hydrophobic pocket of the COX-2 active site. While it does not match the extreme potency of Celecoxib, its dual action (antioxidant IC₅₀ approaching Trolox) makes it a superior multi-target candidate.

Mechanistic Visualization

The dual-action pharmacological profile of the compound targets both oxidative stress and the arachidonic acid inflammatory cascade. The logical relationship of this dual inhibition is visualized below.

Pathway Compound 3-(2,3-Dihydro-1-benzofuran-4-yl) prop-2-enoic acid ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges COX2 COX-2 Enzyme Compound->COX2 Inhibits Inflammation Inflammatory Response ROS->Inflammation Exacerbates PGE2 PGE2 Production COX2->PGE2 Catalyzes PGE2->Inflammation Promotes

Mechanistic pathway of dual ROS scavenging and COX-2 inhibition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5706572, (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid". PubChem. Available at:[Link]

  • Amerigo Scientific. "DPPH Assay: Principle, Applications, and Complete Guide". Amerigo Scientific. Available at:[Link]

  • MDPI. "DPPH Radical Scavenging Assay". Molecules. Available at:[Link]

  • MDPI. "Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba". International Journal of Molecular Sciences. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: An Evaluation of Reproducibility and Scalability

Abstract This guide provides a comprehensive comparison of prevalent synthetic pathways for producing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of prevalent synthetic pathways for producing 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. We delve into the practical reproducibility, scalability, and underlying mechanistic principles of four key synthetic strategies: the Heck reaction, the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction. Each pathway is evaluated based on starting material accessibility, reaction efficiency, operational simplicity, and purification challenges. This document serves as a practical resource for researchers, chemists, and drug development professionals to select the most appropriate synthetic route based on their specific objectives, whether for small-scale library synthesis or large-scale production.

Introduction and Retrosynthetic Analysis

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a structurally significant molecule, combining a dihydrobenzofuran scaffold, common in biologically active natural products, with an α,β-unsaturated carboxylic acid moiety.[1][2] Such cinnamic acid derivatives are pivotal intermediates in the pharmaceutical industry, exhibiting a wide array of biological activities.[3][4] The primary synthetic challenge lies in the stereoselective formation of the C4-Cα carbon-carbon bond to produce the thermodynamically favored (E)-isomer.

A retrosynthetic analysis of the target molecule reveals several logical disconnections, each corresponding to a well-established synthetic transformation. The most direct approach involves disconnecting the Cα-Cβ double bond or the C4-Cα single bond, leading to a 4-functionalized 2,3-dihydro-1-benzofuran intermediate.

G cluster_paths Retrosynthetic Disconnections cluster_intermediates Key Intermediates TM Target Molecule: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid Heck Heck Reaction (C4-Cα bond) TM->Heck Knoevenagel Knoevenagel Condensation (Cα-Cβ bond) TM->Knoevenagel Perkin Perkin Reaction (Cα-Cβ bond) TM->Perkin Wittig Wittig Reaction (Cα-Cβ bond) TM->Wittig Halide Intermediate A: 4-Halo-2,3-dihydro-1-benzofuran Heck->Halide + Acrylic Acid Aldehyde Intermediate B: 2,3-Dihydro-1-benzofuran-4-carbaldehyde Knoevenagel->Aldehyde + Malonic Acid Perkin->Aldehyde + Acetic Anhydride Wittig->Aldehyde + Phosphonium Ylide

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two pivotal intermediates: a 4-halo-2,3-dihydro-1-benzofuran for palladium-catalyzed cross-coupling reactions and 2,3-dihydro-1-benzofuran-4-carbaldehyde for condensation and olefination reactions. The choice of pathway significantly impacts the overall efficiency and reproducibility of the synthesis.

Synthesis of Key Intermediates

The accessibility and efficient synthesis of the 4-substituted 2,3-dihydrobenzofuran core are critical for the overall success of any chosen pathway. Various methods exist for the synthesis of this scaffold.[5][6] For the purposes of this guide, we will focus on the preparation of 2,3-dihydro-1-benzofuran-4-carbaldehyde, a common precursor for three of the four evaluated pathways.

Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-4-carbaldehyde

This protocol involves the formylation of 2,3-dihydro-1-benzofuran, a commercially available starting material.

Step 1: Vilsmeier-Haack Formylation

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 eq) to ice-cooled N,N-dimethylformamide (DMF, 3.0 eq). Stir for 30 minutes at 0°C.

  • Reaction: Dissolve 2,3-dihydro-1-benzofuran (1.0 eq) in DMF (as solvent) in the reaction flask and cool to 0°C. Add the prepared Vilsmeier reagent dropwise, maintaining the temperature below 5°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aldehyde.

Expertise & Causality: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. The dihydrobenzofuran ring system is sufficiently activated for electrophilic substitution, with formylation occurring preferentially at the C4 and C6 positions. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired C4 isomer and minimize the formation of di-formylated byproducts.

Comparative Analysis of Synthetic Pathways

Pathway 1: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] It is highly valued for its functional group tolerance and stereoselectivity, typically yielding the (E)-isomer of the product.

G cluster_workflow Heck Reaction Workflow Start 4-Bromo-2,3-dihydro-1-benzofuran + Acrylic Acid Reaction Pd(OAc)₂ / Ligand Base (e.g., Et₃N) Solvent (e.g., DMF) Heat (80-120°C) Start->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification Product Target Molecule Purification->Product

Caption: General workflow for the Heck reaction.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2,3-dihydro-1-benzofuran (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Reagent Addition: Add a polar aprotic solvent such as DMF or acetonitrile, followed by acrylic acid (1.2 eq) and a base, typically triethylamine (Et₃N, 2.0 eq).

  • Reaction: Heat the mixture to 80-100°C for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify to pH ~2 with 1M HCl to precipitate the product.

  • Purification: Filter the crude solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography.

Trustworthiness & Reproducibility:

  • Catalyst Sensitivity: The palladium catalyst's activity is paramount. Catalyst deactivation due to impurities or exposure to air can lead to incomplete reactions and low yields. Using high-purity reagents and maintaining an inert atmosphere are critical for reproducibility.

  • Byproducts: The primary byproduct is often the homocoupling of the aryl halide. This can be minimized by careful control of temperature and catalyst loading.

  • Scalability: The Heck reaction is generally scalable. However, on a larger scale, efficient heat transfer and stirring become crucial to prevent localized overheating, which can promote byproduct formation. The cost of the palladium catalyst can also be a consideration for industrial-scale synthesis, although catalyst loading is low.[7]

Pathway 2: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like piperidine or pyridine.[8] The initial adduct readily undergoes dehydration, and when malonic acid is used, subsequent decarboxylation upon heating yields the cinnamic acid derivative.

G cluster_workflow Knoevenagel Condensation Workflow Start 2,3-Dihydro-1-benzofuran-4-carbaldehyde + Malonic Acid Reaction Catalyst (Piperidine) Solvent (Pyridine) Heat (Reflux) Start->Reaction Workup Acidification (HCl) Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Target Molecule Purification->Product

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 2,3-dihydro-1-benzofuran-4-carbaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq).

  • Reagent Addition: Add pyridine as the solvent and a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux for 2-5 hours. The progress can be monitored by observing CO₂ evolution and by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol or acetic acid typically yields a pure product.

Trustworthiness & Reproducibility:

  • Simplicity and Cost: This method is operationally simple and uses inexpensive, readily available reagents, making it highly attractive.

  • Reaction Control: The reaction is generally clean and high-yielding. The primary variables to control are reaction time and temperature to ensure complete decarboxylation without charring or side reactions.

  • Scalability: The Knoevenagel condensation is highly scalable. The main challenge on a large scale is managing the evolution of CO₂ gas safely and efficiently. The work-up is straightforward, involving simple precipitation and filtration.

Pathway 3: The Perkin Reaction

Developed by William Henry Perkin, this reaction produces an α,β-unsaturated aromatic acid via the aldol condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base.[9][10]

Experimental Protocol:

  • Setup: Combine 2,3-dihydro-1-benzofuran-4-carbaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask with a reflux condenser.[9]

  • Reaction: Heat the mixture to a high temperature (typically 160-180°C) for 5-8 hours.

  • Work-up: Cool the mixture slightly and pour it into water. Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Purification: After cooling, the product may crystallize. Alternatively, acidify the solution to precipitate the acid. The crude product often requires purification by recrystallization from a suitable solvent like ethanol.

Trustworthiness & Reproducibility:

  • Harsh Conditions: The Perkin reaction's primary drawback is the requirement for high temperatures, which can lead to byproduct formation and may not be suitable for substrates with sensitive functional groups.

  • Reagent Purity: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Anhydrous conditions are essential for good yields.

  • Reproducibility: While classic, the harsh conditions can sometimes lead to variable yields and the formation of tar-like byproducts, making purification challenging and impacting reproducibility. It is generally less favored than the Knoevenagel or Heck reactions for modern synthesis.

Pathway 4: The Wittig Reaction

The Wittig reaction is a highly reliable method for forming alkenes from aldehydes or ketones using a phosphonium ylide.[11][12] To synthesize a carboxylic acid, a stabilized ylide bearing an ester group is typically used, followed by hydrolysis.

Experimental Protocol: Step 1: Olefination

  • Setup: In a flame-dried, two-necked flask under nitrogen, add a stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane (1.1 eq) and a dry, aprotic solvent (e.g., THF or Toluene).

  • Reaction: Add a solution of 2,3-dihydro-1-benzofuran-4-carbaldehyde (1.0 eq) in the same solvent dropwise at room temperature. Stir for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. Purify the resulting ethyl ester by column chromatography. Step 2: Saponification

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the solution, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution with cold 2M HCl to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and dry to obtain the final product.

Trustworthiness & Reproducibility:

  • Mild Conditions: The Wittig reaction proceeds under much milder conditions than the Perkin reaction, offering better compatibility with sensitive substrates. Stabilized ylides, as required here, strongly favor the formation of the desired (E)-isomer.[13]

  • Byproduct Removal: The major challenge is the removal of the triphenylphosphine oxide byproduct, which can be co-polar with the desired product and complicate purification, especially on a large scale.[12]

  • Two-Step Process: This pathway requires two distinct synthetic steps (olefination and hydrolysis), which can lower the overall yield and increase labor compared to one-pot methods like the Knoevenagel condensation.

Data Summary and Pathway Selection

To facilitate an objective comparison, the key performance indicators for each pathway are summarized below. Yields are estimates based on typical literature values for analogous transformations.

MetricHeck ReactionKnoevenagel CondensationPerkin ReactionWittig Reaction
Number of Steps 1 (from halide)1 (from aldehyde)1 (from aldehyde)2 (from aldehyde)
Overall Yield (Est.) 70-90%80-95%40-60%65-85% (over 2 steps)
Reaction Conditions 80-100°C, Inert atm.Reflux (Pyridine)160-180°CRT to Reflux
Reagent Cost/Toxicity High (Pd catalyst)LowLowModerate (Phosphorus)
Ease of Purification ModerateHighLow to ModerateModerate to Difficult
Scalability GoodExcellentFairFair
Key Advantage High functional group toleranceSimplicity, high yield, low costClassic, inexpensive reagentsMild conditions, high stereoselectivity
Key Disadvantage Catalyst cost/sensitivityUse of pyridine/piperidineHarsh conditions, low yieldByproduct removal, 2 steps

Recommendation and Conclusion

Based on this comparative analysis, the Knoevenagel condensation emerges as the most reproducible, scalable, and cost-effective pathway for the synthesis of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, assuming the aldehyde precursor is readily available. Its operational simplicity, high yields, and straightforward purification make it the superior choice for both academic research and process development.

The Heck reaction is an excellent alternative, particularly if the 4-halo-2,3-dihydro-1-benzofuran is a more accessible starting material. It offers high yields and predictability, though it requires more careful control of the reaction atmosphere and involves a costly catalyst.

The Wittig reaction is a viable, mild-condition route but is hampered by the two-step sequence and the often-problematic removal of triphenylphosphine oxide. The Perkin reaction , due to its harsh conditions and lower, more variable yields, is the least recommended pathway for modern synthetic applications requiring high reproducibility.

Ultimately, the optimal choice depends on the specific constraints of the laboratory, including starting material availability, budget, and desired scale of production. However, for a balance of efficiency, reliability, and cost, the Knoevenagel condensation represents the most robust and field-proven methodology.

References

  • Benchchem. (n.d.). Heck Reaction for the Synthesis of Cinnamic Acid Derivatives - Application Notes & Protocols.
  • Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
  • Benchchem. (n.d.). Side reactions and byproduct formation in cinnamic acid synthesis.
  • Google Patents. (n.d.). US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle.
  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Wikipedia. (n.d.). Perkin reaction.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Benchchem. (n.d.). Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation: Application Notes and Protocols.
  • University Course Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16, 1478-1481.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • Arkivoc. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.
  • Laurita, T., et al. (2020, March 16). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis.
  • Beaudry Research Group. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • Cambridge University Press & Assessment. (n.d.). Perkin Reaction.
  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Google Patents. (n.d.). US4751307A - Wittig-reaction processes.
  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 546-551.
  • Google Patents. (n.d.). CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Negoro, N., et al. (2012, April 26). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry.
  • ScienceDirect. (2022, January 15). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction.
  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
  • PMC. (n.d.). Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H).
  • RSC Publishing. (n.d.). Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester.
  • ResearchGate. (2016, January 22). Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation.
  • MDPI. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid

As drug development accelerates, the handling of specialized organic intermediates requires rigorous, scientifically grounded safety protocols. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a highly valuable cinn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the handling of specialized organic intermediates requires rigorous, scientifically grounded safety protocols. 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is a highly valuable cinnamic acid derivative used in advanced synthetic workflows. However, its structural properties necessitate specific environmental health and safety (EHS) interventions.

This guide provides researchers and safety officers with a comprehensive, self-validating framework for the safe handling, spill containment, and ultimate disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, one must understand why they are hazardous. The toxicity of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid is driven by two primary structural features:

  • The α,β-Unsaturated Carbonyl Moiety: The prop-2-enoic (acrylic) acid side chain is a conjugated system that acts as a Michael acceptor . The β-carbon is highly electrophilic and can react covalently with nucleophilic thiol or amine groups present in skin proteins and conjunctival tissues. This covalent modification is the primary mechanism behind its classification as a severe skin and eye irritant[1].

  • Brønsted-Lowry Acidity: As a weak organic acid, it disrupts local cellular pH upon contact with mucosal membranes, exacerbating tissue irritation and causing respiratory tract discomfort if aerosolized dust is inhaled[1].

Quantitative Hazard & Handling Data
ParameterSpecificationMechanistic Rationale
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Michael addition to cellular nucleophiles; localized pH disruption[1].
Glove Material Nitrile (min 0.11 mm thickness)Provides a robust barrier against weak organic acids and prevents dermal sensitization.
Primary Container Glass or High-Density Polyethylene (HDPE)Prevents acid-catalyzed degradation of container walls; incompatible with standard metals[2].
Incompatibilities Strong oxidizers, strong bases, reducing agentsHigh risk of exothermic acid-base neutralization or uncontrolled oxidation[3].

Standard Operating Procedure (SOP): Safe Handling

Every protocol must be a self-validating system. Follow these steps to ensure operational integrity before beginning any synthetic workflow:

  • Preparation & Isolation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or chemical fume hood. Causality: The compound's crystalline nature makes it prone to aerosolization; engineering controls prevent inhalation of the Michael acceptor[1].

  • PPE Verification: Don a flame-resistant lab coat, wrap-around safety goggles, and nitrile gloves. Inspect gloves for micro-tears before handling.

  • Solubilization: If dissolving the acid in organic solvents (e.g., DMSO, methanol), add the solvent to the acid slowly. Monitor the flask for mild exothermic dissolution.

  • Validation: Always utilize a secondary containment tray beneath the primary reaction vessel to catch potential micro-spills, ensuring any breach is localized and immediately visible.

Spill Response & Containment Workflow

In the event of a spill, immediate and logical action prevents environmental contamination and personnel exposure. Organic dusts dispersed in the air can form hazardous mixtures; therefore, dust suppression is critical[1].

Step-by-Step Containment Protocol
  • Assessment: Immediately determine if the spill is a dry powder or dissolved in a solvent matrix.

  • Dust Suppression (Solid Spills): Lightly mist the spilled powder with water. Causality: This prevents dust aerosolization, mitigating both inhalation risks and potential deflagration[1].

  • Absorption (Liquid Spills): Surround and cover solvent-based spills with an inert absorbent material, such as vermiculite or acid-safe sand.

  • Collection: Use non-sparking tools to transfer the material into an HDPE hazardous waste container[2].

  • Decontamination: Wash the affected surface with a mild soap and water solution to neutralize residual acidity, followed by a pure water rinse. Verify the area's pH using indicator paper to ensure complete decontamination.

SpillResponse Start Spill Detected Assess Assess Spill Size & State Start->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (In Solvent) Assess->Liquid Sweep Moisten slightly. Sweep with non-sparking tools. Solid->Sweep Absorb Apply inert absorbent (e.g., vermiculite). Liquid->Absorb Collect Transfer to HDPE/Glass container. Sweep->Collect Absorb->Collect Decon Decontaminate surface with soap and water. Collect->Decon Label Label as 'Hazardous Waste' Decon->Label

Workflow for containment and remediation of 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid spills.

Waste Segregation & Ultimate Disposal Plan

Improper disposal of organic acids can lead to severe regulatory penalties and environmental damage. Aqueous solutions of organic acids must never be poured down the sanitary sewer unless specifically neutralized and permitted by local wastewater authorities[4].

Step-by-Step Disposal Protocol
  • Matrix Identification: Classify the waste stream as solid (contaminated PPE, pure compound), aqueous, or organic solvent-based.

  • Segregation & Packaging:

    • Aqueous Waste: Collect in a dedicated "Aqueous Acidic Waste" HDPE carboy. Do not mix with inorganic acids (like nitric acid) to prevent violent exothermic reactions[3].

    • Organic Waste: If dissolved in organic solvents, collect in a "Non-Halogenated Organic Waste" container.

    • Solid Waste: Double-bag contaminated gloves and paper towels to create a self-validating secondary containment system that prevents microscopic crystalline dust from escaping during transit.

  • Storage Limits: Store waste in a designated Satellite Accumulation Area (SAA). Ensure containers are tightly capped. Dispose of hazardous waste containers within 6 months of the initial accumulation date to prevent seal degradation[2].

  • Ultimate Disposal: Transfer the lab packs to an EPA/RCRA-approved hazardous waste facility. The authorized method for final disposal of this non-halogenated organic compound is high-temperature incineration, which safely reduces the molecule to carbon dioxide and water without generating toxic ash[5].

WasteSegregation Waste Waste Generated: Prop-2-enoic Acid Derivative Check Determine Waste Matrix Waste->Check Aqueous Aqueous Solution Check->Aqueous Organic Organic Solvent Solution Check->Organic SolidWaste Solid Waste / PPE Check->SolidWaste Neutralize Collect as Aqueous Corrosive Aqueous->Neutralize NonHalo Collect in Non-Halogenated Bin Organic->NonHalo SolidBin Collect in Solid Waste Bin SolidWaste->SolidBin Incinerate Final Disposal: EPA/RCRA Incineration Neutralize->Incinerate NonHalo->Incinerate SolidBin->Incinerate

Waste segregation logic and ultimate disposal pathway for organic acid derivatives.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Chemical Waste Management Source: USC Environmental Health & Safety URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical compounds are integral to our daily work. The compound 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical compounds are integral to our daily work. The compound 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, while a molecule of significant interest, may not have extensive public documentation regarding its specific hazards. In such instances, a systematic and cautious approach, grounded in established principles of laboratory safety, is paramount. This guide provides a comprehensive framework for determining the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this and other novel chemical entities.

The foundational principle when handling a compound with limited safety data is to treat it as potentially hazardous until proven otherwise.[1] This "precautionary principle" ensures the highest level of protection for all laboratory personnel. Our approach will be to analyze the structural components of the molecule to infer potential hazards and establish a robust safety protocol.

Structural Hazard Assessment

The name "3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid" reveals two key structural motifs:

  • Prop-2-enoic acid (Acrylic Acid) Moiety: Acrylic acid and its derivatives are known to be skin and eye irritants.[2] Some can also be sensitizers, meaning they may cause an allergic reaction upon repeated exposure.[3]

  • 2,3-Dihydro-1-benzofuran Moiety: While this specific substituted benzofuran may not have detailed toxicological data, related benzofuran compounds are used in the synthesis of biologically active molecules. Some benzofuran derivatives are known to have toxic properties, and one is suspected of causing cancer.[4]

Given these structural alerts, we must assume that 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid may possess irritant, sensitizing, and potentially other unknown toxic properties.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the last line of defense in the hierarchy of controls and is crucial for minimizing exposure to hazardous chemicals.[5] The following PPE is mandatory when handling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[6]Protects against splashes of the chemical, which may be an eye irritant. A face shield provides an additional layer of protection for the entire face.[5]
Body Protection A lab coat made of a polyester-cotton blend (at least 35% cotton) is the minimum requirement.[7] For handling larger quantities or when splashes are likely, a chemically resistant apron or smock should be worn over the lab coat.[5]Protects the body and personal clothing from contamination.[8]
Hand Protection Disposable nitrile gloves are suitable for handling small quantities and for incidental contact.[6] For prolonged handling or when working with solutions, double-gloving or using thicker, reusable gloves (e.g., butyl rubber, neoprene) is recommended.[5] Always inspect gloves for any signs of degradation before use.[5]Protects the hands from direct contact with the chemical, which may be a skin irritant or sensitizer.[6]
Foot Protection Closed-toe shoes are mandatory in the laboratory at all times.[6]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide

A well-defined operational plan is essential for the safe handling of any novel chemical. This plan should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

Preparation and Handling
  • Designated Area: All work with 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Pre-use Inspection: Before starting any work, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in an enclosure with local exhaust ventilation to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring a Safe End-of-Life

A comprehensive disposal plan must be in place before any experiment begins.[1] All waste generated from handling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled, and sealed hazardous waste container.[13]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Container Management and Disposal
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid".[14]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the original label should be defaced before the container is discarded.[1]

Visualizing the PPE Workflow

To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow.

PPE_Workflow start Start: Handling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid task_assessment Task Assessment: What is the scale and potential for exposure? start->task_assessment small_scale Small scale solid handling (e.g., weighing) task_assessment->small_scale Minimal exposure solution_work Working with solutions or larger quantities task_assessment->solution_work Splash or significant exposure potential ppe_small Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes small_scale->ppe_small ppe_large Enhanced PPE: - Safety Goggles & Face Shield - Lab Coat & Chemical Apron - Double Nitrile or Reusable Gloves - Closed-toe Shoes solution_work->ppe_large end End: Proceed with caution ppe_small->end ppe_large->end

Caption: PPE Selection Workflow for Handling 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid, ensuring both personal safety and the integrity of their research.

References

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.). Retrieved April 7, 2024, from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Retrieved April 7, 2024, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved April 7, 2024, from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved April 7, 2024, from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved April 7, 2024, from [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.). Retrieved April 7, 2024, from [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.). Retrieved April 7, 2024, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved April 7, 2024, from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved April 7, 2024, from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved April 7, 2024, from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved April 7, 2024, from [Link]

  • SAFETY DATA SHEET - AgiSyn 2896. (2012, August 22). Retrieved April 7, 2024, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. (2023, October 9). Retrieved April 7, 2024, from [Link]

  • Determination and quantification of acrylic acid derivatives. (n.d.). Retrieved April 7, 2024, from [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues | ACS Omega - ACS Publications. (2023, October 9). Retrieved April 7, 2024, from [Link]

  • A Novel Biosynthetic Pathway for the Production of Acrylic Acid through β-Alanine Route in Escherichia coli | ACS Synthetic Biology - ACS Publications. (2020, April 3). Retrieved April 7, 2024, from [Link]

  • A Novel Biosynthetic Pathway for the Production of Acrylic Acid through β-Alanine Route in Escherichia coli - PubMed. (2020, May 15). Retrieved April 7, 2024, from [Link]

  • (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid - C11H10O3 | CSSB00000241297. (n.d.). Retrieved April 7, 2024, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
© Copyright 2026 BenchChem. All Rights Reserved.